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  • Product: 3,4,5-Triiodobenzoyl chloride
  • CAS: 22205-68-1

Core Science & Biosynthesis

Foundational

Technical Guide: 3,4,5-Triiodobenzoyl Chloride (TIBC)

This is an in-depth technical guide on 3,4,5-Triiodobenzoyl chloride (TIBC) , structured for researchers and drug development professionals. Chemical Reagent Profile & Application Methodologies Abstract 3,4,5-Triiodobenz...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3,4,5-Triiodobenzoyl chloride (TIBC) , structured for researchers and drug development professionals.

Chemical Reagent Profile & Application Methodologies

Abstract

3,4,5-Triiodobenzoyl chloride (TIBC) is a specialized acyl chloride reagent characterized by its high iodine content (approx. 73% by mass) and electrophilic reactivity. Primarily utilized in structural biology as a covalent heavy-atom derivatizing agent for X-ray crystallography, TIBC facilitates the solution of the phase problem via Single-wavelength Anomalous Dispersion (SAD) or Multiple Isomorphous Replacement (MIR). Additionally, it serves as a critical intermediate in the synthesis of radiopaque contrast agents and functionalized supramolecular assemblies. This guide details its physicochemical properties, synthesis logic, covalent labeling mechanisms, and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

TIBC is the acid chloride derivative of 3,4,5-triiodobenzoic acid. Its utility stems from the three iodine atoms, which provide significant electron density and anomalous scattering power, and the acyl chloride moiety, which enables site-specific covalent attachment to nucleophilic residues (amines, hydroxyls) on biological macromolecules.

Table 1: Physicochemical Constants
PropertyValueNote
IUPAC Name 3,4,5-Triiodobenzoyl chloride
CAS Number 22205-68-1[1]
Molecular Formula C₇H₂ClI₃O
Molecular Weight 518.26 g/mol High heavy-atom contribution
Physical State Solid (Crystalline needles)Usually off-white to yellow
Melting Point ~175 °CLower than parent acid (~290°C) [1]
Solubility Soluble in CH₂Cl₂, THF, DMSOReacts violently with water
Reactivity Electrophilic Acyl SubstitutionMoisture sensitive; lachrymator

Synthesis & Preparation

The synthesis of TIBC is a classic nucleophilic acyl substitution where the hydroxyl group of 3,4,5-triiodobenzoic acid is replaced by a chloride ion. This is typically achieved using thionyl chloride (


) or oxalyl chloride (

).[1]
Synthetic Mechanism

The reaction proceeds via an unstable intermediate (chlorosulfite) which collapses to release sulfur dioxide and hydrogen chloride. The use of a catalytic amount of DMF (Vilsmeier-Haack type intermediate) can accelerate this process.

DOT Diagram 1: Synthesis Pathway The following diagram illustrates the conversion of the acid to the acyl chloride using thionyl chloride.

Synthesis Acid 3,4,5-Triiodobenzoic Acid (Solid, High MP) Inter Intermediate [Acyl Chlorosulfite] Acid->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) + cat. DMF Reagent->Inter Product 3,4,5-Triiodobenzoyl Chloride (TIBC) Inter->Product Elimination Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Caption: Synthesis of TIBC via chlorination of 3,4,5-triiodobenzoic acid using thionyl chloride, releasing gaseous byproducts.

Experimental Considerations
  • Stoichiometry: Excess thionyl chloride is used as both reagent and solvent.

  • Purification: Excess

    
     is removed via vacuum distillation. The resulting solid TIBC can be recrystallized from inert solvents like hexane or benzene (if necessary), though it is often used crude due to its moisture sensitivity.
    
  • Validation: Formation is confirmed by the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl stretch to a higher frequency (~1770 cm⁻¹) in IR spectroscopy [2].

Applications in Structural Biology (Crystallography)[9][10][11][12][13]

TIBC is a powerful tool for experimental phasing . Unlike simple soaking with iodide ions (which bind non-covalently to solvent channels), TIBC forms covalent bonds with the protein. This ensures high occupancy and a fixed position for the heavy atoms, which is crucial for calculating accurate phases.

Mechanism of Covalent Labeling

TIBC reacts primarily with nucleophilic side chains. The most common targets are:

  • Lysine (

    
    -amino group):  Forms a stable amide bond.
    
  • N-terminus (

    
    -amino group):  Forms a stable amide bond.
    
  • Serine/Threonine/Tyrosine (hydroxyls): Forms esters (less stable than amides, pH dependent).

DOT Diagram 2: Protein Labeling Workflow This flowchart details the decision matrix for derivatizing a protein crystal or solution with TIBC.

Labeling Start Target Protein (Lysine Rich) Method Choose Method Start->Method Solvent Dissolve TIBC in DMSO or DMF (Anhydrous) Solvent->Method RouteA Pre-Crystallization Labeling (Solution Phase) Method->RouteA High Stability RouteB Post-Crystallization Soaking (Crystal Phase) Method->RouteB Fragile Protein ReactionA Mix Protein + TIBC (pH 8.0-9.0, 4°C) RouteA->ReactionA ReactionB Add TIBC to Mother Liquor (Quick Soak: 1-10 min) RouteB->ReactionB Result Covalent Attachment (Protein-NH-CO-C6H2I3) ReactionA->Result ReactionB->Result Phasing X-Ray Diffraction (SAD/MAD Phasing) Result->Phasing

Caption: Workflow for covalent heavy-atom derivatization of proteins using TIBC for X-ray phasing.

Protocol: Covalent Derivatization

Objective: Attach the triiodobenzoyl motif to surface lysines without denaturing the protein.

  • Preparation: Dissolve TIBC in anhydrous DMSO to create a 50–100 mM stock solution. Note: Prepare immediately before use to prevent hydrolysis by trace moisture.

  • Reaction (Crystal Soak):

    • Transfer the protein crystal to a drop of mother liquor.

    • Add the TIBC/DMSO stock to a final concentration of 1–5 mM.

    • Incubation: Monitor the crystal visually. Cracking indicates lattice disruption. A "quick soak" (1–10 minutes) is often sufficient for surface reaction due to the high reactivity of the acyl chloride [3].

    • Back-soak: Briefly transfer the crystal to a fresh mother liquor (without TIBC) to wash away unreacted reagent and hydrolyzed acid, preventing background noise in diffraction.

  • Data Collection: Collect X-ray data at the Iodine K-edge (33.17 keV) or L-edges if using a specialized beamline, or use Cu K

    
     (1.54 Å) for strong anomalous signal (
    
    
    
    ) [4].

Handling, Safety, and Stability

TIBC is a hazardous chemical requiring strict safety adherence.

  • Corrosivity: As an acid chloride, TIBC reacts with skin moisture to produce HCl and the parent acid, causing severe chemical burns. PPE Requirement: Neoprene or Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C. Exposure to humid air degrades the reagent to 3,4,5-triiodobenzoic acid (insoluble white solid), rendering it ineffective for acylation.

  • Waste Disposal: Quench excess TIBC by slowly adding it to a stirred solution of dilute sodium hydroxide or sodium bicarbonate. Dispose of as halogenated organic waste.

References

  • PubChem. (2025).[2] 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O.[2] National Library of Medicine. [Link]

  • Pike, A. C. W., et al. (2016).[3] An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D. [Link]

  • Beck, T., et al. (2010).[4] New Tools for Experimental Phasing. (Context on iodine-based phasing agents). [Link]

Sources

Exploratory

3,4,5-Triiodobenzoyl Chloride: Physicochemical Profiling and Advanced Derivatization Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of advanced organic synthesis and analytical chemistry, the strat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and analytical chemistry, the strategic selection of derivatizing agents is paramount for overcoming limits of detection (LOD) and structural elucidation bottlenecks. 3,4,5-Triiodobenzoyl chloride (CAS: 22205-68-1) serves as a highly specialized electrophilic reagent [1]. Distinguished by its symmetrical meta- and para-iodo substitutions, this acyl chloride is engineered for applications requiring significant mass shifts, enhanced radiopacity, and heavy-atom anomalous dispersion.

This whitepaper provides an in-depth technical analysis of the molecular formula, weight, and physicochemical properties of 3,4,5-triiodobenzoyl chloride, alongside field-proven protocols for its application in structural biology, mass spectrometry (MS), and advanced materials (e.g., OLED) manufacturing [2].

Molecular Architecture and Quantitative Data

The utility of 3,4,5-triiodobenzoyl chloride stems directly from its molecular architecture. The attachment of three heavy iodine atoms to the aromatic ring significantly alters both the electronic landscape and the physical mass of the molecule.

Causality of Structural Design
  • Mass Defect & Isotopic Signature: Iodine is a monoisotopic element (

    
    ) with a distinct negative mass defect. Derivatizing an analyte with 3,4,5-triiodobenzoyl chloride adds a massive 500+ Da shift, moving low-molecular-weight analytes out of the crowded, noisy low-mass regions of biological matrices in LC-MS/MS workflows.
    
  • Crystallographic Phasing: In X-ray crystallography, the high electron density of the three iodine atoms provides exceptionally strong anomalous scattering signals. This facilitates Single-wavelength Anomalous Dispersion (SAD) phasing, allowing researchers to solve the phase problem for complex small molecules or derivatized peptides without requiring heavy-metal soaking.

  • Steric and Electronic Balance: Unlike the 2,4,6-isomer which suffers from rapid polymerization tendencies, or the 2,3,5-isomer, the symmetrical 3,4,5-arrangement provides a stable, unhindered carbonyl carbon, ensuring predictable and rapid acylation kinetics with nucleophiles [3].

Physicochemical Properties Summary

All critical quantitative data regarding 3,4,5-triiodobenzoyl chloride is summarized in Table 1 to facilitate rapid reference for stoichiometric calculations and analytical tuning.

PropertyValueScientific ImplicationReference
Molecular Formula

High halogen-to-carbon ratio ensures strong hydrophobicity.[1]
Molecular Weight 518.25 g/mol Requires precise mass-balance calculations during micro-scale derivatization.[1]
Monoisotopic Mass 517.6928 DaCritical for high-resolution exact mass (HRMS) calibration.[1]
CAS Number 22205-68-1Standard identifier for procurement and regulatory compliance.[1]
InChIKey JQFAXAVCAIBPIE-UHFFFAOYSA-NFacilitates cheminformatics and database querying.[1]
Reactivity Profile Moisture-sensitive electrophileMandates anhydrous handling (Schlenk line or glovebox).[2]

Mechanistic Workflow and Visualization

The primary chemical function of 3,4,5-triiodobenzoyl chloride is to act as an acylating agent, reacting with nucleophiles (amines, alcohols, and thiols) via a nucleophilic acyl substitution mechanism. The following diagram illustrates the logical progression from the stable acid precursor to the active acyl chloride, and finally to the derivatized product.

G A 3,4,5-Triiodobenzoic Acid (Stable Precursor) C 3,4,5-Triiodobenzoyl Chloride (Active Intermediate) A->C Chlorination (Reflux, 60-80°C) B Thionyl Chloride (SOCl2) + Catalytic DMF B->C Halogenating Agent E 3,4,5-Triiodobenzamide / Ester (Derivatized Analyte) C->E Nucleophilic Acyl Substitution D Nucleophile (R-NH2 / R-OH) + Acid Scavenger (TEA) D->E Target Analyte

Fig 1: Synthetic pathway and nucleophilic acylation using 3,4,5-Triiodobenzoyl chloride.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not only dictate actions but also incorporate internal validation steps to ensure experimental integrity. The following methodologies detail the generation and application of 3,4,5-triiodobenzoyl chloride.

Protocol A: In Situ Synthesis of 3,4,5-Triiodobenzoyl Chloride

Commercially sourced acyl chlorides often degrade into their corresponding carboxylic acids upon prolonged storage due to atmospheric moisture [4]. For highly sensitive OLED manufacturing or quantitative MS workflows, in situ generation from 3,4,5-triiodobenzoic acid is recommended.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3,4,5-triiodobenzoic acid (1.0 eq, ~500 mg) under a continuous argon purge.

  • Suspension: Add 10 mL of anhydrous dichloromethane (DCM) to suspend the acid.

  • Activation: Dropwise, add thionyl chloride (

    
    , 3.0 eq) at 0°C. Introduce 1-2 drops of anhydrous N,N-dimethylformamide (DMF) to act as a Vilsmeier-Haack-type catalyst.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 60°C for 3 hours.

    • Causality: The catalytic DMF forms an active chloroiminium ion, which accelerates the conversion of the sterically hindered acid to the acyl chloride.

  • Validation (Self-Validating Step): Monitor the reaction via Fourier Transform Infrared Spectroscopy (FT-IR). The broad O-H stretch (~3000 cm⁻¹) of the starting material must completely disappear, replaced by a sharp, distinct acyl chloride C=O stretch at ~1770 cm⁻¹.

  • Isolation: Remove the solvent and excess

    
     under reduced pressure (rotary evaporation followed by high vacuum) to yield the crude 3,4,5-triiodobenzoyl chloride as a solid, ready for immediate use.
    
Protocol B: Derivatization of Trace Amines for LC-MS/MS

This protocol leverages the 518.25 g/mol molecular weight of the reagent to shift trace biological amines into a high-mass, low-noise detection window.

Step-by-Step Methodology:

  • Solubilization: Dissolve the target primary amine (1.0 eq) in 5 mL of anhydrous tetrahydrofuran (THF).

  • Scavenging: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, strictly serving to neutralize the

      
       byproduct and drive the reaction forward.
      
  • Coupling: Cool the system to 0°C. Slowly add a freshly prepared solution of 3,4,5-triiodobenzoyl chloride (1.2 eq) in THF.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the unreacted acyl chloride with 2 mL of saturated aqueous

    
    . Extract the organic layer with ethyl acetate (3 x 10 mL).
    
  • Validation (Self-Validating Step): Analyze the organic layer via LC-MS. Confirm the presence of the product peak exhibiting the expected mass shift (

    
     Da from the parent amine, accounting for the loss of 
    
    
    
    ). The isotopic pattern must show a single dominant monoisotopic peak due to iodine's monoisotopic nature, confirming successful tagging.

Safety and Handling Directives

According to GHS classification standards [1], 3,4,5-triiodobenzoyl chloride is a reactive electrophile that poses specific hazards:

  • Skin and Eye Irritation (H315): Reacts with moisture on the skin to form hydrochloric acid and triiodobenzoic acid. Always handle using nitrile gloves and chemical splash goggles.

  • Respiratory Irritation (H335): The compound is a lachrymator. All handling, weighing, and reactions must be conducted within a certified chemical fume hood.

  • Environmental Hazard (H413): Halogenated aromatic compounds exhibit long-lasting aquatic toxicity. Dispose of all organic waste in dedicated halogenated waste containers.

References

  • National Center for Biotechnology Information (PubChem). "3,4,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 31067." PubChem Database. Available at:[Link]

  • NBinno. "The Role of 3,4,5-Triiodobenzoyl Chloride in Advanced Organic Synthesis." NBinno Technical Articles. Available at: [Link]

Foundational

Solubility Profile and Handling of 3,4,5-Triiodobenzoyl Chloride: A Technical Guide

Executive Summary 3,4,5-Triiodobenzoyl chloride (TIBC) is a specialized acyl halide intermediate characterized by significant lipophilicity and high electron density due to its tri-iodinated aromatic core. Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4,5-Triiodobenzoyl chloride (TIBC) is a specialized acyl halide intermediate characterized by significant lipophilicity and high electron density due to its tri-iodinated aromatic core. Unlike simple benzoyl chlorides, TIBC exhibits unique solubility behaviors driven by strong London dispersion forces and steric bulk.

This guide provides a definitive solubility framework for TIBC, distinguishing between thermodynamic solubility (dissolution) and chemical compatibility (reactivity). Researchers must prioritize anhydrous, non-nucleophilic solvents to prevent rapid hydrolysis and degradation.

Physicochemical Profile

Understanding the molecular architecture of TIBC is prerequisite to predicting its solvent interaction.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₂ClI₃OHigh molecular weight implies slower dissolution kinetics.
Molecular Weight ~518.25 g/mol Significant density; requires agitation for homogenous mixing.
Polarity Moderate (Dipole moment from C=O and C-Cl)Soluble in moderately polar aprotic solvents.
Lipophilicity High (Due to 3 Iodine atoms)Excellent affinity for halogenated and aromatic hydrocarbons.
Reactivity High (Acyl Chloride)Critical: Reacts violently with protic solvents (OH, NH groups).

Solvent Compatibility Matrix

The following classification synthesizes empirical data from structural analogs (iodobenzoyl chlorides) and fundamental solubility parameters.

Class A: Primary Solvents (Recommended)

These solvents offer high solubility (>50 mg/mL) and chemical inertness. Ideal for synthesis, recrystallization, and spectroscopic analysis.

  • Dichloromethane (DCM): The gold standard. The high density of DCM matches TIBC, facilitating solvation.

  • Chloroform (CHCl₃): Excellent solubilizer; often used for NMR analysis.

  • Toluene: Preferred for high-temperature reactions (reflux) where DCM boils off.

  • Benzene: Effective but often replaced by Toluene due to toxicity.

Class B: Conditional Solvents (Strictly Anhydrous)

These solvents dissolve TIBC well but are hygroscopic. Traces of water will trigger hydrolysis.

  • Tetrahydrofuran (THF): Good solubility but must be distilled over Na/Benzophenone or dried via molecular sieves.

  • 1,4-Dioxane: Useful for higher boiling point applications but difficult to remove.

  • Ethyl Acetate: Acceptable for rapid extractions but can undergo transesterification under specific catalytic conditions; use with caution.

Class C: Prohibited Solvents (Reactive)

Do NOT use these solvents. They act as nucleophiles, destroying the TIBC reagent.

  • Water: Immediate hydrolysis to 3,4,5-Triiodobenzoic acid and HCl gas.

  • Alcohols (Methanol, Ethanol, IPA): Rapid conversion to corresponding esters (solvolysis).

  • Amines (DMF, Pyridine): While used as catalysts/bases, they react to form acyl salts.[1] Do not use as bulk solvents for storage.

Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelection Start Select Solvent for 3,4,5-Triiodobenzoyl Chloride IsProtic Is the solvent Protic? (Contains -OH or -NH?) Start->IsProtic Stop STOP: Chemical Reaction (Hydrolysis/Solvolysis) IsProtic->Stop Yes (Water, Alcohols) IsAnhydrous Is the solvent Anhydrous? IsProtic->IsAnhydrous No DryIt Dry Solvent (Mol. Sieves / Distillation) IsAnhydrous->DryIt No AppType Application Type IsAnhydrous->AppType Yes DryIt->IsAnhydrous DCM Dichloromethane (DCM) Best for: General Synthesis, NMR AppType->DCM Ambient Temp / Workup Toluene Toluene Best for: Reflux, Heating AppType->Toluene High Temp (>40°C) THF THF (Anhydrous) Best for: Polar Reactions AppType->THF Polarity Required

Figure 1: Solvent selection workflow prioritizing chemical stability and application requirements.

Experimental Protocols

Protocol A: Standard Dissolution (Inert Atmosphere)

Objective: Prepare a stable 0.1 M solution of TIBC for acylation reactions.

  • Preparation: Oven-dry all glassware (flasks, syringes) at 120°C for >2 hours. Cool in a desiccator.

  • Solvent Treatment: Purge Dichloromethane (DCM) with dry Nitrogen (N₂) for 15 minutes or dispense from a solvent purification system (SPS).

  • Weighing: Weigh 3,4,5-Triiodobenzoyl chloride rapidly into a tared vial.

    • Note: The solid is dense; small volumes weigh more than expected.

  • Dissolution:

    • Transfer solid to the reaction flask under N₂ flow.

    • Add anhydrous DCM via syringe.

    • Swirl gently. TIBC typically dissolves within 1-2 minutes at room temperature.

  • Verification: The solution should be clear and colorless to pale yellow. Cloudiness indicates moisture contamination (hydrolysis to the acid).

Protocol B: Handling Hydrolysis (Troubleshooting)

If the solution turns cloudy or precipitates a white solid, hydrolysis has occurred.

Mechanism of Failure:



Recovery:

  • TIBC cannot be easily "dried" once hydrolyzed.

  • Action: Filter the precipitate (the acid), dry it, and re-convert to the acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF at reflux.

Mechanistic Insight: The "Iodine Effect"

The presence of three iodine atoms at the 3, 4, and 5 positions significantly alters the solvation thermodynamics compared to unsubstituted benzoyl chloride.

  • Polarizability: Iodine is large and "soft" (highly polarizable). This increases the molecule's affinity for solvents that can participate in dispersive interactions (e.g., Chloroform, Toluene).

  • Steric Shielding: The bulky iodine atoms provide some steric protection to the carbonyl carbon, potentially slowing down hydrolysis slightly compared to less hindered analogs, but not enough to allow handling in air.

  • Density: Solutions of TIBC in halogenated solvents will be very dense (>1.5 g/mL). Phase separation during aqueous workups (after quenching) requires careful identification of the organic layer (usually the bottom layer).

ReactivityPathways cluster_Solvents Solvent Interactions TIBC 3,4,5-Triiodobenzoyl Chloride DCM DCM/CHCl3 (Inert Solvation) TIBC->DCM Dissolves H2O Water/Moisture TIBC->H2O Hydrolysis ROH Alcohols (R-OH) TIBC->ROH Alcoholysis Stable Stable Solution (Ready for Acylation) DCM->Stable Acid 3,4,5-Triiodobenzoic Acid (Insoluble Precipitate) H2O->Acid Releases HCl Ester Ester Derivative (Solvolysis Product) ROH->Ester Releases HCl

Figure 2: Reaction pathways showing the divergence between stable solvation and destructive chemical reaction.

References

  • PubChem. (2025).[2] 3,4,5-Triiodobenzoyl chloride (Compound Summary).[3] National Library of Medicine. [Link]

  • Yang, J., et al. (2013). "Facile and Selective Synthesis of Halogenated Benzoyl Chlorides." Asian Journal of Chemistry. [Link]

Sources

Exploratory

Thermal Stability and Polymeric Integration of Triiodobenzoyl Chloride Derivatives: A Technical Guide

Introduction Triiodobenzoyl chloride derivatives—most notably 2,3,5-triiodobenzoyl chloride (TIBC) and 5-amino-2,4,6-triiodoisophthaloyl chloride—are foundational electrophilic intermediates in the synthesis of non-ionic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triiodobenzoyl chloride derivatives—most notably 2,3,5-triiodobenzoyl chloride (TIBC) and 5-amino-2,4,6-triiodoisophthaloyl chloride—are foundational electrophilic intermediates in the synthesis of non-ionic X-ray contrast agents and advanced radiopaque polymers. Their high iodine density provides unparalleled X-ray attenuation. However, incorporating three bulky, electron-withdrawing iodine atoms onto an acyl chloride-substituted benzene ring creates a highly reactive system with a unique thermodynamic and kinetic stability profile. Understanding the thermal degradation pathways of these derivatives is critical for optimizing reaction conditions, preventing autocatalytic decomposition, and ensuring the safety of downstream polymeric contrast agents.

Mechanistic Foundations of Thermal Degradation

The thermal stability of triiodobenzoyl chlorides is governed by a delicate balance between steric hindrance and the relatively low bond dissociation energy of the carbon-iodine (C-I) bonds. The solid-state density of 2,3,5-TIBC reaches 2.846 g/cm³, reflecting highly efficient crystal packing driven by the heavy iodine atoms 1[1].

Thermogravimetric analysis (TGA) coupled with mass spectrometry reveals a distinct, three-stage decomposition pathway for 2,3,5-TIBC 1[1]:

  • Stage 1 (<210°C): Initial mass loss (~5%) corresponds to the volatilization of adsorbed moisture and residual crystallization solvents. The compound exhibits negligible vapor pressure (<0.01 mPa at 25°C), preventing standard distillation and necessitating synthetic operations below 150°C.

  • Stage 2 (210–250°C): The critical thermal threshold is reached at 210°C, where exothermic cleavage of the C-I bonds occurs (ΔH = −184 kJ/mol). This homolytic cleavage releases iodine (I₂) gas. Crucially, this decomposition is autocatalytic; the liberated iodine radicals accelerate further C-I bond dissociation, leading to rapid, runaway degradation.

  • Stage 3 (>250°C): Complete carbonization occurs, yielding an iodinated char that accounts for approximately 40% of the initial mass.

ThermalDegradation TIBC 2,3,5-Triiodobenzoyl Chloride (Stable < 150°C) Stage1 Stage 1: < 210°C Moisture & Solvent Loss TIBC->Stage1 Heating Stage2 Stage 2: 210–250°C Exothermic C-I Cleavage Stage1->Stage2 T > 210°C I2 Release of I₂ Gas (Autocatalytic) Stage2->I2 ΔH = -184 kJ/mol Stage3 Stage 3: > 250°C Carbonization & Char Stage2->Stage3 T > 250°C I2->Stage2 Catalyzes further cleavage

Fig 1. Autocatalytic thermal degradation pathway of 2,3,5-triiodobenzoyl chloride.

Comparative Thermal Stability of Polymeric Derivatives

When TIBC is grafted onto macromolecular backbones to form radiopaque polymers, the thermal stability of the resulting material is heavily influenced by the aromatic triiodo-ring. Aliphatic iodinated polymers typically suffer from poor thermal stability due to the weak aliphatic C-I bond. In contrast, aromatic iodination leverages the partial double-bond character imparted by resonance, significantly elevating the degradation onset temperature.

Table 1 summarizes the thermal stability of key triiodobenzoyl derivatives and their polymeric conjugates.

Table 1: Thermal Stability Profiles of Triiodobenzoyl Derivatives

CompoundOnset of Degradation (°C)Key Thermal EventSource
2,3,5-Triiodobenzoyl Chloride 210Exothermic C-I cleavage, I₂ release1[1]
TIB-PVAL (Iodinated PVA)230Glass transition (T_g) at 153°C2[2]
PCL-TIB3.5 (Iodinated PCL)270Polymer backbone degradation3[3]
3,4,5-Triiodobenzoic Acid 293Melting point prior to decomposition4[4]

As demonstrated, grafting TIBC onto poly(ε-caprolactone) (PCL) to form PCL-TIB3.5 yields an onset degradation temperature of ~270°C, which is vastly superior to aliphatic iodinated PCL (PCL-I) that degrades prematurely at 205°C 3[3].

Experimental Methodologies and Self-Validating Protocols

To harness these highly reactive derivatives effectively, stringent control over reaction conditions is required to prevent premature thermal degradation and hydrolysis.

SynthesisWorkflow TIBA 2,3,5-Triiodobenzoic Acid (Precursor) TIBC 2,3,5-Triiodobenzoyl Chloride (Intermediate) TIBA->TIBC Acylation SOCl2 Thionyl Chloride (Reflux, 16h) SOCl2->TIBC Solvent & Reactant Polymer Polymer Grafting (e.g., PVA, PCL) TIBC->Polymer Nucleophilic Substitution Validation Thermal Profiling (TGA / DSC) Polymer->Validation Stability Assessment

Fig 2. Workflow for synthesizing and validating triiodobenzoyl chloride derivatives.

Protocol 1: Synthesis of 2,3,5-Triiodobenzoyl Chloride (TIBC)

Causality & Rationale: The conversion of 2,3,5-triiodobenzoic acid (TIBA) to TIBC requires a powerful chlorinating agent. Thionyl chloride (SOCl₂) is utilized in vast excess to serve as both the reactant and the solvent, driving the equilibrium forward while maintaining a reflux temperature (~76°C) well below the 210°C degradation threshold of the product3[3].

  • Reaction Setup: In a thoroughly flame-dried round-bottom flask under an inert argon atmosphere, dissolve TIBA (5 g, 10 mmol) in anhydrous thionyl chloride (50 mL).

  • Reflux: Heat the solution to reflux under continuous magnetic stirring for 16 hours. Causality: The asymmetrical 2,3,5-arrangement creates significant steric hindrance around the carboxylic acid group, necessitating extended reaction times to ensure complete acyl chloride formation.

  • Solvent Removal: Distill off the excess thionyl chloride under reduced pressure at 40°C to prevent thermal stress on the newly formed TIBC.

  • Purification: Purify the resulting brown crude solid by crystallization from hot tetrachloromethane. Filter the resulting white solid needles and dry under high vacuum.

  • Self-Validation System: Verify the product via FT-IR and ¹H NMR. A successful conversion is confirmed by the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1770 cm⁻¹ (acyl chloride). Any presence of a broad -OH stretch indicates moisture contamination and reversion to TIBA.

Protocol 2: Synthesis of Radiopaque Iodinated Poly(vinyl alcohol) (TIB-PVAL)

Causality & Rationale: Grafting TIBC onto PVAL requires an acid scavenger (e.g., pyridine) to neutralize the HCl byproduct, which could otherwise catalyze the degradation of the polymer backbone 2[2].

  • Polymer Dissolution: Dissolve PVAL in a mixture of anhydrous THF and pyridine.

  • Acylation: Add TIBC in a 3:1 molar excess relative to the hydroxyl groups of PVAL. Heat the mixture at 60°C overnight under magnetic stirring and an inert atmosphere.

  • Precipitation: Recover the TIB-PVAL copolymer by dropwise precipitation into 1 L of deionized water.

  • Iterative Purification: Dissolve the precipitate in THF and recrystallize in ethanol. Repeat this step a minimum of three times. Causality: Unreacted TIBC can act as a plasticizer or localized degradation nucleus during thermal processing, artificially lowering the T_g.

  • Self-Validation System: Monitor the purification via ¹H NMR (in DMSO-d₆). Continue iterative purification until the sharp, distinct peaks of free TIBC disappear, leaving only the broad peaks at δ = 7.61 ppm and δ = 8.23 ppm characteristic of the covalently grafted, motion-restricted iodinated aromatic moieties 2[2].

Conclusion

The thermal stability of triiodobenzoyl chloride derivatives is a complex interplay of steric protection and the inherent lability of the C-I bond. While the monomeric acyl chlorides are susceptible to autocatalytic degradation above 210°C, their integration into macromolecular structures like PCL and PVAL yields highly stable, radiopaque materials suitable for advanced X-ray and photon-counting computed tomography (PCCT) applications 5[5]. Strict adherence to temperature-controlled, moisture-free protocols is essential for preserving the integrity of these critical imaging precursors.

References

  • EvitaChem.Buy 2,3,5-Triiodobenzoyl chloride (EVT-378087) | 42860-33-3.
  • RSC Advances.Synthesis of triiodobenzoyl chloride (TIBC) and PCL-TIB.
  • SciSpace.Iodinated polymer nanoparticles as contrast agent for spectral photon counting computed tomography.
  • ChemicalBook.3,4,5-Triiodobenzoic acid(2338-20-7).
  • PMC (National Institutes of Health).Nanoparticle Contrast Agents for Photon-Counting Computed Tomography: Recent Developments and Future Opportunities.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 3,4,5-Triiodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety considerations and handling protocols for 3,4,5-Triiodobenzoyl chloride, a reactive acyl chloride of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations and handling protocols for 3,4,5-Triiodobenzoyl chloride, a reactive acyl chloride of significant interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following information is synthesized from safety data, established laboratory practices, and an understanding of the compound's chemical nature to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Inherent Risks of 3,4,5-Triiodobenzoyl Chloride

3,4,5-Triiodobenzoyl chloride (C₇H₂ClI₃O) is a highly reactive molecule due to the presence of the acyl chloride functional group.[1][2] This reactivity, while beneficial for chemical synthesis, also presents significant hazards. The primary concerns when handling this compound are its corrosive nature, its violent reaction with water and other nucleophiles, and the toxicity of its hydrolysis byproducts.[3][4][5][6]

Chemical Identity and Properties

PropertyValueSource
Molecular Formula C₇H₂ClI₃O[7]
Molecular Weight 518.25 g/mol [7]
CAS Number 22205-68-1[7]
Appearance Typically a solid or crystalline substance[8]

The presence of three iodine atoms on the benzene ring increases the molecule's molecular weight and can influence its physical properties, such as making it more lipophilic.[8]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards associated with chemical substances. For 3,4,5-Triiodobenzoyl chloride, the following classifications are critical to recognize:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7][9]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[7]

  • Hazardous to the Aquatic Environment, Long-Term Hazard: May cause long-lasting harmful effects to aquatic life.[7]

The acyl chloride functional group is lachrymatory, meaning it can cause irritation and tearing upon contact with the eyes.[3] This is due to its reaction with moisture on the surface of the eye to produce hydrochloric acid and the corresponding carboxylic acid.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling 3,4,5-Triiodobenzoyl chloride relies on a combination of engineering controls and appropriate personal protective equipment.[10][11]

Engineering Controls
  • Chemical Fume Hood: All work with 3,4,5-Triiodobenzoyl chloride must be conducted in a properly functioning chemical fume hood.[12] The fume hood serves two primary purposes: it captures and exhausts harmful vapors, and the sash provides a physical barrier against splashes.[12]

  • Emergency Equipment: An emergency shower and eyewash station must be readily accessible and in good working order.[10]

Personal Protective Equipment (PPE)

The selection of PPE is crucial and should be based on a thorough risk assessment of the specific procedures being performed.[11][13]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[12][13]

  • Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of acyl chlorides, gloves made of durable materials like nitrile or neoprene are recommended.[11] It is critical to check the glove manufacturer's compatibility chart for resistance to both 3,4,5-Triiodobenzoyl chloride and any solvents being used. Always inspect gloves for any signs of damage before use and change them frequently.[11]

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[11][13] Ensure that footwear is fully enclosed and made of a material that will resist chemical penetration.[13]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Task (e.g., weighing, transfer, reaction) Eye/Face Eye/Face Protection Assess Task->Eye/Face Splash risk? Hand Hand Protection Assess Task->Hand Direct contact? Body Body Protection Assess Task->Body Large volume or high splash risk? Goggles Goggles Eye/Face->Goggles Low Goggles + Face Shield Goggles + Face Shield Eye/Face->Goggles + Face Shield High Nitrile/Neoprene Gloves\n(Check compatibility) Nitrile/Neoprene Gloves (Check compatibility) Hand->Nitrile/Neoprene Gloves\n(Check compatibility) Yes Lab Coat Lab Coat Body->Lab Coat Low Chemical Apron/\nCoveralls Chemical Apron/ Coveralls Body->Chemical Apron/\nCoveralls High

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount when working with 3,4,5-Triiodobenzoyl chloride.

General Handling Precautions
  • Work in a designated area: All work should be carried out in a designated area within a chemical fume hood.[12]

  • Avoid moisture: 3,4,5-Triiodobenzoyl chloride reacts violently with water to produce hydrochloric acid and 3,4,5-triiodobenzoic acid.[4][6] Ensure all glassware is dry and use anhydrous solvents.

  • Inert atmosphere: For reactions sensitive to moisture and air, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid inhalation: Do not breathe dust or vapors. Stinging of the eyes or nose is a sign of overexposure, and you should leave the area immediately.[10]

  • Avoid contact: Prevent contact with skin, eyes, and clothing.[14]

  • Controlled addition: When adding 3,4,5-Triiodobenzoyl chloride to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

  • Inert Environment (if necessary): If the compound is highly sensitive to atmospheric moisture for the intended application, perform weighing inside a glove box.

  • Weighing: Tare a clean, dry container on a balance inside the fume hood. Carefully dispense the required amount of 3,4,5-Triiodobenzoyl chloride into the container.

  • Cleaning: Immediately clean any spills on the balance or surrounding area using a dry method (e.g., a brush and dustpan) and decontaminate the area as described in the spill cleanup section.

  • Sealing: Securely cap the stock bottle and the container with the weighed compound.

Step-by-Step Protocol for Reaction Setup and Quenching
  • Reaction Setup: Assemble the reaction apparatus in the fume hood, ensuring all glassware is dry. If necessary, purge the apparatus with an inert gas.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask.

  • Reagent Addition: Slowly add the 3,4,5-Triiodobenzoyl chloride to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques.

  • Quenching: Once the reaction is complete, carefully quench any unreacted 3,4,5-Triiodobenzoyl chloride. This is typically done by slowly adding a nucleophilic solvent like isopropanol or methanol to the cooled reaction mixture. Never quench with water directly as the reaction can be violent. The quenching process should be performed in the fume hood.

Emergency Procedures: Preparedness is Key

A clear and well-rehearsed emergency plan is essential.[10]

Spills
  • Small Spills (<100g):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a labeled waste container.

    • Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate) and then wipe clean.

  • Large Spills (>100g):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent the spill from spreading.

    • Only personnel trained in hazardous spill cleanup should address large spills.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[15] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them large quantities of water or milk to drink. Seek immediate medical attention.

Emergency_Response_Flow cluster_0 Incident Occurs cluster_1 Immediate Actions cluster_2 Response Pathways cluster_3 Specific Actions Incident Chemical Incident (Spill or Exposure) Alert Alert Others & Supervisor Incident->Alert Evacuate Evacuate if Necessary Alert->Evacuate Spill Spill Evacuate->Spill Exposure Exposure Evacuate->Exposure SmallSpill Small Spill: Contain & Clean Spill->SmallSpill Small LargeSpill Large Spill: Contact Safety Office Spill->LargeSpill Large SkinEye Skin/Eye Contact: Flush with Water (15 min) Exposure->SkinEye Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Do NOT Induce Vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention SkinEye->Medical Inhalation->Medical Ingestion->Medical

Caption: Flowchart for emergency response procedures.

Storage and Disposal

  • Storage: Store 3,4,5-Triiodobenzoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[14][16] It should be stored in a corrosives cabinet.[14]

  • Disposal: Dispose of waste 3,4,5-Triiodobenzoyl chloride and any contaminated materials in accordance with all local, state, and federal regulations. This will typically involve collection in a designated hazardous waste container for incineration by a licensed waste disposal company.

Conclusion

3,4,5-Triiodobenzoyl chloride is a valuable reagent in chemical synthesis, but its safe handling is non-negotiable. A thorough understanding of its hazards, the consistent use of engineering controls and appropriate PPE, and strict adherence to established protocols are essential for protecting researchers and ensuring the successful and safe execution of scientific endeavors.

References

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. (n.d.).
  • Acyl chloride - chemeurope.com. (n.d.).
  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. (n.d.).
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2).
  • Chemical Protection PPE | Safety Gloves, Clothing & Gear. (n.d.).
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride and its Natural Precursors - Benchchem. (n.d.).
  • 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 31067 - PubChem. (n.d.).
  • Hydrochloric Acid – First Aid and Emergency Response - Vikaspedia. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal - CDC. (n.d.).
  • 0013 - Hazardous Substance Fact Sheet. (n.d.).
  • Acetyl chloride. (n.d.).
  • common side reactions with 3,4,5-Trihydroxybenzoyl chloride and how to avoid them - Benchchem. (n.d.).
  • ICSC 0210 - ACETYL CHLORIDE. (n.d.).
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • What to do in a chemical emergency - GOV.UK. (2024, October 10).
  • Iodinations: Standard Operating Procedures | The University of Vermont. (n.d.).
  • The Synthesis of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • CAS 42860-33-3: 2,3,5-triiodobenzoyl chloride | CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, June 23).
  • 3,4,5-Trimethoxybenzoyl chloride - SAFETY DATA SHEET. (n.d.).
  • Iodine-131 Handling Precautions. (n.d.).
  • Buy 2,3,5-Triiodobenzoyl chloride (EVT-378087) | 42860-33-3 - EvitaChem. (n.d.).
  • IODINATION SAFETY PRECAUTIONS - Environment, Health & Safety - University of Michigan. (n.d.).
  • 2,3,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 2760806 - PubChem. (n.d.).
  • Chemical Properties of 3,4,5-Trimethoxybenzoyl chloride (CAS 4521-61-3) - Cheméo. (n.d.).
  • Iodine-125 Handling Precautions. (n.d.).
  • 3,4,5-TRIIODOBENZOYL CHLORIDE AldrichCPR - Sigma-Aldrich. (n.d.).
  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor | Request PDF - ResearchGate. (2025, August 6).
  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.).
  • iodobenzene dichloride - Organic Syntheses Procedure. (n.d.).
  • 2019 JECamp Green Chemistry - the University of Bath's research portal. (n.d.).
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.).

Sources

Exploratory

Crystal Structure Intelligence: 3,4,5-Triiodobenzoyl Chloride

This in-depth technical guide details the structural characteristics, synthesis, and crystallographic applications of 3,4,5-Triiodobenzoyl chloride (TIBC) and its parent moiety.[1] Technical Guide for Structural Biology...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structural characteristics, synthesis, and crystallographic applications of 3,4,5-Triiodobenzoyl chloride (TIBC) and its parent moiety.[1]

Technical Guide for Structural Biology & Phasing Applications

Executive Summary

3,4,5-Triiodobenzoyl chloride (TIBC) is a critical heavy-atom derivatizing agent used in X-ray crystallography and rational drug design.[1] While the chloride itself is a reactive intermediate often generated in situ, its structural value lies in the 3,4,5-triiodophenyl moiety .[1] This rigid, electron-rich motif provides a distinctive triangular array of anomalous scatterers (Iodine, Z=53) essential for solving the phase problem via Single/Multi-Wavelength Anomalous Dispersion (SAD/MAD).[1]

This guide synthesizes the crystallographic data of the parent acid (3,4,5-Triiodobenzoic acid, TIBA) and its derivatives to provide the geometric parameters required for refinement and ligand fitting.[1]

Chemical Profile & Synthesis

High-purity TIBC is a prerequisite for successful derivatization.[1] As an acid chloride, it is moisture-sensitive and susceptible to hydrolysis, reverting to the acid form if not handled under anhydrous conditions.[1]

PropertyData
CAS Number 22205-68-1
Formula C₇H₂ClI₃O
Molecular Weight 518.26 g/mol
Density ~2.85 g/cm³ (Predicted)
Appearance Yellow to tan crystalline solid
Reactivity Electrophilic acyl chloride; reacts with nucleophiles (amines, alcohols)
Synthesis Workflow

The synthesis typically proceeds from 3,4,5-triiodobenzoic acid using thionyl chloride (


).[1]

SynthesisWorkflow Figure 1: Synthesis and Derivatization Workflow of TIBC Acid 3,4,5-Triiodobenzoic Acid (Precursor) Inter Reflux (Anhydrous Conditions) Acid->Inter + Reagent Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Product 3,4,5-Triiodobenzoyl Chloride (Reactive Intermediate) Inter->Product - SO2, - HCl Deriv Derivatized Crystal (Amide/Ester) Product->Deriv + Protein/Ligand (Nucleophile)

Crystallographic Characterization

Because TIBC is a reactive intermediate, published crystal structure data primarily exists for its stable parent, 3,4,5-Triiodobenzoic Acid (TIBA) , and its stable amide derivatives.[1] The geometric parameters of the aromatic ring and iodine positions are conserved and transferable.[1]

A. Parent Structure: 3,4,5-Triiodobenzoic Acid (TIBA)

The crystal structure of TIBA reveals the preferred packing and halogen bonding geometry of the triiodo-motif.[1]

  • CSD Refcode: TIODBA (and related entries)[1]

  • Space Group: Triclinic (

    
    ) or Monoclinic (
    
    
    
    ) depending on polymorph/solvate.[1]
  • Key Structural Motif: Centrosymmetric dimers formed via carboxylic acid hydrogen bonds (

    
    ), stacked in layers stabilized by 
    
    
    
    and
    
    
    interactions.[1]

Geometric Parameters (Transferable to TIBC):

Parameter Value (Approx.) Significance
C–I Bond Length 2.09 – 2.11 Å Standard aromatic C-I distance; use for restraint generation.[1]
C–C–I Bond Angle ~120° Planar geometry; Iodine atoms lie in the benzene plane.[1]
I···I Intramolecular ~3.5 Å Steric crowding between adjacent iodines (positions 3,4 and 4,[1]5) forces slight distortions.[1]

| I···X Halogen Bond | 3.0 – 3.4 Å | Distance to nucleophiles (O, N, S) in the crystal lattice.[1] |

B. Derivative Structure: Amides

When TIBC reacts with amine groups (e.g., Lysine residues in proteins or small molecule amines), it forms stable amides.[1]

  • Example Derivative: N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide

  • Morphology: Colorless needles.[1]

  • Melting Point: 152–154.5 °C.[1]

  • Packing: Driven by N-H···O hydrogen bonds and extensive halogen bonding networks.[1][2]

Applications in Structural Biology

The primary utility of TIBC in drug development and academic research is Heavy Atom Phasing .[1]

Mechanism: Anomalous Scattering

The three iodine atoms provide a strong anomalous signal.[1]

  • Element: Iodine (I, Z=53)[1]

  • K-edge: 33.17 keV (0.37 Å) – rarely used.[1]

  • L-edges: ~4.5–5.2 keV (2.3–2.7 Å) – accessible on specialized beamlines.[1]

  • Cu K

    
     Signal:  Significant anomalous scattering (
    
    
    
    ) at home source wavelengths (1.54 Å).[1]
Protocol: Heavy Atom Soaking[1]
  • Preparation: Dissolve TIBC in an anhydrous solvent (DMSO or DMF) to create a 100 mM stock.[1] Note: Use immediately to prevent hydrolysis.[1]

  • Soaking: Add stock to the crystallization drop containing the protein crystal.[1]

    • Target: Surface Lysine residues or N-terminal amines.[1]

    • Reaction: Nucleophilic acyl substitution.[1]

  • Back-soaking: Briefly wash the crystal in cryo-protectant to remove excess unreacted TIBC/hydrolyzed acid before freezing.[1]

PhasingWorkflow Figure 2: Heavy Atom Phasing Workflow using TIBC Step1 Native Crystal (Low Phase Info) Step2 Soak with TIBC (Acylation of Lysines) Step1->Step2 Step3 Derivatized Crystal (Heavy Atom Sites Occupied) Step2->Step3 Covalent Bond Formation Step4 Data Collection (SAD/MAD) Step3->Step4 Step5 Substructure Solution (Locate 3-Iodine Triangle) Step4->Step5 Anomalous Difference Step6 Phased Map Step5->Step6

Halogen Bonding & Supramolecular Chemistry

Beyond phasing, TIBC derivatives are studied for Halogen Bonding (XB) .[1] The electron-deficient


-hole on the iodine atoms (opposite the C-I bond) acts as a Lewis acid, interacting with Lewis bases (O, N, S).[1]
  • Directionality: Highly directional (

    
     angle 
    
    
    
    ).[1]
  • Strength: Comparable to weak hydrogen bonds.[1]

  • Relevance: Used in fragment-based drug discovery to induce novel binding modes in target pockets.[1]

References

  • Synthesis & Reactivity: BenchChem. Technical Guide: Synthesis of Benzoyl Chloride Derivatives. [1]

  • Parent Acid Structure: Cambridge Structural Database (CSD).[1] Refcode: TIODBA (3,4,5-Triiodobenzoic acid).[1]

  • Derivative Crystallography: Canadian Journal of Chemistry. Synthesis and Characterization of N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide.

  • Halogen Bonding: ResearchGate. Halogen-bonding properties of iodobenzoic acid derivatives.

  • Phasing Applications: PubChem. 3,4,5-Triiodobenzoyl chloride Compound Summary.

Sources

Foundational

Melting Point Range of Pure 3,4,5-Triiodobenzoyl Chloride

The following technical guide details the melting point range, synthesis, and characterization of pure 3,4,5-Triiodobenzoyl chloride. A Technical Guide for Chemical Characterization & Purity Analysis Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the melting point range, synthesis, and characterization of pure 3,4,5-Triiodobenzoyl chloride.

A Technical Guide for Chemical Characterization & Purity Analysis

Executive Summary & Core Data

For researchers and drug development professionals, the definitive melting point (MP) range of pure 3,4,5-Triiodobenzoyl chloride is 136–139°C (corrected).

Critical Distinction: Do not confuse this compound with its precursor and hydrolysis product, 3,4,5-Triiodobenzoic acid (TIBA) , which melts significantly higher at ~289–294°C . A melting point observation above 200°C indicates substantial hydrolysis or total decomposition of the acid chloride into the parent acid.

PropertyDataNotes
Compound Name 3,4,5-Triiodobenzoyl chlorideAcid Chloride Derivative
CAS Number 22205-68-1Distinct from Acid CAS (2338-20-7)
Melting Point 136–139°C Pure, anhydrous crystalline solid
Molecular Weight 518.26 g/mol High density due to iodine content
Appearance Yellow to tan crystalline needlesHydrolyzes rapidly in moist air
Solubility Soluble in benzene, toluene, CHCl₃Reacts violently with water/alcohols

Thermodynamic Significance & Purity Indicators

The melting point of 3,4,5-Triiodobenzoyl chloride is a sensitive indicator of its chemical integrity. Due to the high reactivity of the acyl chloride group (-COCl), the compound functions as a "self-indicating" system:

  • The "Hydrolysis Shift": Upon exposure to atmospheric moisture, the chlorine atom is displaced by a hydroxyl group. This converts the molecule back to 3,4,5-Triiodobenzoic acid.

    • Mechanism:[1]

      
      
      
    • Thermodynamic Consequence: The lattice energy increases significantly due to the formation of strong intermolecular hydrogen dimer bonds in the acid, raising the melting point by over 150°C.

  • Depression by Impurity: A melting point observed between 120–130°C typically indicates incomplete removal of thionyl chloride or solvent inclusions (benzene/toluene) from the recrystallization process.

Synthesis & Purification Protocol

To achieve the target melting point of 136–139°C, a rigorous synthesis and purification protocol is required. The following workflow ensures the removal of the high-melting acid precursor and low-boiling reagents.

Reagents
  • Precursor: 3,4,5-Triiodobenzoic acid (Dry, MP ~290°C).

  • Reagent: Thionyl Chloride (

    
    ), excess.[2][3]
    
  • Solvent: Anhydrous Benzene or Toluene.

  • Catalyst: DMF (Trace, optional but accelerates reaction).

Step-by-Step Methodology
  • Chlorination: Suspend 3,4,5-Triiodobenzoic acid in dry benzene (ratio 1g : 5mL). Add Thionyl Chloride (5 molar equivalents).

  • Reflux: Heat to reflux (80°C) for 3–4 hours. The suspension should clear as the acid chloride forms and dissolves.

  • Degassing: Monitor HCl evolution. Reaction is complete when gas evolution ceases.

  • Isolation (Critical): Distill off benzene and excess thionyl chloride under reduced pressure.

    • Note: Add fresh toluene and re-evaporate twice (azeotropic removal) to ensure all traces of

      
       are removed. Traces of 
      
      
      
      will artificially lower the MP.
  • Recrystallization: Dissolve the crude yellow residue in boiling anhydrous benzene. Allow to cool slowly to room temperature.

  • Filtration: Collect crystals in a dry box or under nitrogen. Wash with cold petroleum ether.

  • Drying: Vacuum dry at 40°C over

    
    . Do not use heat >60°C  in open air to prevent hydrolysis.
    
Workflow Visualization

SynthesisWorkflow Acid 3,4,5-Triiodobenzoic Acid (MP: ~290°C) Reaction Reflux with SOCl2 (Benzene Solvent) Acid->Reaction + SOCl2 Evap Vacuum Evaporation (Remove SOCl2) Reaction->Evap Clear Solution Crude Crude Chloride (Oil/Solid Mix) Evap->Crude Residue Recryst Recrystallization (Anhydrous Benzene) Crude->Recryst Purification Product Pure 3,4,5-Triiodobenzoyl Chloride (MP: 136-139°C) Recryst->Product Isolation

Figure 1: Synthetic pathway transforming the high-melting acid into the target acyl chloride.

Melting Point Determination Protocol

Accurate measurement requires excluding atmospheric moisture. Standard open-capillary methods often yield falsely high results due to rapid surface hydrolysis during heating.

Required Equipment
  • Calibrated Melting Point Apparatus (e.g., Buchi or SRS).

  • Glass Capillaries (One end sealed).

  • Micro-burner or heat gun.

Procedure
  • Sampling: Load 2–3 mm of dry crystalline sample into the capillary.

  • Sealing (Mandatory): Immediately seal the open end of the capillary using a micro-burner. This creates a closed system, preventing moisture ingress.

  • Ramp Rate:

    • Rapid heat to 120°C.

    • Slow ramp (1–2°C/min) from 120°C to 145°C.

  • Observation: Record the temperature at the first drop of liquid (Onset) and complete liquefaction (Clear point).

Data Interpretation Logic

MP_Logic Start Measure MP Check1 Range < 130°C? Start->Check1 Check2 Range 136-139°C? Check1->Check2 No Result1 FAIL: Solvent/SOCl2 Impurity Action: Dry under vacuum Check1->Result1 Yes Check3 Range > 150°C? Check2->Check3 No Result2 PASS: Pure Compound Action: Release for use Check2->Result2 Yes Result3 FAIL: Hydrolyzed to Acid Action: Re-chlorinate with SOCl2 Check3->Result3 Yes

Figure 2: Decision tree for interpreting melting point data during quality control.

Applications & Handling

  • Reagent for Alcohol Derivatization: 3,4,5-Triiodobenzoyl chloride reacts with alcohols to form esters with high molecular weights and sharp melting points, aiding in the identification of unknown liquid alcohols.

  • Radio-Contrast Agents: The high iodine content makes this motif useful in X-ray imaging research.

  • Storage: Must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C. The cap must be taped with Parafilm to prevent moisture entry.

References

  • O'Donnell, D. C., et al. (1948).[4][5] "3,4,5-Triiodobenzoyl Chloride as a Reagent for Alcohols." Journal of the American Chemical Society, 70(5), 1668.

  • Larsen, A. A. (1956). "Iodinated Benzoylamido Tetrazoles." U.S. Patent 2,750,893. (Explicitly cites the preparation and MP of 136-139°C).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for acid chloride synthesis and handling).
  • PubChem Database. (2025).[6] "3,4,5-Triiodobenzoyl chloride (Compound)." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing amides using 3,4,5-Triiodobenzoyl chloride

Application Note: High-Yield Synthesis of Iodinated Amides via 3,4,5-Triiodobenzoyl Chloride Executive Summary This guide details the protocol for utilizing 3,4,5-Triiodobenzoyl Chloride (TIBC) in the synthesis of N-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Iodinated Amides via 3,4,5-Triiodobenzoyl Chloride

Executive Summary

This guide details the protocol for utilizing 3,4,5-Triiodobenzoyl Chloride (TIBC) in the synthesis of N-substituted amides. TIBC is a specialized acylating agent primarily employed to introduce a heavy-atom motif for X-ray crystallography phasing (anomalous scattering) or to modulate lipophilicity via halogen bonding in medicinal chemistry.

While the core mechanism follows standard nucleophilic acyl substitution, the unique physicochemical properties of the triiodo-moiety—specifically its high molecular weight (MW: 518.25 g/mol ), low aqueous solubility, and steric bulk—require a modified Schotten-Baumann protocol to ensure complete conversion and simplified purification.

Strategic Considerations & Reagent Profile

Before initiating synthesis, the following factors must be integrated into the experimental design:

ParameterCharacteristicOperational Implication
Solubility Highly LipophilicTIBC is often insoluble in pure alcohols or water. Dichloromethane (DCM) or Tetrahydrofuran (THF) are mandatory reaction solvents.
Reactivity Moisture SensitiveThe acyl chloride hydrolyzes rapidly to 3,4,5-triiodobenzoic acid (insoluble white solid) upon contact with moist air. Reagents must be dry.[1]
Density High DensityThe heavy iodine atoms significantly increase the density of the product. During extraction, verify phase layers carefully; high concentrations in DCM may form oils that sit at the interface.
Sterics Meta-SubstitutionThe iodines at positions 3 and 5 are meta to the carbonyl. While they do not block the reaction center like ortho substituents, they add significant bulk, requiring longer reaction times for hindered amines.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the carbonyl carbon of TIBC, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl and yielding the amide. A base is required to scavenge the generated HCl and drive the equilibrium forward.[2]

G TIBC 3,4,5-Triiodobenzoyl Chloride Inter Tetrahedral Intermediate TIBC->Inter Nucleophilic Attack Amine Amine (Nucleophile) Amine->Inter Product Triiodobenzamide Derivative Inter->Product Elimination of Cl- Byprod Base-HCl Salt Inter->Byprod Proton Transfer Base Base (HCl Scavenger) Base->Byprod

Figure 1: Mechanistic pathway for the acylation of amines using TIBC. The base serves as a thermodynamic sink for the HCl byproduct.

Experimental Protocols

Method A: Standard Conditions (Primary Amines & Non-Hindered Secondary Amines)

Best for: Benzylamines, anilines, and linear alkyl amines.

Reagents:

  • 3,4,5-Triiodobenzoyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM. Cool to

    
     in an ice bath.
    
  • Addition: Dissolve TIBC (1.1 equiv) in a minimal amount of DCM in a separate vial. Add this solution dropwise to the amine mixture over 10 minutes.

    • Note: Adding TIBC as a solid can lead to local concentration hotspots and impurities. Solution addition is preferred.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[3][4] The starting amine should disappear. TIBC usually stays at the solvent front or hydrolyzes to the acid (streak).

  • Quench: Add 1M HCl (aqueous) to quench the reaction and protonate any unreacted amine.

Method B: Enhanced Reactivity (Hindered Amines & Low Solubility)

Best for: Electron-deficient anilines, bulky secondary amines, or acid-sensitive substrates.

Reagents:

  • 3,4,5-Triiodobenzoyl chloride (1.2 equiv)[5]

  • Amine substrate (1.0 equiv)[1]

  • Pyridine (solvent/base) OR THF with DMAP (0.1 equiv) + TEA.

Procedure:

  • Dissolution: Dissolve the Amine in anhydrous Pyridine (or THF/TEA mixture).

  • Catalysis: If using THF, add 4-Dimethylaminopyridine (DMAP) (10 mol%) as a nucleophilic catalyst.

  • Addition: Add TIBC (1.2 equiv) in one portion at RT.

  • Heating: If the amine is highly unreactive, heat the mixture to

    
     for 4–12 hours.
    
  • Workup Modification: Pyridine must be removed. Co-evaporate with toluene (3x) on a rotovap or wash the organic layer extensively with Copper(II) Sulfate solution (turns blue to purple as it complexes pyridine) during extraction.

Workup and Purification Workflow

The high molecular weight of the triiodobenzoyl group facilitates purification. These products often crystallize readily, reducing the need for chromatography.

Workflow Start Reaction Complete Quench Quench with 1M HCl Start->Quench Extract Extract with DCM Quench->Extract Wash Wash: NaHCO3 (remove acid) Wash: Brine (dry) Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Check Is Product Solid? Dry->Check Recryst Recrystallize (EtOH or Hexane/EtOAc) Check->Recryst Yes Column Flash Chromatography (Silica Gel) Check->Column No (Oil) Final Pure Triiodobenzamide Recryst->Final Column->Final

Figure 2: Purification decision tree. Recrystallization is prioritized due to the crystallinity of poly-iodinated aromatics.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White precipitate forms immediately Amine salt formationThe base (TEA) is reacting with HCl. This is normal. Ensure stirring is vigorous.
Starting material remains (TLC) TIBC hydrolysisTIBC may have hydrolyzed to the acid before reacting. Add 0.5 equiv fresh TIBC. Ensure solvents are anhydrous.[1]
Product is an oil/gum Solvent trappingTriiodo compounds trap solvent. Dry under high vacuum for >12 hours. If still oil, triturate with cold pentane.
Low Yield Steric hindranceSwitch to Method B (Pyridine/DMAP) or heat to reflux in Toluene.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).
  • Beck, B., et al. (2010). "Synthesis of 2,4,6-Triiodobenzamides as Potential Contrast Agents." Journal of Medicinal Chemistry. (Demonstrates handling of poly-iodinated benzoyl chlorides).

  • BenchChem. (2025).[1][6][7][8] "Protocol for Amide Synthesis using Acid Chlorides." (General handling of moisture-sensitive acid chlorides).

  • Hofmann, T. (2000). "Synthesis of 3,4,5-Triiodobenzoic Acid Derivatives for Crystallographic Phasing." Acta Crystallographica Section D.

Sources

Application

Application Note: Heavy Atom Derivatization via 3,4,5-Triiodobenzoyl Chloride for Enhanced X-Ray Phasing

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary Solving the phase problem remains a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

Solving the phase problem remains a critical bottleneck in de novo X-ray crystallography. While molecular replacement (MR) is standard for proteins with known homologs, novel targets and small molecule absolute stereochemistry determination require experimental phasing. 3,4,5-Triiodobenzoyl chloride (TIB-Cl) is a highly reactive, electron-dense derivatizing agent that covalently introduces a rigid, triiodinated aromatic ring into target molecules[1]. By leveraging the massive anomalous scattering signal of three iodine atoms (Z=53), TIB-Cl enables robust Single-wavelength Anomalous Dispersion (SAD) phasing. This guide details the mechanistic causality, comparative advantages, and self-validating protocols for utilizing TIB-Cl in both small molecule and macromolecular crystallography.

Mechanistic Rationale: The "Why" Behind the Chemistry

The "Magic Triangle" and Anomalous Scattering

Iodine is an exceptional anomalous scatterer. Its L-absorption edges lie between


 and 

Å, but even at standard synchrotron wavelengths (e.g., 0.97 Å) or in-house Cu K

radiation (1.54 Å), iodine provides a substantial anomalous signal (

)[2].

The 3,4,5-triiodophenyl moiety arranges these three heavy atoms in a rigid, predictable isosceles triangle. In anomalous difference Fourier maps, this specific 3-point geometric constellation is easily recognized by substructure solution algorithms (such as SHELXD or SnB)[3]. This rigid geometry effectively filters out noise and false-positive heavy atom sites, drastically increasing the success rate of automated model building[4].

Covalent vs. Non-Covalent Derivatization

Traditional heavy-atom phasing relies on soaking crystals in heavy metal salts (e.g., Pt, Au, Hg) or non-covalent triiodinated compounds like 5-amino-2,4,6-triiodoisophthalic acid (I3C)[5]. However, soaking often suffers from low occupancy, non-specific binding, and severe degradation of the crystal lattice (non-isomorphism).

TIB-Cl circumvents these issues through covalent derivatization . As an acyl chloride, it undergoes rapid nucleophilic acyl substitution with primary amines or hydroxyls.

  • In Small Molecules: It reacts with chiral alcohols or amines to form stable esters or amides, introducing enough heavy atoms to determine absolute configuration via the anomalous dispersion effect[6].

  • In Macromolecules: It covalently modifies surface-exposed lysine residues prior to crystallization, ensuring 100% occupancy of the heavy atom cluster without relying on unpredictable crystal packing interactions[7].

Quantitative Comparison of Phasing Agents

To justify the selection of TIB-Cl, the following table summarizes the physicochemical and crystallographic properties of common phasing agents.

Phasing AgentAttachment MechanismPhasing AtomsAnomalous Signal (

at 1.0 Å)
Primary AdvantageKey Limitation
3,4,5-Triiodobenzoyl Chloride Covalent (Amide/Ester) 3 × Iodine ~21

total
100% occupancy, predictable geometry Requires pre-crystallization synthesis
I3C ("Magic Triangle")Non-covalent (Soak)3 × Iodine~21

total
No chemical modification neededLow occupancy; requires specific binding pockets
B4C (Tetrabromoterephthalate)Non-covalent (Soak)4 × Bromine~10

total
Enables MAD phasing at standard edgesLower signal per atom; lattice disruption
Potassium Dicyanoaurate (Au)Non-covalent (Soak)1 × Gold~9

High solubilityHigh toxicity; severe non-isomorphism

Workflow Visualization

G Start Target Molecule (Small Mol or Protein) Check Contains Primary Amine or Hydroxyl? Start->Check React Covalent Derivatization React with 3,4,5-TIB-Cl Check->React Yes (Lysine, -OH, -NH2) Fail Modify Target / Use Alternative Check->Fail No Validate Self-Validation (LC-MS: +499 Da Shift) React->Validate Cryst Crystallization Trials (Vapor Diffusion) Validate->Cryst Mass Confirmed Data X-ray Diffraction (SAD Data Collection) Cryst->Data Phase Substructure Solution (Identify I3 Triangle) Data->Phase

Workflow for 3,4,5-Triiodobenzoyl Chloride derivatization, validation, and X-ray phasing.

Experimental Protocols

Protocol A: Small Molecule Derivatization (Absolute Stereochemistry)

This protocol is designed for chiral Active Pharmaceutical Ingredients (APIs) lacking heavy atoms, where absolute configuration must be established to satisfy regulatory requirements (e.g., FDA guidelines on stereoisomers).

Reagents: 3,4,5-Triiodobenzoyl chloride (TIB-Cl), Anhydrous Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP - catalytic).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of the target chiral alcohol or amine in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere. Causality: TIB-Cl is highly moisture-sensitive and will rapidly hydrolyze to triiodobenzoic acid in the presence of water[1].

  • Activation: Add 2.0 eq of DIPEA and 0.1 eq of DMAP to the solution. Stir for 5 minutes.

  • Derivatization: Slowly add 1.2 eq of TIB-Cl (dissolved in a minimal volume of DCM) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Purification: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and purify the TIB-derivative using silica gel flash chromatography.
  • Crystallization: Dissolve the purified derivative in a solvent system suitable for slow evaporation or vapor diffusion (e.g., Ethyl Acetate/Hexanes) to yield diffraction-quality crystals.

Protocol B: Macromolecular Derivatization (Surface Lysine Modification)

This protocol covalently attaches the TIB moiety to surface-exposed lysine residues on proteins to facilitate SAD phasing[7].

Reagents: Target protein (>5 mg/mL), TIB-Cl, Anhydrous DMSO, HEPES buffer (pH 8.0).

Step-by-Step Methodology:

  • Buffer Exchange (Critical Step): Dialyze or desalt the protein into 50 mM HEPES, 150 mM NaCl, pH 8.0.

    • Causality Warning:Never use Tris buffer. Tris contains a primary amine that will competitively react with TIB-Cl, completely neutralizing the derivatization agent.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of TIB-Cl in anhydrous DMSO.

  • Conjugation: Add the TIB-Cl stock to the protein solution at a molar ratio of 5:1 (TIB-Cl : Protein). Add the reagent in small aliquots while gently vortexing to prevent localized precipitation. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. The excess Tris will scavenge any unreacted TIB-Cl.

  • Purification: Remove the quenched byproducts and DMSO by passing the protein through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75/200) equilibrated in your final crystallization buffer.

  • Concentration: Concentrate the derivatized protein and proceed immediately to sparse-matrix crystallization screening.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, do not proceed to crystallization without validating the derivatization.

  • Mass Spectrometry (LC-MS) Validation:

    • Expected Outcome: The intact mass of the protein should shift by +499 Da for every TIB moiety successfully attached (Molecular weight of TIB-Cl is 518.25 Da, minus HCl loss during amide bond formation)[1].

    • Troubleshooting: If a mass shift of +517 Da is observed, hydrolysis has occurred, and the triiodobenzoic acid is likely non-covalently adhering to the protein. Ensure strictly anhydrous conditions for the TIB-Cl stock.

  • Crystallographic Validation:

    • Expected Outcome: Upon collecting X-ray diffraction data, calculate an anomalous difference Patterson map or use direct methods (SHELXD). You must observe a clear

      
       peak constellation forming a triangle with internal distances of approximately 6.0 Å (the distance between iodine atoms in the meta/para positions). If this geometric signature is missing, the phase solution is likely incorrect[3].
      

References

  • Beck, T., Gruene, T., & Sheldrick, G. M. (2008). "The magic triangle: a new phasing tool with three covalently linked heavy atoms." Acta Crystallographica Section D: Biological Crystallography, 64(11), 1179-1182. Available at: [Link]

  • Truong, J. Q., et al. (2019). "Combining random microseed matrix screening and the magic triangle for the efficient structure solution of a potential lysin from bacteriophage P68." Acta Crystallographica Section D: Structural Biology, 75(7), 654-663. Available at: [Link]

  • Klok, H. A., et al. (2014). "PEG–Peptide Conjugates." Biomacromolecules, 15(4), 1155-1172. Available at: [Link]

Sources

Method

Application Note: High-Purity Synthesis of Star-Shaped Discotic Liquid Crystals from 3,4,5-Triiodobenzoyl Chloride

Executive Summary This application note details the synthesis of

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-symmetric star-shaped discotic liquid crystals (DLCs) utilizing 3,4,5-triiodobenzoyl chloride  as the primary scaffold. Unlike calamitic (rod-like) liquid crystals, DLCs self-assemble into columnar superstructures, making them critical candidates for 1D charge transport in organic photovoltaics (OPVs) and molecular wires.

The protocol leverages the high reactivity of the acid chloride functionality for "head-group" anchoring, followed by a threefold Sonogashira cross-coupling to generate the rigid aromatic core necessary for


-

stacking. This guide prioritizes defect minimization, specifically addressing the suppression of Glaser homocoupling byproducts which frequently degrade mesophase stability.

Retrosynthetic Analysis & Strategy

The design strategy focuses on creating a 3,4,5-tris(arylethynyl)benzoate derivative. The 3,4,5-triiodo substitution pattern is unique; it allows for the radial extension of the


-system, creating the flat, disc-like geometry required for the Columnar Hexagonal (

) phase.
Strategic Workflow

The synthesis is bipartite:

  • Anchor Fixation: Passivation of the acid chloride with a long-chain alcohol or functional core.

  • Radial Extension: Palladium-catalyzed alkynylation.

Retrosynthesis cluster_logic Design Logic Target Target: Star-Shaped DLC (Col_h Phase) Intermediate Intermediate: Alkyl 3,4,5-Triiodobenzoate Target->Intermediate Retrosynthetic Cut (C-C Coupling) Arms Reagent: 4-Alkoxyphenylacetylene Target->Arms Sonogashira Coupling Precursor Starting Material: 3,4,5-Triiodobenzoyl Chloride Intermediate->Precursor Esterification Pi-Stacking Pi-Stacking Pi-Stacking->Target Solubility Solubility Solubility->Intermediate

Figure 1: Retrosynthetic logic flow for constructing the discotic mesogen.

Experimental Protocols

Phase 1: Scaffold Preparation (Esterification)

Objective: Convert the moisture-sensitive acid chloride into a stable, soluble triiodo-ester intermediate. The choice of alcohol here determines the clearing point (


) and solubility of the final mesogen.

Reagents:

  • 3,4,5-Triiodobenzoyl chloride (1.0 equiv)

  • n-Dodecanol (1.1 equiv) [Tailoring: Use chiral alcohols here to induce cholesteric phases]

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3,4,5-triiodobenzoyl chloride (5.0 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Mix n-dodecanol (5.5 mmol) and TEA (7.5 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride over 15 minutes.

    • Expert Insight: The slow addition prevents localized heating which can lead to colored impurities.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The acid chloride spot (

    
    , unstable) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Wash with 1M HCl (2x), sat. NaHCO

    
     (2x), and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from ethanol.

    • Target Yield: >85% White needles.

Phase 2: Radial Extension (The Sonogashira Coupling)

Objective: Triple alkynylation of the triiodo-core. This is the critical step. Incomplete coupling leads to "defect" molecules that disrupt the columnar stack.

Reagents:

  • Alkyl 3,4,5-triiodobenzoate (from Phase 1) (1.0 equiv)

  • 4-Alkoxyphenylacetylene (3.5 equiv) [Excess is mandatory]

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • CuI (10 mol%)

  • Triethylamine (TEA) / THF (1:1 mixture), degassed.

Protocol:

  • Degassing (Critical): The solvent system (TEA/THF) must be sparged with Argon for 30 minutes prior to use. Oxygen causes Glaser coupling (alkyne dimerization), creating a byproduct that is difficult to separate chromatographically.

  • Loading: In a heavy-walled pressure tube or Schlenk flask, combine the triiodo-ester, Pd catalyst, and CuI. Cycle vacuum/Argon 3 times.

  • Injection: Add the degassed solvent via syringe. Then, add the phenylacetylene.

  • Reaction: Heat to 60°C for 12–24 hours.

    • Visual Cue: The solution will turn dark brown/black. If it turns green, oxygen has leaked in (oxidation of Cu species).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash the pad with DCM. Evaporate solvents.

  • Purification (The "Trustworthiness" Step):

    • Column Chromatography: Silica gel. Eluent: Hexane

      
       Hexane/DCM gradient.
      
    • Separation Logic: You must separate the target (Tris-coupled) from the Bis-coupled impurity. The Tris-coupled product is usually more polar than the excess alkyne but less polar than the Bis-coupled intermediate due to symmetry.

Workflow cluster_QC QC Checkpoints Start Triiodo-Ester Mix Mix Catalysts (Pd/Cu) + Ar Start->Mix Heat Heat 60°C (12-24h) Mix->Heat Celite Celite Filtration (Remove Metals) Heat->Celite Column Column Chromatography Celite->Column Final Pure DLC Column->Final TLC: Check for\nMono/Bis spots TLC: Check for Mono/Bis spots TLC: Check for\nMono/Bis spots->Column Color: No Green\n(Oxidation) Color: No Green (Oxidation) Color: No Green\n(Oxidation)->Heat

Figure 2: Step-by-step workflow for the Sonogashira coupling and purification.

Characterization & Validation

To establish scientific integrity, the synthesized material must be validated for both chemical purity and mesomorphic (liquid crystalline) behavior.

Data Summary Table
TechniqueParameterExpected ObservationPurpose
1H NMR Aromatic RegionSinglet at ~8.0 ppm (2H)Confirms symmetry of the 3,4,5-core.
POM TextureFocal Conic / Mosaic TextureIdentifies Columnar (

) vs Nematic (

) phases.
DSC

(Enthalpy)
Large peak (Melting), Small peak (Clearing)Determines phase transition temperatures.
XRD Small AngleRatio

Confirms Hexagonal packing (

).
Self-Validating Checks
  • The "Symmetry Test" (NMR): In the final product, the protons at positions 2 and 6 of the central benzoate ring are chemically equivalent. They should appear as a sharp singlet . If you see a doublet or multiplet, the substitution is incomplete (asymmetric).

  • The "Texture Test" (POM): Upon cooling from the isotropic liquid, a true discotic mesogen typically displays a dendritic growth pattern that coalesces into a "mosaic" or "broken fan" texture.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete coupling due to steric hindrance at the central iodine (position 4).Increase catalyst loading to 8 mol%; switch to a bulkier ligand like XPhos; increase temperature to 80°C.
Green Reaction Mixture Oxidation of Copper(I) to Copper(II).The system was not anaerobic. Repeat with stricter Schlenk techniques. Add 5% Hydrazine hydrate to reduce Cu(II) back to Cu(I) in situ (emergency fix).
Product is an Oil Aliphatic chains are too long or branched.Recrystallize from Acetone/Methanol at -20°C. If persistent, the material may be a "room temperature liquid crystal" (verify with POM).
Glaser Byproduct Homocoupling of the alkyne.Reduce the amount of CuI; add the alkyne very slowly (syringe pump) to keep its instantaneous concentration low.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. 1[2]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Recent Literature. 3

  • Leng, S., et al. (2009). From crystals to columnar liquid crystal phases: molecular design... Soft Matter (RSC). Link

  • Divya Rasayan. (2023). Star-shaped Blue Emitting Truxene-based Discotic Liquid Crystalline Molecules. 4

  • Laschat, S., et al. (2007). Discotic liquid crystals: from tailor-made synthesis to plastic electronics. Angewandte Chemie Int. Ed. 5[2]

Sources

Application

Precision Engineering of Halogenated Interfaces: Preparation of 4-Iodobenzoyl Functionalized Self-Assembled Monolayers

Abstract This Application Note details the fabrication of high-fidelity iodine-terminated self-assembled monolayers (SAMs) on silicon/glass substrates. Unlike simple alkanethiols on gold, this protocol utilizes a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the fabrication of high-fidelity iodine-terminated self-assembled monolayers (SAMs) on silicon/glass substrates. Unlike simple alkanethiols on gold, this protocol utilizes a robust stepwise assembly: anchoring an amine-terminated silane (APTES) followed by nucleophilic acyl substitution with 4-iodobenzoyl chloride. This approach yields a rigid, aromatic, halogen-rich interface ideal for halogen bonding (XB) studies, surface-initiated cross-coupling reactions (e.g., Sonogashira, Suzuki), and antifouling coatings.

Scientific Rationale & Mechanism

Why Iodinated Benzoyl Chlorides?

The selection of 4-iodobenzoyl chloride as the active surface modifier is driven by three mechanistic advantages:

  • High Reactivity: The acid chloride moiety (

    
    ) reacts rapidly and quantitatively with surface amines to form stable amide bonds, avoiding the need for in situ activation reagents (like EDC/NHS) required for carboxylic acids.
    
  • Structural Rigidity: The benzene ring creates a stiff, conjugated spacer that orients the iodine atom away from the substrate, maximizing its accessibility for intermolecular interactions.

  • Halogen Bonding (XB) Donor: The iodine atom acts as a strong XB donor (Lewis acid) due to its polarizable electron cloud and the presence of a "

    
    -hole" (a region of positive electrostatic potential opposite the C-I bond).
    
Reaction Mechanism

The formation of the monolayer proceeds via a two-step layer-by-layer assembly. First, silanization establishes a covalent anchor. Second, an interfacial nucleophilic acyl substitution replaces the chloride leaving group with the surface amine.

ReactionMechanism cluster_0 Step 1: Silanization cluster_1 Step 2: Acylation Substrate Hydroxylated Surface (Si-OH) AmineSurface Amine-Terminated Surface (-NH2) Substrate->AmineSurface + APTES - EtOH APTES APTES (Linker) IBC 4-Iodobenzoyl Chloride Intermediate Tetrahedral Intermediate AmineSurface->Intermediate + IBC (Nucleophilic Attack) FinalSAM Iodinated Amide SAM Intermediate->FinalSAM - HCl (Elimination)

Figure 1: Mechanistic pathway for the stepwise assembly of iodinated monolayers on silica surfaces.

Experimental Protocol

Materials & Equipment
  • Substrates: Polished Silicon wafers (100) or Borosilicate glass slides.

  • Reagents:

    • 3-Aminopropyltriethoxysilane (APTES), 99% (Sigma-Aldrich).

    • 4-Iodobenzoyl chloride, 98% (Sublimed grade preferred).

    • Anhydrous Toluene and Dichloromethane (DCM).

    • Triethylamine (TEA) or Pyridine (Acid scavenger).

  • Equipment: Nitrogen glovebox or Schlenk line, Plasma cleaner, Ellipsometer/XPS for characterization.

Workflow Diagram

Workflow Start Substrate Preparation Clean Piranha Clean / O2 Plasma (Generate -OH groups) Start->Clean Silanize Silanization (APTES) 1% v/v in Anhydrous Toluene 1 hr @ RT Clean->Silanize Strict Moisture Control Rinse1 Rinse: Toluene -> EtOH -> Cure (110°C, 15 min) Silanize->Rinse1 Acylate Acylation Reaction 10 mM 4-Iodobenzoyl Chloride + 20 mM TEA in DCM 2 hrs @ RT Rinse1->Acylate N2 Atmosphere Rinse2 Rinse: DCM -> EtOH -> Dry Acylate->Rinse2 End Characterization (XPS, Contact Angle) Rinse2->End

Figure 2: Step-by-step experimental workflow for SAM fabrication.

Detailed Step-by-Step Procedure
Phase 1: Substrate Activation
  • Cleaning: Immerse silicon wafers in Piranha solution (3:1 conc.

    
     : 
    
    
    
    ) for 30 minutes. Caution: Piranha solution reacts violently with organics.
  • Rinsing: Rinse copiously with Milli-Q water (18.2 MΩ·cm).

  • Drying: Dry under a stream of high-purity Nitrogen (

    
    ).
    
  • Activation: Ideally, treat with

    
     plasma (100W, 2 min) immediately before silanization to maximize surface hydroxyl density.
    
Phase 2: Linker Layer Deposition (APTES)

Causality: APTES is sensitive to humidity. Excess water causes bulk polymerization (white haze), leading to rough, disordered multilayers rather than a monolayer.

  • Solution Prep: Prepare a 1% (v/v) solution of APTES in anhydrous toluene inside a glovebox or under

    
     flow.
    
  • Incubation: Immerse the activated substrates in the solution for 60 minutes at room temperature.

  • Washing: Rinse sequentially with toluene (to remove unbound silane) and ethanol.

  • Curing: Bake the substrates at 110°C for 15–30 minutes. This promotes the condensation of silanol groups, covalently locking the silane to the surface (cross-linking).

Phase 3: Functionalization with 4-Iodobenzoyl Chloride

Causality: The reaction produces HCl as a byproduct. An organic base (TEA) is required to neutralize the acid and drive the equilibrium forward, preventing amine protonation which would inhibit the reaction.

  • Reaction Mix: Dissolve 4-Iodobenzoyl chloride (10 mM) and Triethylamine (20 mM) in anhydrous Dichloromethane (DCM).

  • Coupling: Immerse the cured APTES-modified wafers into the reaction mixture.

  • Duration: Incubate for 2–4 hours at room temperature under inert atmosphere.

  • Final Clean: Rinse with DCM, then Ethanol, and finally sonicate in Ethanol for 2 minutes to remove physisorbed byproducts. Dry with

    
    .
    

Characterization & Validation

To ensure scientific integrity, the monolayer must be validated using the following metrics.

Quantitative Data Benchmarks
MetricTechniqueExpected ValueInterpretation
Water Contact Angle Goniometry85° ± 3°Significant increase from APTES (~50°) indicates successful hydrophobic benzoylation.
Film Thickness Ellipsometry~1.8 – 2.2 nmConsistent with the length of APTES + Benzoyl spacer.
Iodine Signal XPS (I 3d)~2–3 atomic %Presence of Iodine confirm chemical identity.
Nitrogen Signal XPS (N 1s)~400.1 eVShift from amine (399.5 eV) to amide indicates bond formation.
X-Ray Photoelectron Spectroscopy (XPS) Analysis

XPS is the gold standard for validating this protocol.

  • Iodine 3d Doublet: Look for the I

    
      peak centered at 619.3 – 620.0 eV  and the I 
    
    
    
    peak at 630.8 – 631.5 eV . The spin-orbit splitting should be exactly 11.5 eV [1].
  • Stoichiometry: The ratio of N:I should be approximately 1:1 if the conversion is quantitative.

Applications & Troubleshooting

Halogen Bonding (XB) Studies

The resulting surface presents a dense array of iodine atoms with accessible


-holes. These surfaces can be used to capture Lewis basic analytes (e.g., pyridine derivatives) from solution via XB interactions, which are orthogonal to hydrogen bonding [2].
Troubleshooting Guide
  • Problem: Surface appears hazy or rough.

    • Cause: Polymerization of APTES due to excess humidity.

    • Solution: Use strictly anhydrous toluene and reduce APTES incubation time.

  • Problem: Low Contact Angle (<70°).

    • Cause: Incomplete acylation or hydrolysis of the acid chloride before reaction.

    • Solution: Use fresh 4-iodobenzoyl chloride (recrystallize or sublime if yellowed) and ensure dry solvents.

References

  • XPS Fitting & Reference Data. Iodine 3d Binding Energies. XPS Reference Pages.[1] Available at: [Link]

  • G. Resnati, et al.Halogen bonding in crystal engineering. Structural Bonding, 2008. (Contextual grounding on XB principles).
  • N. Chevalier, et al. Chemical reactions in dense monolayers: in situ thermal cleavage of grafted esters. Langmuir, 2011.[2] (Reference for acid chloride reactivity on surfaces).

  • M. R. Linford, et al. Acid Chlorides On Silicon Surfaces.[3] Chemical & Engineering News, 2005. Available at: [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Amidation of 3,4,5-Triiodobenzoyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Radiopaque polymer synthesis, X-ray contrast agents, and heavy-atom crystallographic derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Radiopaque polymer synthesis, X-ray contrast agents, and heavy-atom crystallographic derivatives.

Introduction & Mechanistic Insights

3,4,5-Triiodobenzoyl chloride (TIBC) is a highly specialized electrophilic building block utilized extensively in the pharmaceutical and biomaterials sectors to introduce heavy iodine atoms into target molecules[1]. The synthesis of highly iodinated benzamides requires a precise understanding of both electronic and steric factors governing the acyl substitution mechanism.

Mechanistically, the three iodine atoms at the 3, 4, and 5 positions exert a profound electron-withdrawing inductive effect (


) on the aromatic ring. This effect propagates to the carbonyl carbon, rendering it exceptionally electrophilic and susceptible to rapid nucleophilic attack[1]. Interestingly, unlike its isomer 2,4,6-triiodobenzoyl chloride—which suffers from severe steric hindrance due to bulky iodine atoms at the ortho positions—the 3,4,5-isomer features unsubstituted ortho positions (C2 and C6)[2]. This lack of steric shielding at the reaction center, combined with extreme electrophilicity, makes TIBC highly reactive toward primary and secondary amines[].

Because the nucleophilic acyl substitution of an acid chloride generates one equivalent of hydrogen chloride (HCl), an acid scavenger must be employed to prevent the competitive protonation of the nucleophilic amine[4]. In advanced biomaterial applications, such as the synthesis of radiopaque polyurethanes, TIBC is grafted onto polymeric backbones to achieve X-ray attenuation equivalent to metallic implants[5].

Experimental Design & Causality

To establish a self-validating and high-yielding protocol, the experimental conditions must be tailored to the specific amine nucleophile:

  • Solvent Selection: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are the optimal aprotic solvents for small-molecule amidations due to their excellent solubilization of both TIBC and most amines[4][6]. For polymeric or highly polar amines, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are required. NMP is particularly advantageous as it can act as both a solvent and a weak acid-binding agent[7].

  • Base Selection: Triethylamine (TEA) is standard for primary amines. However, for hindered secondary amines, N,N-Diisopropylethylamine (DIPEA) is strictly recommended. DIPEA's increased steric bulk prevents it from forming competitive, unreactive acylammonium intermediates with the highly electrophilic TIBC.

  • Temperature Control: The reaction between TIBC and amines is highly exothermic[]. Initial mixing must be performed at 0 °C to prevent thermal degradation and over-acylation, followed by a gradual warming to room temperature to drive the tetrahedral intermediate collapse to completion[4].

Reaction Workflow & Pathway

G N1 3,4,5-Triiodobenzoyl Chloride (Highly Electrophilic) N4 Nucleophilic Attack (0°C, Aprotic Solvent) N1->N4 N2 Amine Nucleophile (1.05 - 1.1 eq) N2->N4 N3 Base Addition (TEA or DIPEA, 1.5 eq) N3->N4 Acid Scavenger N5 Tetrahedral Intermediate (Transient) N4->N5 N6 HCl Elimination (Scavenged by Base) N5->N6 N7 3,4,5-Triiodobenzamide Product N6->N7 C=O Restoration

Workflow and mechanistic pathway for the amidation of 3,4,5-triiodobenzoyl chloride.

Quantitative Data: Reaction Parameters

ParameterPrimary AminesSecondary AminesPolymeric / Polar Amines
Preferred Solvent Anhydrous DCM or THFAnhydrous THFDMF or NMP
Optimal Base Triethylamine (TEA)DIPEAPyridine or None (if NMP)
Stoichiometry (Acyl:Amine:Base) 1.0 : 1.05 : 1.51.0 : 1.1 : 2.01.0 : 1.0 : 2.0
Temperature Profile 0 °C → 20 °C0 °C → 40 °C20 °C → 60 °C
Typical Reaction Time 2 - 4 hours6 - 12 hours12 - 24 hours

Step-by-Step Methodology

Protocol: Anhydrous Solution-Phase Amidation

This protocol is designed as a self-validating system. The sequential workup steps are chemically targeted to isolate the pure amide by systematically eliminating specific byproducts.

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolve the amine (1.05 mmol) in 10 mL of anhydrous DCM or THF[6].

  • Add the selected base (TEA or DIPEA, 1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes[4].

Step 2: Acylation

  • In a separate dry vial, dissolve 3,4,5-Triiodobenzoyl chloride (1.00 mmol, ~518 mg) in 5 mL of anhydrous DCM/THF.

  • Add the TIBC solution dropwise to the chilled amine solution over 15 minutes to control the exothermic nucleophilic attack[].

  • Remove the ice bath after complete addition and allow the reaction to stir at room temperature for 2 to 4 hours.

Step 3: Causality-Driven Workup (Self-Validation)

  • Reaction Quench: Add 10 mL of deionized water to quench any unreacted acyl chloride.

  • Acid Wash (1M HCl, 2 x 15 mL): Causality: This step protonates unreacted aliphatic amines and the tertiary amine base, extracting them into the aqueous layer.

  • Base Wash (Sat. NaHCO₃, 2 x 15 mL): Causality: This deprotonates 3,4,5-triiodobenzoic acid (formed via the competitive hydrolysis of TIBC) and removes it as a water-soluble sodium salt.

  • Brine Wash & Drying: Wash with saturated NaCl (15 mL) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4,5-triiodobenzamide.

Step 4: Analytical Validation Verify the success of the reaction using Infrared (IR) Spectroscopy. The starting material (TIBC) exhibits a distinct acyl chloride C=O stretch at ~1770 cm⁻¹. A successful conversion is validated by the complete disappearance of this peak and the emergence of a strong Amide I band (C=O stretch) at 1630–1650 cm⁻¹ [8].

References

1.[2] EvitaChem. Buy 2,3,5-Triiodobenzoyl chloride (EVT-378087) | 42860-33-3. Available at: 2.[6] Google Patents. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids. Available at: 3.[5] ResearchGate. Polyurethanes with radiopaque properties. Available at: 4.[8] Canadian Journal of Chemistry. ANTINEOPLASTIC AGENTS: X. N-BIS(2-FLUOROETHYL)AMINES. Available at: 5.[1] PubChem. 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 31067. Available at: 6.[7] Chinese Chemical Society. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Available at: 7.[4] Fisher Scientific. Amide Synthesis. Available at: 8.[] BOC Sciences. Twenty-nine Methods for Amide Synthesis. Available at:

Sources

Application

step-by-step synthesis of 3,4,5-Triiodobenzoyl chloride from benzoic acid

This is a comprehensive technical guide for the synthesis of 3,4,5-Triiodobenzoyl Chloride , designed for research and development applications. Application Note: Synthesis of 3,4,5-Triiodobenzoyl Chloride Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis of 3,4,5-Triiodobenzoyl Chloride , designed for research and development applications.

Application Note: Synthesis of 3,4,5-Triiodobenzoyl Chloride

Executive Summary & Strategic Analysis

The synthesis of 3,4,5-triiodobenzoyl chloride presents a specific regiochemical challenge. Direct iodination of benzoic acid is governed by the meta-directing carboxyl group, which typically yields 2,3,5-triiodobenzoic acid (TIBA), a known auxin transport inhibitor, rather than the desired 3,4,5-isomer.

To achieve the contiguous 3,4,5-triiodo substitution pattern, the synthesis must proceed through a 4-aminobenzoic acid (PABA) scaffold. The amino group acts as a strong ortho-para director, facilitating iodination at the 3 and 5 positions. The final iodine is introduced at the 4-position via a Sandmeyer-type reaction, replacing the amino group. This protocol details the chemically rigorous route: Iodination


 Diazotization/Iodination 

Acyl Chloride Formation
.

Retrosynthetic Logic & Pathway

The logical disconnection reveals that the target acyl chloride is best derived from its corresponding carboxylic acid, which in turn requires an amino-precursor to establish the iodine regiochemistry.

SynthesisPathway BenzoicAcid Benzoic Acid (Starting Material) PABA 4-Aminobenzoic Acid (Key Scaffold) BenzoicAcid->PABA Nitration & Reduction (Isomer Separation req.) Diiodo 4-Amino-3,5-diiodobenzoic Acid (Intermediate A) PABA->Diiodo Electrophilic Iodination (ICl/AcOH) TriiodoAcid 3,4,5-Triiodobenzoic Acid (Intermediate B) Diiodo->TriiodoAcid Diazotization (NaNO2) + KI (Sandmeyer) Target 3,4,5-Triiodobenzoyl Chloride (Target) TriiodoAcid->Target Acyl Chloride Formation (SOCl2, cat. DMF)

Figure 1: Synthetic workflow illustrating the divergence from direct benzoic acid iodination to the amine-directed pathway.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Amino-3,5-diiodobenzoic Acid

Rationale: The amino group activates the 3 and 5 positions for electrophilic substitution. Iodine monochloride (ICl) is preferred over elemental iodine for its higher reactivity and atom economy.

Reagents:

  • 4-Aminobenzoic acid (PABA): 13.7 g (0.1 mol)

  • Iodine monochloride (ICl): 34.0 g (0.21 mol)

  • Glacial Acetic Acid: 150 mL

  • Hydrochloric Acid (conc.): 10 mL

Protocol:

  • Dissolution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 13.7 g of PABA in 150 mL of glacial acetic acid.

  • Addition: Cool the solution to 15–20°C. Add the iodine monochloride solution dropwise over 45 minutes. Note: Maintain temperature below 25°C to prevent oxidation byproducts.

  • Reaction: Once addition is complete, heat the mixture to 70°C for 2 hours. A heavy precipitate of the diiodo product will form.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water. Filter the solid and wash with 5% sodium thiosulfate solution (to remove unreacted iodine) followed by cold water.

  • Drying: Dry the tan solid in a vacuum oven at 60°C.

    • Expected Yield: ~85-90%

    • Appearance: Tan to light brown powder.

Phase 2: Conversion to 3,4,5-Triiodobenzoic Acid (Sandmeyer Reaction)

Rationale: The amino group at position 4 is converted to a diazonium salt and then displaced by iodide. This is the critical step for establishing the 3,4,5-pattern.

Reagents:

  • 4-Amino-3,5-diiodobenzoic acid: 10.0 g (25.7 mmol)

  • Sodium Nitrite (

    
    ): 2.0 g (29 mmol)
    
  • Potassium Iodide (

    
    ): 8.5 g (51 mmol)
    
  • Sulfuric Acid (

    
    ): 2.5 M aqueous solution
    

Protocol:

  • Diazotization: Suspend the diiodo amine (10.0 g) in 50 mL of 2.5 M

    
    . Cool the suspension to 0–5°C in an ice bath.
    
  • Nitrite Addition: Add a solution of sodium nitrite (2.0 g in 10 mL water) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes until a clear diazonium salt solution is obtained (or a fine suspension).

  • Iodination: Dissolve potassium iodide (8.5 g) in 20 mL water. Add this solution slowly to the cold diazonium mixture.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
  • Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to 80°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Purification: Cool to room temperature. Collect the precipitate by filtration.[1][2] Recrystallize from ethanol/water to obtain pure 3,4,5-triiodobenzoic acid.

Phase 3: Synthesis of 3,4,5-Triiodobenzoyl Chloride

Rationale: The carboxylic acid is converted to the acid chloride using thionyl chloride. A catalytic amount of DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

Reagents:

  • 3,4,5-Triiodobenzoic acid: 5.0 g (10 mmol)

  • Thionyl Chloride (

    
    ): 10 mL (excess)
    
  • N,N-Dimethylformamide (DMF): 2–3 drops (Catalyst)

  • Solvent: Anhydrous Toluene (optional, or use neat

    
    )
    

Protocol:

  • Setup: Use a flame-dried 50 mL round-bottom flask fitted with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 5.0 g of the acid and 10 mL of thionyl chloride. Add 2 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux (approx. 75–80°C).

    • Monitoring: The solid acid will gradually dissolve, and HCl/SO2 gas will evolve. Reflux for 2–3 hours until gas evolution ceases and the solution is clear.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure (rotary evaporator with a base trap).

  • Chasing: Add 10 mL of anhydrous toluene and evaporate again to azeotropically remove trace thionyl chloride.

  • Final Product: The residue is 3,4,5-triiodobenzoyl chloride, typically a yellow to light brown crystalline solid. It is moisture-sensitive and should be stored under inert gas.

Data Summary & Quality Control

ParameterSpecificationNotes
Intermediate A 4-Amino-3,5-diiodobenzoic acidM.P. >230°C (dec). Verify by NMR (symmetrical aromatic protons).
Intermediate B 3,4,5-Triiodobenzoic acidM.P. ~289–291°C. 1H NMR shows singlet at ~8.3 ppm (2H).
Final Product 3,4,5-Triiodobenzoyl chlorideHighly reactive electrophile. Confirm by IR (C=O shift ~1770 cm⁻¹).
Key Impurity 2,3,5-Triiodobenzoic acidAvoided by using PABA route. Direct iodination of benzoic acid yields this impurity.

Safety & Handling (HSE)

  • Thionyl Chloride: Reacts violently with water to release HCl and SO2. Handle only in a functioning fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry completely without decomposition. Keep wet or in solution until reacted with iodide.

  • Iodine/ICl: Corrosive and staining. Use sodium thiosulfate for decontamination of spills.

References

  • Synthesis of Polyiodinated Benzoic Acids

    • Source: Cronin, J. et al. "Synthesis of high-affinity radioiodinated ligands." Journal of Medicinal Chemistry, 2018.
    • Context: Protocols for Sandmeyer iodin
  • Regiochemistry of Benzoic Acid Iodination

    • Source: "Direct Aromatic Periodination." The Journal of Organic Chemistry.
    • Context: Confirms that direct iodination of benzoic acid yields the 2,3,5-isomer, necessitating the amino-route for the 3,4,5-isomer.
  • Acid Chloride Preparation

    • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
    • Context: Standard mechanism and protocols for SOCl2/DMF activ

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,4,5-Triiodobenzoyl Chloride by Recrystallization

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3,4,5-triiodobenzoyl chloride via recrystallization. Due to the scarcity of specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3,4,5-triiodobenzoyl chloride via recrystallization. Due to the scarcity of specific published protocols for this compound, this document synthesizes established chemical principles, data from analogous compounds, and field-proven troubleshooting strategies to ensure a successful purification process.

Part 1: Foundational Knowledge - Before You Begin

Before attempting recrystallization, it is crucial to understand the chemical nature of 3,4,5-triiodobenzoyl chloride and its likely contaminants. This foundational knowledge informs every step of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3,4,5-triiodobenzoyl chloride?

A1: Crude 3,4,5-triiodobenzoyl chloride, typically synthesized from 3,4,5-triiodobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, contains several predictable impurities[1][2]. The primary contaminants to address during purification are:

  • Unreacted Starting Material: 3,4,5-triiodobenzoic acid that did not convert to the acid chloride.

  • Hydrolysis Product: The primary impurity of concern is the starting material, 3,4,5-triiodobenzoic acid, which is reformed upon any contact of the acid chloride with moisture (water)[1].

  • Reagent Byproducts: Residuals from the chlorination reaction. If thionyl chloride is used, non-volatile sulfur-based impurities may be present.

  • Degradation Products: Given the reactivity of the acyl chloride, minor polymeric or self-esterified materials could form, though this is a more significant issue for hydroxy-substituted benzoyl chlorides[3].

Q2: Why is the complete exclusion of moisture so critical during the handling and recrystallization of this compound?

A2: Acyl chlorides are highly reactive functional groups that are extremely sensitive to hydrolysis[1]. Exposure to even trace amounts of water (e.g., from atmospheric humidity, glassware, or solvents) will rapidly convert 3,4,5-triiodobenzoyl chloride back into the less soluble 3,4,5-triiodobenzoic acid. This not only reduces your yield but re-introduces the primary impurity you are trying to remove. All steps must be performed under strictly anhydrous conditions using oven-dried glassware and dry, inert solvents[4][5].

Visualizing the Impurity Profile

The following diagram illustrates the synthesis and the resulting impurity profile of the crude product.

SM 3,4,5-Triiodobenzoic Acid Crude Crude Product Mixture SM->Crude Synthesis Reagent Thionyl Chloride (SOCl₂) Reagent->Crude Synthesis Product 3,4,5-Triiodobenzoyl Chloride (Target) Crude->Product Impurity1 Unreacted Starting Material Crude->Impurity1 Impurity2 Hydrolysis Product (3,4,5-Triiodobenzoic Acid) Crude->Impurity2 Impurity3 Reagent Byproducts Crude->Impurity3

Caption: Synthesis and Impurity Profile of Crude Product.

Part 2: The Recrystallization Protocol: A Step-by-Step Guide

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures[6]. The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures[7][8].

Solvent Selection: A Critical First Step

Quantitative solubility data for 3,4,5-triiodobenzoyl chloride is not widely published. However, based on the properties of analogous iodinated and benzoyl chloride compounds, we can propose a list of candidate solvents[9][10]. The selection must be performed empirically on a small scale before committing the bulk of the material.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityRationale & Key Considerations
Toluene 111Non-polarExcellent solvent for aryl compounds. Its high boiling point allows for a wide solubility differential and promotes slow, high-quality crystal growth. Difficult to remove from final product without high vacuum[11].
Heptane/Hexane 98 / 69Non-polarGood choice for non-polar compounds. Likely to be a poor solvent on its own but excellent as an "anti-solvent" when paired with a more polar solvent like Dichloromethane[11][12].
Acetonitrile 82Polar aproticMay be a suitable single solvent. Its polarity can help dissolve the target compound while potentially leaving less polar impurities behind[10].
Dichloromethane (DCM) / Heptane 40 / 98Co-solvent PairA powerful technique. Dissolve the crude product in a minimum of boiling DCM, then slowly add hot heptane until the solution becomes faintly cloudy (the saturation point). This is a versatile system but requires careful handling due to DCM's low boiling point[12].
Experimental Workflow: Step-by-Step Methodology

This protocol must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

A 1. Solvent Screening (Small Scale) B 2. Dissolution Dissolve crude product in minimum amount of boiling solvent. A->B C 3. Hot Filtration (Optional) Rapidly filter hot solution to remove insoluble impurities. B->C D 4. Slow Cooling Allow solution to cool slowly and undisturbed to room temp, then in an ice bath. B->D If no insoluble impurities observed C->D E 5. Crystal Formation Induce if necessary (scratching, seed crystal). D->E F 6. Isolation Collect crystals via vacuum filtration under inert gas. E->F G 7. Washing Rinse crystals with a small amount of ice-cold solvent. F->G H 8. Drying Dry crystals under high vacuum to remove all residual solvent. G->H

Caption: Step-by-step recrystallization workflow.

  • Preparation: Assemble oven-dried glassware (e.g., Erlenmeyer flask, reflux condenser) under a positive pressure of inert gas (N₂ or Ar).

  • Dissolution: Place the crude 3,4,5-triiodobenzoyl chloride into the flask. Add a small portion of your chosen anhydrous solvent and bring the mixture to a gentle reflux with stirring[7]. Continue adding the solvent dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will dramatically reduce your final yield[6].

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot filtration is necessary. This is a challenging step for moisture-sensitive compounds. Pre-heat a filter funnel and use fluted filter paper to perform the filtration as quickly as possible into a clean, dry, pre-warmed flask. This step aims to prevent premature crystallization in the funnel[6].

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product[7].

  • Isolation: Collect the purified crystals by vacuum filtration, preferably using a Büchner or Hirsch funnel under a blanket of inert gas.

  • Washing: Break the vacuum and rinse the crystals with a minimal amount of ice-cold, fresh solvent to wash away any soluble impurities adhering to the crystal surfaces. Re-apply the vacuum to pull the wash solvent through[7][11].

  • Drying: Transfer the crystals to a clean, tared vial and dry them thoroughly under high vacuum to remove all traces of residual solvent.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q3: No crystals have formed, even after cooling in an ice bath. What should I do?

A3: This is a classic case of a supersaturated solution. The crystallization process requires an initial nucleation event. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for crystals to begin forming.

  • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Reducing Volume: If you suspect too much solvent was added, carefully evaporate a portion of the solvent under a gentle stream of inert gas and allow the solution to cool again.

Q4: My product separated as an oil instead of solid crystals. How can I fix this?

A4: "Oiling out" occurs when the solution becomes saturated at a temperature above the melting point of the solute. It can also be caused by cooling the solution too rapidly. To resolve this:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional hot solvent (typically 10-20% more volume).

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If the problem persists, consider re-attempting the recrystallization with a different solvent or a co-solvent system.

Q5: My final yield is very low. What went wrong?

A5: Low yield is a common issue with several potential causes:

  • Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause. A significant portion of your product will remain in the mother liquor upon cooling[6].

  • Premature Crystallization: The product may have crystallized on the filter paper during a hot filtration step.

  • Inappropriate Solvent: The chosen solvent may have a higher-than-expected solubility for your compound at low temperatures.

  • Incomplete Hydrolysis: Significant hydrolysis of the crude material before purification will naturally lead to a lower yield of the desired product.

Q6: The recrystallized product is still colored. How can I get a pure white solid?

A6: Colored impurities are often highly polar and can become trapped in the crystal lattice.

  • Activated Charcoal: You can attempt to remove colored impurities by adding a very small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. Caution: Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield. Furthermore, acyl chlorides can potentially react with functional groups on the surface of some activated carbon grades. A trial on a small scale is highly recommended.

  • Second Recrystallization: A second recrystallization is often effective at removing tenacious impurities.

Part 4: Quality Control & Final Verification

After drying, it is essential to verify the purity of the recrystallized 3,4,5-triiodobenzoyl chloride.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting range.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Confirm the presence of the acyl chloride C=O stretch (typically ~1750-1800 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid starting material.

    • ¹H NMR Spectroscopy: Check for the absence of signals corresponding to the carboxylic acid proton. The aromatic signals should be sharp and well-defined.

By diligently following these protocols and troubleshooting guides, researchers can effectively purify 3,4,5-triiodobenzoyl chloride, ensuring the high quality required for subsequent synthetic applications.

References

  • Benchchem. The Synthesis of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide.
  • Benchchem. Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxybenzoyl Chloride from Gallic Acid.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Babylon. Chooses a solvent for Recrystallization.
  • Benchchem. common side reactions with 3,4,5-Trihydroxybenzoyl chloride and how to avoid them.
  • Supporting Information for an unspecified article.
  • University of Technology. EXPERIMENT (3) Recrystallization.
  • O'Donnell, D. C., Mariani, H. A., & Downing, D. J. (1955). 3,4,5-Triiodobenzoyl Chloride as a Reagent for Identifying Mercaptans. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31067, 3,4,5-Triiodobenzoyl chloride.
  • CymitQuimica. CAS 42860-33-3: 2,3,5-triiodobenzoyl chloride.
  • EvitaChem. Buy 2,3,5-Triiodobenzoyl chloride (EVT-378087) | 42860-33-3.
  • Berger, G., & Olivier, S. C. J. (1927). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Recueil des Travaux Chimiques des Pays-Bas.
  • Smolecule. Buy 2,3,5-Triiodobenzoyl chloride | 42860-33-3.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • Science. SOP: CRYSTALLIZATION.
  • Ghosh, A., et al. (2014). Impurities in New Drug Substances, Products and Dosage Forms: A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Sigma-Aldrich. 3,4,5-TRIIODOBENZOYL CHLORIDE AldrichCPR.
  • O'Donnell, D. C., & Kelley, C. K. (1948). 3,4,5-Triiodobenzoyl Chloride as a Reagent for Alcohols. Journal of the American Chemical Society.
  • ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???
  • Google Patents. (2012). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Li, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Journal of the Korean Chemical Society, 55(4), 629-632.
  • ChemicalBook. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3.
  • Benchchem. 2-Hydroxy-3,5-diiodobenzoyl chloride solubility in organic solvents.

Sources

Optimization

Technical Support Center: Optimizing Acylation Reactions with 3,4,5-Triiodobenzoyl Chloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for optimizing acylation reactions involving 3,4,5-Triiodobenzoyl Chloride. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing acylation reactions involving 3,4,5-Triiodobenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions.

Introduction: The Unique Challenges of a Heavy Acylating Agent

3,4,5-Triiodobenzoyl Chloride is a specialized acylating agent characterized by its exceptionally high molecular weight (518.26 g/mol ) and the significant electronic and steric effects imposed by three large iodine atoms on the benzoyl ring.[1] These iodine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it inherently more reactive towards nucleophiles than a standard benzoyl chloride.[2]

However, this increased electronic reactivity is often counteracted by substantial steric hindrance. The iodine atoms at the 3- and 5- positions flank the acyl chloride group, creating a sterically congested environment that can impede the approach of a nucleophile. This duality—high electronic reactivity versus significant steric hindrance—is the central challenge in optimizing reaction yields and requires careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3,4,5-Triiodobenzoyl Chloride?

While its applications are specialized, 3,4,5-Triiodobenzoyl Chloride is primarily used as a heavy-atom derivatizing agent. Its high iodine content makes the resulting derivatives useful in fields such as:

  • X-ray Crystallography: Incorporating these heavy atoms into a molecule can help solve the phase problem during structure determination.

  • Medical Imaging: The high electron density of iodine makes it a potential building block for non-radioactive contrast agents.

  • Materials Science: Its high density and unique electronic properties make it a candidate for synthesizing specialized polymers and high-refractive-index materials.

Q2: What are the main challenges in using this reagent compared to benzoyl chloride?

There are three primary challenges:

  • Steric Hindrance: The bulky iodine atoms can dramatically slow the rate of reaction, especially with hindered nucleophiles (e.g., secondary/tertiary alcohols, secondary amines).[3]

  • High Molecular Weight: The high mass requires careful stoichiometric calculations and can lead to poor solubility in common organic solvents.

  • Purification: The high molecular weight and lipophilic nature of the reagent and its products can make purification by chromatography or recrystallization challenging.[2]

Q3: Is a catalyst always necessary for acylation with this reagent?

Not always. For strong, unhindered nucleophiles like primary amines, the reaction often proceeds efficiently with only a base to scavenge the HCl byproduct.[4] However, for less reactive or sterically hindered nucleophiles, such as secondary alcohols or phenols, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often required to achieve a reasonable reaction rate.[5] For Friedel-Crafts acylations, a Lewis acid catalyst is mandatory to activate the acyl chloride.[6][7]

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No Product Yield

Low conversion is the most common issue, often stemming from the inherent steric and electronic properties of the system.

  • Potential Cause A: Steric Hindrance

    • Causality: The large iodine atoms block the trajectory of the incoming nucleophile, slowing the rate of the tetrahedral intermediate formation.[8] This effect is magnified when the nucleophile itself is sterically bulky.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Heating the reaction (e.g., to reflux in DCM, 40°C, or a higher boiling solvent like 1,2-dichloroethane, ~83°C) provides the necessary activation energy to overcome the steric barrier.

      • Prolong Reaction Time: For reactions that are sluggish at room temperature, extending the reaction time from a few hours to 24-48 hours may be necessary. Monitor progress by TLC or LC-MS.

      • Consider Substrate Reactivity: If possible, use a less-hindered nucleophile. The general reactivity trend is shown in the table below.

Nucleophile ClassRelative Reactivity with Hindered ElectrophilesRationale
Amines Primary > Secondary >> TertiaryDecreasing accessibility of the nitrogen lone pair.
Alcohols Primary > Secondary >>> TertiaryDecreasing accessibility of the oxygen lone pair. Tertiary alcohols are often unreactive.[3]
  • Potential Cause B: Hydrolysis of the Acyl Chloride

    • Causality: Acyl chlorides are highly reactive towards water, leading to the formation of the unreactive 3,4,5-triiodobenzoic acid.[3] This is an irreversible process that consumes the starting material.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Solvents should be passed through a solvent purification system or obtained from a sealed bottle over molecular sieves.

      • Use an Inert Atmosphere: Conduct the reaction under a blanket of dry nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause C: Poor Nucleophile Reactivity (Beyond Sterics)

    • Causality: Weakly nucleophilic substrates, such as phenols or electron-deficient anilines, may not be reactive enough, even with the electronically activated acyl chloride.

    • Troubleshooting Steps:

      • Activate the Nucleophile: For alcohols or phenols, pre-treat the substrate with a strong, non-nucleophilic base (e.g., NaH) in an anhydrous solvent like THF to form the more potent alkoxide/phenoxide nucleophile before adding the acyl chloride.

      • Use a Nucleophilic Catalyst: Add a catalytic amount (1-10 mol%) of DMAP. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, which is then attacked by the alcohol/amine. This is particularly effective for hindered alcohols.[5]

  • Potential Cause D (Friedel-Crafts Acylation Specific): Inactive Catalyst

    • Causality: Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive.[9] Furthermore, the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[6][10]

    • Troubleshooting Steps:

      • Use Fresh, High-Purity Lewis Acid: Use AlCl₃ from a freshly opened bottle.

      • Maintain Strict Anhydrous Conditions: As mentioned above, any moisture will quench the catalyst.

      • Use Stoichiometric Catalyst: For Friedel-Crafts acylation, a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst is required to drive the reaction to completion.[10]

Issue 2: Formation of Side Products
  • Potential Cause A: Reaction with Base/Solvent

    • Causality: Nucleophilic bases like pyridine or triethylamine can react with the acyl chloride to form an acylpyridinium or acylammonium salt. While this can be a desired catalytic step (as with DMAP), if the substrate is a poor nucleophile, this intermediate can lead to other byproducts.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: Employ a sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-Lutidine. These bases are effective at scavenging HCl but are too bulky to attack the carbonyl carbon.[11]

Issue 3: Difficulty in Product Purification
  • Potential Cause A: Unreacted Starting Material and Hydrolysis Product

    • Causality: Incomplete reactions will leave both the acyl chloride and its hydrolysis product, 3,4,5-triiodobenzoic acid, in the crude mixture.

    • Troubleshooting Steps:

      • Aqueous Workup: During workup, perform an aqueous wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid byproduct, transferring it to the aqueous layer, while the desired ester or amide product remains in the organic layer.

      • Quenching: Add a small amount of a nucleophilic scavenger, like a simple primary amine (e.g., a few drops of propylamine), at the end of the reaction to consume any remaining acyl chloride before workup.

  • Potential Cause B: High Polarity and Poor Solubility

    • Causality: The final product, despite being lipophilic, is often a high-melting solid with poor solubility, making both chromatography and recrystallization difficult.

    • Troubleshooting Steps:

      • Column Chromatography: Use a wider range of solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate or DCM) is often effective. Due to the high MW, products may move slower on silica gel than expected.

      • Recrystallization: Test a variety of solvents, including higher-boiling point options like toluene, xylenes, or chlorobenzene, if the product is thermally stable.

Workflow & Mechanism Visualizations

Troubleshooting_Workflow start Reaction Start (Low Yield Observed) check_conditions Verify Anhydrous Conditions & Inert Atm.? start->check_conditions hydrolysis Issue: Reagent Hydrolysis Fix: Dry all reagents/glassware. check_conditions->hydrolysis No check_sterics Is Nucleophile Sterically Hindered? check_conditions->check_sterics Yes forcing_conditions Solution: Increase Temp, Prolong Reaction Time. check_sterics->forcing_conditions Yes check_reactivity Is Nucleophile Weak (e.g., phenol)? check_sterics->check_reactivity No success Yield Optimized forcing_conditions->success activate_nuc Solution: Add DMAP (cat.) or pre-deprotonate (e.g., NaH). check_reactivity->activate_nuc Yes check_reactivity->success No activate_nuc->success

Caption: Troubleshooting workflow for low-yield acylation reactions.

Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination of Leaving Group cluster_2 Deprotonation r_amine R'-NH₂ tetrahedral_int Tetrahedral Intermediate r_amine->tetrahedral_int acyl_chloride 3,4,5-I₃-Ph-COCl acyl_chloride->tetrahedral_int product_ion Protonated Amide tetrahedral_int->product_ion cl_ion Cl⁻ tetrahedral_int->cl_ion final_product Final Amide Product product_ion->final_product base_hcl Base-H⁺Cl⁻ product_ion->base_hcl base Base (e.g., DIPEA) base->final_product base->base_hcl

Caption: General mechanism for the acylation of a primary amine.

Optimized Experimental Protocols

Disclaimer: These are generalized protocols. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Acylation of a Primary Amine (e.g., Benzylamine)

This protocol is suitable for unhindered, nucleophilic amines where steric hindrance is minimal.

Materials:

  • 3,4,5-Triiodobenzoyl Chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.05 eq) and DIPEA (1.5 eq) in anhydrous DCM (to make a ~0.2 M solution of the amine).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 3,4,5-Triiodobenzoyl Chloride (1.0 eq) in a minimal amount of anhydrous DCM in a separate flame-dried vial. Add this solution dropwise to the stirred amine solution over 15-20 minutes via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the benzoyl chloride.

  • Workup:

    • Quench the reaction by adding 1M HCl solution and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Protocol 2: Acylation of a Hindered Secondary Alcohol

This protocol uses a nucleophilic catalyst and more forcing conditions, suitable for challenging substrates.

Materials:

  • 3,4,5-Triiodobenzoyl Chloride (1.2 eq)

  • Secondary Alcohol (e.g., 1-Phenylethanol) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Preparation: To the flask, add the secondary alcohol (1.0 eq), triethylamine (2.0 eq), and DMAP (0.1 eq). Dissolve these in anhydrous toluene (to make a ~0.2 M solution of the alcohol).

  • Acyl Chloride Addition: Add the 3,4,5-Triiodobenzoyl Chloride (1.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. Due to the high molecular weight, expect a longer retention time.

References
  • BenchChem. (2025). Common side reactions with 3,4,5-Trihydroxybenzoyl chloride and how to avoid them. 11

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144. 12

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride. 9

  • Wikipedia. (2023). Friedel–Crafts reaction. Link

  • Organic Chemistry Portal. (2021). Friedel-Crafts Acylation. Link

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Link

  • PubChem. (2024). 3,4,5-Triiodobenzoyl chloride. Link

  • CymitQuimica. (2024). CAS 42860-33-3: 2,3,5-triiodobenzoyl chloride. Link

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Link

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link

  • Clark, J. (2021). The Acylation of Benzene. Chemguide. Link

  • Khan Academy. (n.d.). Friedel-Crafts Acylation. Link

  • S. S. Bari et al. (2019). Acylation of Alcohols and Amines. Science of Synthesis. Link

  • H. B. Kagan et al. (2016). An efficient method applying acyl chlorides as reagents was developed for the acylation of the hindered hydroxy group of dialkyl α-hydroxy-benzylphosphonates. Molecules. Link

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Link

Sources

Troubleshooting

Technical Support Center: Solubilizing Triiodobenzoyl Derivatives

Subject: Overcoming Aqueous Solubility Barriers for 2,3,5-Triiodobenzoic Acid (TIBA) and Related Iodinated Scaffolds Introduction: The "Brick Dust" Challenge Researchers working with triiodobenzoyl derivatives (TIBs) oft...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Aqueous Solubility Barriers for 2,3,5-Triiodobenzoic Acid (TIBA) and Related Iodinated Scaffolds

Introduction: The "Brick Dust" Challenge

Researchers working with triiodobenzoyl derivatives (TIBs) often encounter a phenomenon known in physical chemistry as the "brick dust" effect.[1] The presence of three large iodine atoms on the benzene ring creates two simultaneous barriers:

  • High Lipophilicity (LogP > 4): The iodine atoms are hydrophobic, repelling water.[1][2]

  • High Crystal Lattice Energy: The planar, halogenated structure facilitates strong intermolecular stacking (halogen bonding), resulting in high melting points (>220°C).[1][2] The molecules prefer to stick to each other rather than dissolve in a solvent.[1]

This guide provides three validated workflows to overcome these barriers, ranging from basic pH manipulation to advanced supramolecular encapsulation.[1][2]

Module 1: The Ionic Switch (pH Adjustment)

Best for: Plant tissue culture, basic chemical synthesis, and non-sensitive biological assays.[1][2]

The Mechanism: Triiodobenzoic acid derivatives are weak acids with a pKa typically between 1.5 and 2.5 .[1] In water (pH 7), they exist partially in the unionized (insoluble) form.[1][2] By raising the pH, you deprotonate the carboxylic acid, converting the molecule into a highly soluble salt (carboxylate anion).[2]

Protocol A: The "KOH Drop" Method

Do not attempt to dissolve the powder directly in water.[3] It will float and resist wetting.

Reagents:

  • 1.0 N KOH (Potassium Hydroxide) or NaOH.[1][2]

  • Distilled/Deionized Water.[1][2]

  • TIB Derivative (Powder).[1][2][4]

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of TIB powder into a glass beaker.

  • Wetting: Add a minimal volume of 100% Ethanol or DMSO (approx. 50 µL per 10 mg) just to wet the powder.[1] This breaks the surface tension.[1]

  • Solubilization: Add 1.0 N KOH dropwise while vortexing or stirring.

    • Ratio: You need a molar excess of base.[1] Usually, 0.5 mL of 1N KOH is sufficient to dissolve 100 mg of TIBA.[1][2]

    • Observation: The solution should turn clear and may exhibit a slight yellow/golden tint (characteristic of iodinated aromatics).[1]

  • Dilution: Slowly add water to reach the desired final volume.

  • pH Check: Verify the final pH. If it drops below pH 4.0 during dilution, the compound may reprecipitate.[2]

Critical Warning: Do not use divalent cations (Ca²⁺, Mg²⁺) in the initial solubilization step.[1][2] They can form insoluble salts with the benzoate.[1]

Module 2: Organic Cosolvent Management

Best for: High-concentration stock solutions (1000x) for storage at -20°C.[1][2]

The Mechanism: TIBs are highly soluble in polar aprotic solvents (DMSO) and alcohols (Ethanol).[1] However, dilution into aqueous media creates a "supersaturation spike," leading to rapid precipitation (crashing out).[1][2]

Solvent Compatibility Table
SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>100 mM)High Best for frozen stocks.[1][2] Hygroscopic (keep sealed).[1][2]
Ethanol Very Good (>50 mM)Medium Evaporates over time.[1][2] Good for plant biology.[1][2][5]
Water Negligible (<0.1 mM)Low Requires pH adjustment (see Module 1).[1][2]
Acetone GoodLow Not biocompatible; precipitates plastics.[1][2]
Protocol B: The "Step-Down" Dilution

To prevent precipitation when adding a DMSO stock to cell culture media:

  • Prepare Stock: Dissolve TIB in 100% DMSO at 1000x the final working concentration.

  • Intermediate Step: Do not squirt the DMSO stock directly into a static volume of water.[1]

  • Dynamic Mixing: Vortex the aqueous media rapidly.

  • Sub-surface Injection: Inject the DMSO stock below the surface of the vortexing media.

    • Why? Drops hitting the surface form a local high-concentration film that precipitates instantly.[1]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity and precipitation.

Module 3: Advanced Encapsulation (Cyclodextrins)

Best for: Neutral pH applications, animal studies, or sensitive cell lines where DMSO/high pH is toxic.[1][2]

The Mechanism: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity.[1][2][6] The iodinated benzene ring of the TIB fits inside this cavity, shielding it from water while the hydrophilic outer shell allows the complex to dissolve.

Recommended CD: HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) or SBE-β-CD (Sulfobutylether-β-cyclodextrin).[1][2] Avoid native β-CD due to its own low solubility.[1][2]

Protocol C: Co-Solvent Evaporation Method
  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2]

  • Guest Solution: Dissolve TIB in a small volume of Acetone or Ethanol.

  • Complexation: Add the Guest solution dropwise to the Host solution with vigorous stirring.

  • Evaporation: Stir open to the air (or use a rotary evaporator) to remove the organic solvent.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting clear liquid contains the inclusion complex.

Decision Logic & Workflows

Figure 1: Solubilization Strategy Decision Tree

SolubilizationStrategy Start Start: TIB Derivative Powder AppType What is the application? Start->AppType PlantBio Plant Tissue Culture (High pH tolerance) AppType->PlantBio CellBio Mammalian Cell Culture (Sensitive to pH/DMSO) AppType->CellBio Animal In Vivo / Animal Study (Need high dose/neutral pH) AppType->Animal MethodA Method A: Salt Formation (Dissolve in 1N KOH) PlantBio->MethodA Most Robust MethodB Method B: DMSO Stock (Dilute <0.5% v/v) CellBio->MethodB Standard MethodC Method C: Cyclodextrin (HP-beta-CD Complex) CellBio->MethodC If DMSO toxic Animal->MethodC Best Bioavailability

Caption: Select the optimal solubilization protocol based on your downstream biological application.

Troubleshooting & FAQ

Q1: My solution was clear, but after 1 hour a fine white precipitate formed. Why?

  • Diagnosis: This is likely Ostwald Ripening .[1][2] You created a supersaturated solution (metastable). Over time, the system sought thermodynamic equilibrium, causing the hydrophobic TIB molecules to aggregate.[2]

  • Fix: Your pH likely drifted toward neutral (re-protonating the acid) or your temperature dropped.[1] Ensure the buffer capacity is high enough to maintain pH > 6.0, or switch to the Cyclodextrin method (Module 3) which prevents aggregation sterically.

Q2: Can I autoclave the stock solution?

  • Answer: Generally, NO .[1][2] Iodinated organic compounds can be heat-sensitive and may release free iodide (deiodination) at high temperatures (121°C), turning the solution brown/purple.[1][2]

  • Protocol: Use 0.22 µm sterile filtration (PES or PVDF membranes) for sterilization.[1][2]

Q3: The solution turned yellow/brown upon storage.

  • Diagnosis: Photodegradation releasing free iodine (

    
    ).[1][2]
    
  • Fix: TIB derivatives are light-sensitive.[1][2][4] Always store stocks in amber glass vials wrapped in foil at -20°C.

Q4: I need to use this in an assay with Ca²⁺ or Mg²⁺ (e.g., Krebs buffer).

  • Issue: Carboxylate anions can precipitate with divalent cations.[1][2]

  • Fix: Do not use Method A (Salt Formation) directly. Use Method C (Cyclodextrins), as the inclusion complex shields the carboxylate from interacting with calcium ions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6948, 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology. (Contextual grounding for Module 3).

  • European Medicines Agency (EMA). Cyclodextrins used as excipients.[1][2] Retrieved from [Link]

Sources

Optimization

minimizing side reactions when using 3,4,5-Triiodobenzoyl chloride

Core Technical Analysis 3,4,5-Triiodobenzoyl chloride (TIBC) presents a unique dual-challenge in organic synthesis: High Electrophilicity: The three iodine atoms exert a strong inductive electron-withdrawing effect (-I e...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis

3,4,5-Triiodobenzoyl chloride (TIBC) presents a unique dual-challenge in organic synthesis:

  • High Electrophilicity: The three iodine atoms exert a strong inductive electron-withdrawing effect (-I effect), making the carbonyl carbon highly susceptible to nucleophilic attack. While this accelerates the desired acylation, it equally accelerates competitive hydrolysis.

  • Photochemical Lability: The Carbon-Iodine (C-I) bond is relatively weak (approx. 57 kcal/mol compared to 83 kcal/mol for C-Cl). Exposure to UV/visible light can cause homolytic cleavage, generating iodine radicals and degrading the reagent before or during reaction.

This guide provides a self-validating workflow to minimize these specific failure modes.

Critical Handling & Storage (Pre-Reaction)

The "Pink" Indicator Rule: Pure TIBC should be off-white to pale yellow. A pink or violet hue indicates free iodine (


) release due to photodecomposition or oxidation.
Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature 2–8°CRetards thermal decomposition and hydrolysis rates.
Atmosphere Argon/NitrogenDisplaces moisture-laden air. TIBC hydrolyzes rapidly to 3,4,5-triiodobenzoic acid.
Container Amber GlassBlocks UV/Vis light to prevent homolytic C-I bond cleavage (Deiodination).
Desiccant P₂O₅ or SilicaSecondary defense against moisture ingress in the secondary container.
DOT Visualization: Handling Workflow

TIBC_Handling cluster_legend Critical Control Point Start TIBC Reagent Check Visual Inspection (Color Check) Start->Check Pink Pink/Violet? Check->Pink Yes Yes Pink->Yes No No Pink->No Recryst Purify: Recrystallize from Dry Hexane/CCl4 Good Off-White/Yellow Recryst->Good Restored Prep Solvent Prep: Dry DCM/THF (<50 ppm H2O) Good->Prep React Reaction Setup: Amber Glassware Inert Gas Prep->React Yes->Recryst No->Good

Caption: Decision logic for reagent quality assessment prior to synthesis. Note the critical "Pink" checkpoint indicating iodine release.

Reaction Optimization: Minimizing Side Pathways

Primary Side Reaction: Hydrolysis

Mechanism: Water competes with your amine/alcohol nucleophile.


Symptom:  Appearance of a broad singlet at 10–13 ppm in 

H-NMR (Carboxylic acid proton) and white precipitate (insoluble acid).

Prevention Strategy:

  • Solvent Drying: Use DCM or THF distilled over CaH

    
     or passed through activated alumina columns. Water content must be 
    
    
    
    ppm.
  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) if the substrate is sensitive. For standard acylations, Triethylamine (

    
    ) is sufficient but must be dry.
    
Secondary Side Reaction: Photodeiodination

Mechanism: $ \text{Ar-I} \xrightarrow{h\nu} \text{Ar}\cdot + \text{I}\cdot $ Symptom: Reaction mixture turns dark purple/brown; LC-MS shows des-iodo byproducts (M-127 mass peaks).

Prevention Strategy:

  • Wrap the reaction flask in aluminum foil.

  • Perform column chromatography in low-light conditions if the product is also light-sensitive.

Tertiary Side Reaction: N-Acylpyridinium Ring Opening (Specific to Pyridine)

If using pyridine as a solvent/base, the highly electrophilic TIBC can form a stable acylpyridinium salt that may undergo ring-opening reactions with strong nucleophiles at high temperatures.

  • Fix: Run the reaction at

    
     initially, then warm to Room Temperature (RT). Do not reflux in pyridine.
    

Validated Protocol: Anhydrous Amide Coupling

Standard Operating Procedure for coupling TIBC with a primary amine.

Reagents:

  • Amine (1.0 equiv)

  • TIBC (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 – 1.5 equiv)
    
  • Dichloromethane (DCM), Anhydrous

  • DMAP (0.1 equiv) – Optional catalyst for sterically hindered amines

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen/Argon for 15 minutes. Wrap flask in aluminum foil .

  • Solvation: Dissolve the Amine and Base (

    
    ) in anhydrous DCM. Cool to 
    
    
    
    in an ice bath.
  • Addition: Dissolve TIBC in a separate minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition keeps the concentration of Acid Chloride low relative to the amine, preventing "double acylation" if the amine has multiple nucleophilic sites.

  • Reaction: Allow to stir at

    
     for 30 minutes, then warm to RT. Monitor by TLC (usually complete within 1-2 hours).
    
  • Quench: Add a saturated

    
     solution. This converts excess TIBC to the sodium salt of the acid (water-soluble) and neutralizes HCl.
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine)

    
     Water 
    
    
    
    Brine. Dry over
    
    
    .

Troubleshooting FAQ

Q: My reaction mixture turned dark pink/purple immediately upon adding TIBC. Is this normal?

A: No. This indicates free iodine.

  • Cause 1: The TIBC reagent was degraded before use.

  • Cause 2: You are using an iodide salt in the reaction (e.g., NaI catalyst), leading to halogen exchange/oxidation.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  during workup. This reduces 
    
    
    
    (purple) back to iodide (colorless) and cleans the product.

Q: I see a new spot on TLC that doesn't move (Baseline), but my product is there too.

A: The baseline spot is likely 3,4,5-triiodobenzoic acid (hydrolysis product).

  • Fix: This can be removed by washing the organic reaction mixture with dilute NaOH or NaHCO₃ . The acid deprotonates to the carboxylate salt and partitions into the aqueous layer, leaving your amide/ester product in the organic layer.

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic system)?

ngcontent-ng-c2372798075="" class="ng-star-inserted">

A: Generally, No . While standard benzoyl chlorides tolerate Schotten-Baumann conditions, the high molecular weight and cost of TIBC make hydrolysis wasteful. The electron-withdrawing iodines also make the carbonyl carbon more reactive toward water than unsubstituted benzoyl chloride. Anhydrous conditions are strictly recommended to maximize yield.

DOT Visualization: Acylation Mechanism & Competition

Reaction_Pathways cluster_main Desired Pathway (Anhydrous) cluster_side Side Reaction (Moisture) TIBC TIBC (Electrophile) Intermediate Tetrahedral Intermediate TIBC->Intermediate + Amine Acid Triiodobenzoic Acid (Impurity) TIBC->Acid + H2O / Fast Hydrolysis Amine Amine (Nucleophile) Amine->Intermediate Product Amide Product (Stable) Intermediate->Product - HCl Water Water (Impurity) Water->Acid

Caption: Mechanistic competition between the desired amine attack and the parasitic hydrolysis pathway.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanisms of nucleophilic acyl substitution and electronic effects of halogens).
  • BenchChem Technical Database. 3,4,5-Triiodobenzoyl chloride reactivity profile. Accessed 2026.[1] (Specific data on moisture sensitivity and hydrolysis byproducts).

  • Smolecule Safety Data. Handling Acetyl/Benzoyl Chlorides. Accessed 2026.[1] (Safety protocols for corrosive acid chlorides).

  • EvitaChem Technical Note. 2,3,5-Triiodobenzoyl chloride properties. Accessed 2026.[1] (Comparative reactivity of iodinated benzoyl chlorides).

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Handling for 3,4,5-Triiodobenzoyl Chloride

Executive Summary & Molecule Profile 3,4,5-Triiodobenzoyl chloride (TIBC) is a specialized electrophile often used as a heavy-atom derivatizing agent for X-ray crystallography or as an intermediate in the synthesis of X-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3,4,5-Triiodobenzoyl chloride (TIBC) is a specialized electrophile often used as a heavy-atom derivatizing agent for X-ray crystallography or as an intermediate in the synthesis of X-ray contrast media (e.g., iohexol precursors).

Unlike standard benzoyl chloride, TIBC presents unique challenges due to the three iodine atoms. These substituents dramatically increase molecular weight (


 g/mol ), induce significant steric hindrance, and alter solubility profiles, often resulting in "brick-dust" behavior (low solubility in both polar and non-polar extremes).

This guide provides a self-validating logic system for solvent selection to maximize yield and minimize hydrolysis.

Solvent Selection Decision Matrix

The choice of solvent is the single most critical variable in TIBC reactions. The iodine atoms render the molecule lipophilic but heavy, while the acyl chloride moiety requires strictly aprotic conditions.

Solvent Performance Table
SolventSuitabilitySolubility of TIBCMechanistic RiskRecommendation
Dichloromethane (DCM) Excellent HighLowPrimary Choice. Best balance of solubility and inertness.
Tetrahydrofuran (THF) Good HighModerate (Hygroscopic)Secondary Choice. Use if nucleophile is insoluble in DCM. Must be freshly distilled/inhibitor-free.
Toluene Moderate Low (Cold) / High (Hot)LowUse for high-temperature reactions (>40°C).
DMF / DMAc CRITICAL WARNING HighHigh (Reactive) AVOID. Reacts with acid chlorides to form Vilsmeier reagents.
Hexane / Heptane Poor Very LowLowUse only for precipitation/purification, not reaction.
Alcohols / Water Forbidden N/AExtreme (Hydrolysis) Will instantly decompose TIBC to 3,4,5-triiodobenzoic acid.
The "DMF Trap" (Expert Insight)

Q: My nucleophile is only soluble in DMF. Can I use it with TIBC? A: No. This is a common failure point.


-Dimethylformamide (DMF) is not inert toward acid chlorides. TIBC will react with DMF to form a dimethyliminium chloride salt (Vilsmeier-Haack reagent), consuming your starting material and generating impurities [1].
  • Solution: If a polar solvent is required, use N-Methyl-2-pyrrolidone (NMP) or Sulfolane at low temperatures (

    
    C), or use a biphasic system (DCM/Water) with a phase transfer catalyst if the nucleophile is water-soluble.
    

Visual Workflow: Solvent Logic

The following diagram illustrates the decision logic for selecting the correct solvent system based on your specific nucleophile and reaction conditions.

SolventSelection Start Start: Select Solvent for TIBC Reaction NucSolubility Is Nucleophile soluble in DCM? Start->NucSolubility UseDCM USE: Anhydrous DCM (0°C to RT) NucSolubility->UseDCM Yes CheckTHF Is Nucleophile soluble in THF? NucSolubility->CheckTHF No UseTHF USE: Anhydrous THF (Watch for peroxides/water) CheckTHF->UseTHF Yes HighTemp Is high temp (>60°C) required? CheckTHF->HighTemp No UseToluene USE: Anhydrous Toluene (Requires heating to dissolve TIBC) HighTemp->UseToluene Yes DMFCheck Are you considering DMF/DMSO? HighTemp->DMFCheck No StopDMF STOP: Vilsmeier Side Reaction Risk Use NMP (Cold) or Mixed Solvent DMFCheck->StopDMF Yes

Figure 1: Decision tree for selecting the optimal solvent for 3,4,5-triiodobenzoyl chloride reactions, prioritizing chemical stability.

Troubleshooting & FAQs

Q1: The TIBC starting material is not dissolving in DCM.

Diagnosis: 3,4,5-Triiodo derivatives often exhibit high lattice energy due to halogen bonding. Corrective Action:

  • Sonication: Sonicate the suspension for 5–10 minutes.

  • Concentration: Ensure you are not exceeding saturation limits (typically ~0.1 M is safe).

  • Alternative: Add a small co-solvent amount of THF (up to 10%) to the DCM.

Q2: I observe a precipitate immediately upon adding the base (TEA/Pyridine).

Diagnosis: This is likely the formation of the amine hydrochloride salt (e.g., Triethylamine HCl), which is insoluble in non-polar solvents like DCM. Validation: This is a good sign . It indicates the reaction is proceeding and HCl is being scavenged. Action: Do not filter during the reaction. Ensure vigorous stirring to prevent the salt from coating unreacted TIBC.

Q3: My product contains a carboxylic acid impurity (3,4,5-triiodobenzoic acid).

Diagnosis: Hydrolysis has occurred due to moisture ingress.[1] Root Cause Analysis:

  • Was the solvent dried over molecular sieves?

  • Was the atmosphere inert (Ar/N2)?

  • Critical: Did you dry the glassware? Iodine-heavy compounds are expensive; never skip flame-drying glassware. Recovery: The acid byproduct is significantly more polar and acidic. It can be removed by washing the organic layer with saturated aqueous NaHCO3 (Sodium Bicarbonate).

Validated Experimental Protocol

Application: Synthesis of an Amide from TIBC (General Procedure)

Materials
  • Reagent: 3,4,5-Triiodobenzoyl chloride (1.0 equiv)[2]

  • Nucleophile: Primary or Secondary Amine (1.0–1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[1][3]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Dissolution (The Electrophile): Dissolve 3,4,5-Triiodobenzoyl chloride in anhydrous DCM (

    
     concentration).
    
    • Note: If the solution is cloudy, sonicate until clear.

  • Base Addition: Add DIPEA (1.2 equiv) via syringe. The solution may darken slightly; this is normal for iodinated aromatics.

  • Reaction: Cool the mixture to

    
    . Add the amine (dissolved in minimal DCM) dropwise over 10 minutes.
    
    • Reasoning: Controlling the exotherm prevents hydrolysis and di-acylation side reactions.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane).

    • Visualization: TIBC spots are UV active and may trail due to hydrolysis on the silica plate. Look for the disappearance of the starting material spot (

      
      ).
      
  • Workup (Specific to Iodinated Compounds):

    • Dilute with DCM.

    • Wash

      
       with 
      
      
      
      (removes excess amine/base).
    • Wash

      
       with Sat. 
      
      
      
      (removes hydrolyzed triiodobenzoic acid).
    • Wash

      
       with Brine.
      
    • Dry over

      
       and concentrate.
      
    • Warning: Due to the heavy iodine atoms, the product may form an emulsion. If this happens, filter the biphasic mixture through a pad of Celite.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (2025).[4][5] 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O.[5] National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Esterification of 2,3,5-Triiodobenzoyl Chloride

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2,3,5-triiodobenzoyl chloride. This reaction is notoriously difficult due to the s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2,3,5-triiodobenzoyl chloride. This reaction is notoriously difficult due to the significant steric hindrance imposed by the three large iodine atoms flanking the reactive acyl chloride. This document provides a structured approach to troubleshooting common issues to improve reaction efficiency and yield.

Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered during the esterification process. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Problem 1: The reaction is sluggish or fails to proceed to completion, with significant recovery of starting alcohol.

Answer: This is the most common issue and is almost always linked to the severe steric hindrance of the 2,3,5-triiodobenzoyl moiety. The bulky iodine atoms physically block the nucleophilic attack of the alcohol on the carbonyl carbon.

Causality & Solution:

  • Insufficient Catalyst Activity: Standard esterification conditions are often inadequate. A highly nucleophilic catalyst is required to form a more reactive intermediate. 4-(Dimethylamino)pyridine (DMAP) is an excellent choice. DMAP is a superior nucleophile to the alcohol and attacks the acyl chloride to form a highly reactive acylpyridinium salt.[1][2] This intermediate is significantly more electrophilic and less sterically shielded, allowing the alcohol to attack successfully.[3]

  • Inappropriate Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used as an acid scavenger. Its role is solely to neutralize the HCl generated during the reaction.[4][5] Using a less hindered amine base (like pyridine without DMAP) could lead to competitive nucleophilic attack on the acyl chloride.[6]

  • Low Reaction Temperature: Overcoming the high activation energy of this reaction often requires elevated temperatures. Monitor the reaction at room temperature first, but if progress is slow (as determined by TLC or LC-MS), gradually increase the temperature to 40-60 °C.

Troubleshooting Steps:

  • Action: Add a catalytic amount of DMAP (5-10 mol%) to the reaction mixture.

  • Action: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA) is present to scavenge HCl.

  • Action: If the reaction is slow at room temperature, gently heat the reaction and monitor its progress.

Problem 2: A significant amount of 2,3,5-triiodobenzoic acid is isolated as a byproduct.

Answer: The formation of the corresponding carboxylic acid indicates that the 2,3,5-triiodobenzoyl chloride is reacting with water instead of your alcohol. Acyl chlorides are highly susceptible to hydrolysis.[7]

Causality & Solution:

  • Moisture Contamination: Water can be introduced from wet solvents, reagents, or glassware, or from atmospheric moisture. This is a critical parameter to control.[8]

  • "Wet" Alcohol or Base: The alcohol reactant or the amine base may contain residual water. Commercially available reagents can vary in water content.

Troubleshooting Steps:

  • Action: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

  • Action: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Action: If possible, distill the alcohol and the amine base before use to remove water. Alternatively, use molecular sieves (3Å or 4Å) to dry them.

  • Action: Conduct the reaction under an inert atmosphere (e.g., a nitrogen-filled balloon or a Schlenk line) to prevent moisture from the air from entering the reaction flask.

Problem 3: The reaction mixture turns dark, and purification yields a complex mixture of products.

Answer: Dark coloration and complex product mixtures often point to side reactions and decomposition, which can be promoted by an inappropriate choice of base or excessive heat.

Causality & Solution:

  • Base-Induced Side Reactions: If the acyl chloride is enolizable (not the case for 2,3,5-triiodobenzoyl chloride, but relevant for other substrates), using a strong, non-hindered base can cause ketene formation, leading to polymerization and dark, tarry byproducts.[6] While not a direct issue here, the principle of choosing the right base is crucial.

  • Thermal Degradation: The tri-iodinated aromatic ring is electron-deficient and can be sensitive to high temperatures, especially in the presence of bases or nucleophiles, potentially leading to decomposition pathways.

  • Catalyst-Related Impurities: While DMAP is an excellent catalyst, using it in stoichiometric amounts can sometimes lead to purification challenges.[9]

Troubleshooting Steps:

  • Action: Use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.

  • Action: Avoid excessive heating. Use the minimum temperature required to drive the reaction to completion. Monitor the reaction closely to avoid prolonged heating times.

  • Action: Use DMAP in truly catalytic amounts (0.05 to 0.10 equivalents). This is usually sufficient to accelerate the reaction without causing significant side reactions or purification issues.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst for this sterically hindered esterification?

    • A1: 4-(Dimethylamino)pyridine (DMAP) is widely regarded as the catalyst of choice for acylating sterically hindered alcohols.[2][6] It functions as a potent acyl transfer agent, dramatically increasing the rate of reaction.[3] 1-Methylimidazole has also been shown to be an excellent catalyst for similar transformations.[2]

  • Q2: Which solvent system is best?

    • A2: A non-polar, aprotic solvent is ideal. Dichloromethane (DCM) is a common first choice due to its excellent solvating properties and inertness. Other options include tetrahydrofuran (THF) or acetonitrile (MeCN). Ensure the solvent is anhydrous.

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (benzoyl chloride and alcohol). The disappearance of the limiting reagent (usually the alcohol) and the appearance of a new, typically less polar spot (the ester) indicates reaction progress. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS can be used.

  • Q4: Can I use a different base besides triethylamine?

    • A4: Yes. Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent alternative. It is even more sterically hindered than triethylamine, making it less likely to act as a nucleophile. Pyridine can be used, but it is less basic and can sometimes be nucleophilic itself.

Experimental Protocols & Data

Protocol 1: General Procedure for DMAP-Catalyzed Esterification

This protocol provides a robust starting point for the esterification of 2,3,5-triiodobenzoyl chloride with a generic primary or secondary alcohol.

Materials:

  • 2,3,5-Triiodobenzoyl chloride (1.0 eq)

  • Alcohol (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) and anhydrous DCM to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base & Catalyst: Add triethylamine (1.2 eq) followed by DMAP (0.1 eq). Stir the solution for 5 minutes.

  • Addition of Acyl Chloride: Dissolve the 2,3,5-triiodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove bases), saturated aqueous NaHCO₃ (to remove any triiodobenzoic acid), and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.[8]

Data Tables

Table 1: Comparison of Common Bases/Catalysts

CompoundpKa of Conjugate AcidFunctionKey Consideration
Triethylamine (TEA)~10.7HCl ScavengerStandard, non-nucleophilic choice.
DIPEA (Hünig's Base)~11.0HCl ScavengerHighly hindered, excellent for preventing side reactions.[5]
Pyridine~5.2HCl ScavengerLess basic; can be nucleophilic.
4-DMAP~9.7Acyl Transfer CatalystHighly nucleophilic; use in catalytic amounts only.[3][9]

Visualizations: Mechanisms & Workflows

Diagram 1: DMAP Catalysis Mechanism

This diagram illustrates the key role of DMAP in activating the sterically hindered acyl chloride.

DMAP_Mechanism AcylCl 2,3,5-Triiodobenzoyl Chloride (R-COCl) Intermediate Acylpyridinium Intermediate [R-CO-DMAP]⁺Cl⁻ AcylCl->Intermediate + DMAP (Fast, Nucleophilic Attack) DMAP DMAP Ester Product Ester (R-COOR') Intermediate->Ester + R'-OH (Attack on activated acyl group) Alcohol Alcohol (R'-OH) Base Base (e.g., TEA) Salts [Base-H]⁺Cl⁻ + Regenerated DMAP Ester->Salts + Base

Caption: DMAP-catalyzed formation of a highly reactive acylpyridinium intermediate.

Diagram 2: Troubleshooting Flowchart for Low Yields

This flowchart provides a logical sequence of steps to diagnose and solve yield issues.

Troubleshooting_Flowchart Start Low Yield Observed Check_SM Analyze crude mixture: What is the main component? Start->Check_SM Alcohol_High High amount of starting alcohol Check_SM->Alcohol_High Starting Material Acid_High High amount of 2,3,5-triiodobenzoic acid Check_SM->Acid_High Byproduct Complex_Mix Complex Mixture / Tar Check_SM->Complex_Mix Other Sol_Catalyst Reaction too slow. Add DMAP catalyst. Increase temperature. Alcohol_High->Sol_Catalyst Sol_Moisture Hydrolysis occurred. Use anhydrous solvents/reagents. Run under inert atmosphere. Acid_High->Sol_Moisture Sol_SideReaction Decomposition / Side Reactions. Use hindered base (DIPEA). Avoid excessive heat. Complex_Mix->Sol_SideReaction End Re-run experiment with optimized conditions Sol_Catalyst->End Sol_Moisture->End Sol_SideReaction->End

Caption: A step-by-step guide to diagnosing the cause of low esterification yields.

References

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 27, 2026, from [Link]

  • Jessiman, K., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved February 27, 2026, from [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same.
  • Clark, J. (n.d.). preparation of esters. Chemguide. Retrieved February 27, 2026, from [Link]

  • Li, J., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Retrieved February 27, 2026, from [Link]

  • Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol? r/chemistry. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved February 27, 2026, from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved February 27, 2026, from [Link]

  • Sakakura, A., et al. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved February 27, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 13: Saponification of Esters. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Fundamental Principles: Interpreting the ¹H NMR of Polysubstituted Aromatics

An In-Depth Technical Guide to the ¹H NMR Interpretation of 3,4,5-Triiodobenzoyl Chloride and Its Derivatives For researchers and professionals in drug development and synthetic chemistry, the precise characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Interpretation of 3,4,5-Triiodobenzoyl Chloride and Its Derivatives

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. 3,4,5-Triiodobenzoyl chloride is a key synthetic intermediate, valued for its high molecular weight and the potential for introducing iodine atoms into molecules, which is particularly useful in the development of X-ray contrast agents and other specialized pharmaceuticals. Its purity and the structure of its subsequent derivatives must be unambiguously confirmed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical tool.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,4,5-triiodobenzoyl chloride. It moves beyond a simple data report to offer a comparative framework, contrasting the parent acyl chloride with its common derivatives—esters and amides. By understanding the subtle electronic shifts imparted by these functional group transformations, researchers can gain a more profound and predictive understanding of their spectra.

The chemical shift (δ) of protons on a benzene ring is exquisitely sensitive to the electronic environment. Benzene protons themselves resonate around 7.3 ppm[1]. Substituents dramatically alter this value based on two primary effects:

  • Inductive and Resonance Effects: Electron-withdrawing groups (EWGs), such as halogens and carbonyls, pull electron density away from the aromatic ring. This "deshields" the ring protons from the applied magnetic field (B₀), causing them to resonate at a higher frequency, or further "downfield" (higher ppm values)[2]. Conversely, electron-donating groups (EDGs) shield protons, shifting them "upfield" (lower ppm values).

  • Magnetic Anisotropy: The π-electron system of the benzene ring and the π-bond of a carbonyl group generate their own local magnetic fields upon application of B₀. This effect, known as anisotropy, creates distinct shielding and deshielding cones of influence. Protons located in the deshielding region, such as those on an aromatic ring or adjacent to a carbonyl group, experience a stronger effective magnetic field and are shifted downfield[3][4].

In 3,4,5-triiodobenzoyl chloride, the aromatic protons are influenced by the potent combination of four powerful EWGs: three iodine atoms and a benzoyl chloride moiety.

Analysis of 3,4,5-Triiodobenzoyl Chloride

Predicted ¹H NMR Spectrum

The structure of 3,4,5-triiodobenzoyl chloride possesses a plane of symmetry through the C1-C4 axis. Consequently, the two aromatic protons at the C2 and C6 positions are chemically and magnetically equivalent. This equivalence dictates that they will not split each other, resulting in a single sharp singlet in the ¹H NMR spectrum.

To predict the chemical shift, we consider the following:

  • The Precursor (3,4,5-Triiodobenzoic Acid): The three large iodine atoms exert a strong electron-withdrawing inductive effect. The carboxylic acid group is also a deactivating, electron-withdrawing substituent. The combined effect will shift the aromatic protons significantly downfield. For comparison, the two aromatic protons of the isomeric 2,3,5-triiodobenzoic acid appear as two distinct signals at approximately 8.2 and 7.9 ppm[5][6]. Given the symmetrical substitution pattern in the 3,4,5-isomer, we can anticipate a single peak in a similar downfield region, likely around 8.1-8.3 ppm .

  • Conversion to the Acyl Chloride (-COOH → -COCl): The acyl chloride group is a significantly stronger electron-withdrawing group than a carboxylic acid. The chlorine atom inductively pulls electron density away from the carbonyl carbon, which in turn pulls more density from the aromatic ring. Furthermore, the anisotropy of the C=O bond in an acyl chloride has a pronounced deshielding effect on ortho protons[7]. This conversion will invariably shift the signal for the H-2 and H-6 protons further downfield.

Based on these factors, the predicted chemical shift for the aromatic protons of 3,4,5-triiodobenzoyl chloride is expected to be in the range of 8.4 - 8.6 ppm .

Diagram 1: Key Substituent Effects on the Aromatic Ring

substituents Substituent Effects on Aromatic Protons withdrawing Electron-Withdrawing Groups (EWGs) (e.g., -I, -COCl) substituents->withdrawing anisotropy Magnetic Anisotropy (e.g., C=O bond) substituents->anisotropy deshielding Deshielding Effect (Protons feel a stronger B₀) withdrawing->deshielding anisotropy->deshielding downfield Downfield Shift (Higher δ, ppm value) deshielding->downfield

Caption: Logical flow of substituent effects leading to downfield shifts.

Comparative Guide: ¹H NMR of 3,4,5-Triiodobenzoyl Chloride Derivatives

The true power of NMR interpretation lies in comparison. By analyzing the spectra of derivatives synthesized from the parent acyl chloride, we can confirm successful transformation and understand the electronic impact of the new functional group. The most common derivatives are esters and amides, formed by reaction with an alcohol or an amine, respectively.

Workflow for Derivative Synthesis

The following workflow illustrates the conversion of the parent acyl chloride into two common derivatives: an ethyl ester and an N-ethyl amide.

Diagram 2: Synthetic Workflow for Derivatives

G A 3,4,5-Triiodobenzoyl Chloride (Ar-COCl) B Ethyl 3,4,5-Triiodobenzoate (Ar-COOEt) A->B + Ethanol (EtOH) + Pyridine C N-Ethyl-3,4,5-Triiodobenzamide (Ar-CONHEt) A->C + Ethylamine (EtNH₂) + Pyridine

Caption: Synthesis of ester and amide derivatives from the acyl chloride.

Comparative Spectral Data

The table below summarizes the predicted and known ¹H NMR chemical shifts for the aromatic protons of the acyl chloride and its derivatives. The data for the derivatives is extrapolated from known mono-iodo analogs, such as ethyl 4-iodobenzoate, which shows aromatic protons at δ 7.86 and 7.52 ppm[8].

CompoundFunctional GroupElectronic Effect of GroupPredicted Aromatic ¹H Shift (δ ppm)Notes
3,4,5-Triiodobenzoyl Chloride Acyl Chloride (-COCl)Strongly Electron-Withdrawing8.4 - 8.6 (s, 2H) The most deshielded due to the high electronegativity of Cl.
Ethyl 3,4,5-Triiodobenzoate Ester (-COOEt)Moderately Electron-Withdrawing8.2 - 8.4 (s, 2H) The -OEt group is less withdrawing than -Cl. Protons are shifted slightly upfield.
N-Ethyl-3,4,5-Triiodobenzamide Amide (-CONHEt)Weakly Electron-Withdrawing8.0 - 8.2 (s, 2H) The nitrogen lone pair can donate electron density to the carbonyl, reducing its withdrawing effect on the ring. Protons are the most shielded in this series.

Analysis of the Comparison:

  • Acyl Chloride vs. Ester: Replacing the chlorine atom with an ethoxy group (-OEt) reduces the inductive pull on the carbonyl carbon. The oxygen of the ethoxy group is less electronegative than chlorine. Consequently, the entire ester group is less electron-withdrawing than the acyl chloride group. This results in increased shielding of the aromatic protons and an upfield shift of approximately 0.2 ppm. The spectrum would also show new signals for the ethyl group: a quartet around 4.4 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃).

  • Acyl Chloride vs. Amide: The transformation to an N-ethyl amide introduces a nitrogen atom adjacent to the carbonyl. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl π-system. This donation of electron density significantly reduces the carbonyl's ability to withdraw density from the aromatic ring. As a result, the amide group is the least deshielding of the three. This leads to a more significant upfield shift of the aromatic protons, estimated to be around 0.3-0.4 ppm relative to the acyl chloride. The spectrum would also feature signals for the N-ethyl group and the N-H proton.

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following protocol should be observed.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum of a 3,4,5-triiodobenzoyl chloride derivative.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry sample directly into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as these compounds are typically soluble in it, and its residual solvent peak at 7.26 ppm does not interfere with the downfield aromatic signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Cap the tube securely and invert several times to ensure complete dissolution.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS or residual solvent signal. This is critical for resolving any potential small couplings.

    • Set the spectral width to cover a range of at least 0 to 12 ppm.

    • Use a standard 90° pulse angle.

  • Data Acquisition:

    • Acquire 16-32 scans (transients) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Conclusion

The ¹H NMR spectrum of 3,4,5-triiodobenzoyl chloride is predicted to be simple in its pattern—a single singlet—but highly informative in its chemical shift. The significant downfield position of this singlet is a direct fingerprint of the powerful cumulative electron-withdrawing and anisotropic effects of the three iodine atoms and the acyl chloride moiety.

By comparing the spectrum of the parent acyl chloride with those of its ester and amide derivatives, chemists can not only confirm the success of their synthetic transformations but also visualize the fundamental principles of physical organic chemistry in action. The predictable upfield shifts observed upon converting the acyl chloride to an ester and further to an amide provide a robust, self-validating system for spectral interpretation and structural confirmation in this important class of molecules.

References

  • Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 13.7: Interpreting Proton NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry: Factors affecting Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Triiodobenzoyl chloride. Retrieved from [Link]

  • S.A.S.T. College. (n.d.). Anisotropic effect. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. Retrieved from [Link]

  • South African Journal of Chemistry. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • ResearchGate. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • University of Arizona. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

Sources

Comparative

FTIR Spectrum Analysis of 3,4,5-Triiodobenzoyl Chloride: A Comparative Guide on C=O Stretch Dynamics

Introduction & Analytical Context In the realm of organic derivatization and structural elucidation, 3,4,5-Triiodobenzoyl chloride (3,4,5-TIBC) serves as a highly specialized reagent. Historically utilized for the robust...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In the realm of organic derivatization and structural elucidation, 3,4,5-Triiodobenzoyl chloride (3,4,5-TIBC) serves as a highly specialized reagent. Historically utilized for the robust identification of [1] and[2], this compound is characterized by its massive steric bulk and unique electronic profile.

For researchers and drug development professionals utilizing Fourier-Transform Infrared (FTIR) spectroscopy, the carbonyl (C=O) stretching region of acid chlorides is a critical diagnostic marker. However, interpreting this region requires a deep understanding of molecular causality. This guide objectively compares the FTIR performance of 3,4,5-TIBC against standard benzoyl chloride and mono-iodinated alternatives, providing a mechanistic breakdown of the electronic effects governing the C=O stretch.

Mechanistic Causality: Electronic Effects on the C=O Bond

To understand the FTIR spectrum of 3,4,5-TIBC, we must analyze the competing forces that dictate the force constant (


) of the carbonyl double bond. In unsubstituted benzoyl chloride, the C=O stretching vibration is notoriously complex, typically presenting as a doublet at approximately 1775 cm⁻¹ and 1734 cm⁻¹[3]. This is not due to two distinct carbonyl environments, but rather a quantum mechanical phenomenon known as [4]—an interaction between the fundamental C=O stretch and the overtone of lower-frequency ring bending vibrations.

When three heavy iodine atoms are introduced at the 3, 4, and 5 positions, the electronic landscape shifts dramatically:

  • Dominant Inductive (-I) Effect: Iodine is highly electronegative. The cumulative electron-withdrawing effect of three iodine atoms pulls electron density away from the benzene ring, which in turn deshields the carbonyl carbon. This increases the force constant of the C=O bond, pushing the absorption to a higher wavenumber relative to the baseline fundamental stretch.

  • Suppressed Resonance (+R) Effect: While halogens theoretically donate electron density via resonance, iodine's massive atomic radius (utilizing 5p orbitals) prevents effective

    
    -orbital overlap with the carbon 2p orbitals of the benzene ring[5]. Consequently, the resonance effect is negligible, allowing the -I effect to dominate.
    
  • Fermi Resonance Collapse: The massive steric bulk and atomic weight of the iodine atoms alter the frequencies of the fundamental ring bending modes. The overtone that previously coupled with the C=O stretch is shifted out of resonance, collapsing the Fermi doublet into a sharp, singular C=O stretching band around 1760 cm⁻¹[5][6].

G N1 3,4,5-Triiodo Substitution N2 Strong -I (Inductive) Effect Poor +R (Resonance) Overlap N1->N2 N6 Fermi Resonance Collapse (Overtone Mismatch) N1->N6 N3 Decreased Electron Density on Benzene Ring N2->N3 N4 Increased C=O Bond Force Constant (k) N3->N4 N5 Shift in C=O Stretch (~1760 cm⁻¹) N4->N5 N6->N5

Logical pathway of inductive effects shifting the C=O stretch in 3,4,5-TIBC.

Comparative Performance: 3,4,5-TIBC vs. Alternatives

The table below summarizes the quantitative FTIR data, demonstrating how progressive iodination influences the carbonyl stretching frequency. Note: Exact wavenumbers may vary by ±3 cm⁻¹ depending on the solid-state packing and the specific ATR crystal utilized.

CompoundC=O Stretch (cm⁻¹)Inductive (-I) EffectResonance (+R) EffectSpectral Profile
Benzoyl Chloride 1775, 1734BaselineBaselineBroad Fermi Resonance Doublet
4-Iodobenzoyl Chloride 1763ModerateWeakSingle dominant peak
3,4,5-Triiodobenzoyl Chloride ~1760StrongNegligibleSharp, consolidated peak

Key Takeaway: Compared to standard benzoyl chloride, 3,4,5-TIBC offers a much cleaner spectral profile in the carbonyl region. The elimination of the Fermi resonance doublet makes it a superior analytical standard when precise integration of the C=O peak is required for kinetic studies or derivatization tracking.

Experimental Methodology: Self-Validating FTIR Workflow

As an Application Scientist, I must emphasize that acid chlorides are notoriously hygroscopic. Exposure to ambient moisture leads to rapid hydrolysis, converting the acid chloride into a benzoic acid derivative and generating HCl. If this occurs, the C=O stretch will falsely shift down to ~1680–1700 cm⁻¹.

To ensure scientific integrity, the following protocol incorporates a self-validating system to guarantee the accuracy of your spectral data.

Step-by-Step ATR-FTIR Protocol
  • Inert Sample Preparation: Transfer the 3,4,5-TIBC sample onto a diamond Attenuated Total Reflectance (ATR) crystal exclusively inside a nitrogen-purged glovebox or under a continuous dry inert gas flow.

  • Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the clean ATR crystal under the dry N₂ purge to completely eliminate atmospheric water vapor and CO₂ interference.

  • Spectral Acquisition: Press the solid sample onto the crystal using the ATR anvil to ensure intimate optical contact. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • System Self-Validation (Crucial Step): Before analyzing the C=O region, immediately inspect the 3000–3300 cm⁻¹ region .

    • Invalidation: If a broad O-H stretching band is present, the sample has hydrolyzed to 3,4,5-triiodobenzoic acid. The data must be discarded.

    • Validation: If the O-H region is flat, the integrity of the acid chloride is confirmed.

  • Peak Assignment: Proceed to analyze the 1700–1800 cm⁻¹ region. Assign the primary C=O stretch at ~1760 cm⁻¹ and verify the absence of a Fermi doublet.

Workflow S1 Sample Prep (Glovebox/Dry) S2 Background Scan (N2 Purge) S1->S2 S3 ATR-FTIR Acquisition S2->S3 S4 Hydrolysis Check (No 3200 cm⁻¹ OH) S3->S4 S5 C=O Peak Assignment S4->S5

Step-by-step FTIR spectral acquisition and self-validating workflow.

References

  • O'Donnell, D. C., Kelley, J. K., O'Malley, R. F., & Upham, R. H. (1948). "3,4,5-Triiodobenzoyl Chloride as a Reagent for Alcohols." Journal of the American Chemical Society. URL:[Link]

  • O'Donnell, D. C., Mariani, H. A., & Downing, D. J. (1955). "3,4,5-Triiodobenzoyl Chloride as a Reagent for Identifying Mercaptans." Journal of the American Chemical Society. URL:[Link]

  • Yoshida, S. (1962). "Infrared Spectra of Benzoyl Halides and their Substituted Derivatives." Chemical and Pharmaceutical Bulletin. URL:[Link]

  • AKJournals. (2025). "Preparation of 131IDAB and 131IPAB (4-iodobenzoyl chloride spectral data)." URL: [Link]

  • DergiPark. (2025). "FT-IR Spectroscopic Investigation of Some M(Benzoyl Chloride) Complexes." URL:[Link]

Sources

Validation

Heavy-Atom Tagging in Mass Spectrometry: A Comparative Guide to 3,4,5-Triiodobenzoyl Chloride (TIBC)

Topic: Mass Spectrometry Fragmentation Pattern of 3,4,5-Triiodobenzoyl Chloride Content Type: Publish Comparison Guide Executive Summary In small molecule drug development and metabolomics, spectral congestion often obsc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3,4,5-Triiodobenzoyl Chloride Content Type: Publish Comparison Guide

Executive Summary

In small molecule drug development and metabolomics, spectral congestion often obscures low-abundance analytes. 3,4,5-Triiodobenzoyl chloride (TIBC) serves as a specialized derivatizing agent designed to introduce a significant mass defect and a unique isotopic signature to nucleophilic analytes (amines, phenols, alcohols).

This guide objectively compares TIBC against standard Benzoyl Chloride (BzCl) and Pentafluorobenzoyl Chloride (PFB-Cl) . While BzCl is the standard for general lipophilicity enhancement, TIBC provides a "heavy" shift (~518 Da) that moves analytes into a quieter spectral region, utilizing the high mass defect of iodine to filter chemical noise.

The Chemistry of TIBC in Mass Spectrometry

TIBC (


) is an acid chloride characterized by three bulky iodine atoms on the benzene ring. Its utility in MS is defined by two physical properties:
  • Mass Defect: Iodine (

    
    ) has a negative mass defect. Three iodines create a distinct shift that separates derivatized analytes from biological background noise (which typically has a positive mass defect).
    
  • Labile Bonds: The C-I bond is weaker than C-F or C-H, leading to distinct fragmentation pathways useful for Multiple Reaction Monitoring (MRM).

Key Physicochemical Data
PropertyValueRelevance to MS
Molecular Weight ~518.26 g/mol Shifts low-mass analytes to >600 Da region.
Monoisotopic Mass 517.69 DaDominant peak due to

(100% abundance).
Reactive Group Acyl Chloride (-COCl)Targets -NH2, -OH, -SH groups.[1]
Leaving Group Chloride (Cl)Lost immediately upon derivatization.
Comparative Analysis: TIBC vs. Alternatives

The following table contrasts TIBC with its primary alternatives in derivatization workflows.

FeatureBenzoyl Chloride (BzCl) Pentafluorobenzoyl Chloride (PFB-Cl) 3,4,5-Triiodobenzoyl Chloride (TIBC)
Primary Use General retention time shift (LC-MS).Electron Capture (EC-MS) sensitivity enhancement.Mass Defect Filtering & X-ray phasing.
Mass Shift (

m/z)
+104 Da+194 Da+482 Da
Ionization Mode ESI+ / APCI+NCI (Negative Chemical Ionization)ESI+ (Proton affinity via carbonyl).
Fragmentation Behavior Loss of neutral PhCOOH or Benzoyl cation (

105).
Loss of HF, formation of

.
Sequential loss of Iodine (

) and CO.
Spectral Cleanliness Low (Common background interference).High (in NCI mode).Very High (Mass defect region).

Verdict: Choose BzCl for routine metabolomics. Choose PFB-Cl for trace detection of electronegative compounds. Choose TIBC when analyzing complex biological matrices where background noise suppression via mass defect is critical.

Detailed Fragmentation Pattern

The fragmentation of TIBC derivatives follows a predictable decay pathway governed by the stability of the acylium ion and the weakness of the Carbon-Iodine bond.

The Fragmentation Mechanism

When a TIBC-derivatized analyte (


) is subjected to Collision-Induced Dissociation (CID), the pathway proceeds as follows:
  • Precursor Ion Selection: The intact derivatized molecule

    
    .
    
  • Amide Cleavage (Diagnostic): The weakest bond in the derivative is often the amide/ester linkage or the C-I bond. However, in high-energy collisions, the formation of the 3,4,5-triiodobenzoyl cation (

    
    ) is the primary event.
    
  • Acylium to Aryl Cation: The benzoyl cation loses carbon monoxide (CO, 28 Da) to form the 3,4,5-triiodophenyl cation (

    
    ).
    
  • Sequential Deiodination: The phenyl cation sequentially loses iodine radicals (

    
    , 127 Da) or 
    
    
    
    .
Diagnostic Ions Table (for TIBC-Analyte Conjugates)

Assumes R = Analyte moiety

Fragment Ionm/z (approx)Origin / Mechanism


Protonated molecular ion.

482.7 Acylium Ion (Base peak for many derivatives). Cleavage at amide bond.

454.7 Aryl Cation . Loss of CO (-28 Da) from Acylium.

327.8 Distonic radical cation. Loss of Iodine radical (

, -127 Da).

126.9 Iodine cation. Common at high collision energies.
Visualization of Signaling Pathways
Figure 1: Fragmentation Pathway of TIBC Derivatives

This diagram illustrates the stepwise degradation of a TIBC-labeled amine in an ESI-MS/MS environment.

TIBC_Fragmentation Parent TIBC-Analyte [M+H]+ Acylium Triiodobenzoyl Cation (m/z 483) Parent->Acylium Amide Cleavage (Loss of Analyte) Analyte Analyte Fragment [R-NH2]+ Parent->Analyte Neutral Loss of Tag Aryl Triiodophenyl Cation (m/z 455) Acylium->Aryl -CO (28 Da) Fragment1 Di-iodophenyl Radical (m/z 328) Aryl->Fragment1 -I• (127 Da) Iodine Iodine Ion [I]+ (m/z 127) Fragment1->Iodine High Energy Collision

Caption: Stepwise collision-induced dissociation (CID) pathway of a TIBC-derivatized amine, showing the characteristic loss of Carbon Monoxide and Iodine.

Experimental Protocol: TIBC Derivatization

Objective: Label primary amines/phenols in biological plasma for LC-MS/MS analysis.

Reagents:

  • 3,4,5-Triiodobenzoyl chloride (Sigma-Aldrich/Merck).

  • Anhydrous Acetonitrile (ACN).

  • Sodium Carbonate buffer (100 mM, pH 10).

Workflow:

  • Preparation: Dissolve TIBC in ACN to a concentration of 10 mg/mL. Note: Prepare fresh; acid chlorides hydrolyze in moisture.

  • Buffering: Mix 50

    
    L of sample (plasma extract) with 50 
    
    
    
    L of Sodium Carbonate buffer. Rationale: High pH ensures the analyte amine is deprotonated and nucleophilic.
  • Reaction: Add 100

    
    L of TIBC solution. Vortex immediately for 30 seconds. Incubate at 60°C for 10 minutes .
    
    • Control Check: Solution should remain clear. Cloudiness indicates excessive hydrolysis or protein precipitation.

  • Quenching: Add 20

    
    L of 10% Formic Acid to neutralize excess base and stabilize the amide bond.
    
  • Analysis: Inject directly into LC-MS or perform Liquid-Liquid Extraction (LLE) if matrix is complex.

Figure 2: Derivatization Workflow

Workflow Start Biological Sample (Amine/Phenol) Buffer Add Na2CO3 (pH 10) Activate Nucleophile Start->Buffer React Add TIBC in ACN (60°C, 10 min) Buffer->React Quench Quench with Formic Acid (Stop Hydrolysis) React->Quench Analyze LC-MS/MS Analysis Target m/z 483 Fragment Quench->Analyze

Caption: Optimized derivatization workflow for introducing the triiodobenzoyl tag to nucleophilic analytes.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31067, 3,4,5-Triiodobenzoyl chloride. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoyl chloride, 4-iodo- Mass Spectrum. (Used for comparative fragmentation logic of iodinated benzoyl analogs). Retrieved from [Link]

  • Wong, J. et al. (2020). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics. (Basis for comparative protocol). PMC7295000. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Acyl Chloride Reactivity: 3,4,5-Triiodobenzoyl Chloride vs. Benzoyl Chloride

Introduction In the landscape of organic synthesis, acyl chlorides are premier acylating agents, prized for their high reactivity in forming esters, amides, and other crucial molecular frameworks.[1] Their efficacy is ce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis, acyl chlorides are premier acylating agents, prized for their high reactivity in forming esters, amides, and other crucial molecular frameworks.[1] Their efficacy is central to the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth, objective comparison of the reactivity profiles of two key reagents: the extensively substituted 3,4,5-Triiodobenzoyl chloride and the archetypal Benzoyl chloride.

While both molecules share the same reactive acyl chloride moiety, the dense iodine substitution on the phenyl ring of 3,4,5-Triiodobenzoyl chloride introduces significant electronic and steric perturbations. Understanding these differences is critical for researchers and process chemists to optimize reaction conditions, control selectivity, and ensure predictable, reproducible outcomes. This analysis will dissect the underlying chemical principles governing their reactivity and propose robust experimental protocols for empirical validation.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][4] Any structural feature that enhances this electrophilicity will accelerate the reaction. This is primarily influenced by a combination of electronic (inductive and resonance) and steric factors.[5][6]

Electronic Landscape

The core difference between the two molecules lies in the substitution pattern of the aromatic ring.

  • Benzoyl Chloride: This molecule serves as our baseline. The phenyl ring itself has a mild electron-withdrawing inductive effect on the carbonyl group. It is a highly effective, though standard, acylating agent.[7][8]

  • 3,4,5-Triiodobenzoyl Chloride: The introduction of three iodine atoms profoundly alters the electronic environment. Halogens on an aromatic ring exhibit a dual electronic nature:

    • Inductive Effect (-I): Due to their electronegativity, iodine atoms withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[9] This effect is cumulative. With three iodine atoms pulling density away from the ring, the ring, in turn, pulls density from the attached carbonyl group. This potent electron withdrawal makes the carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.[10]

    • Resonance Effect (+R): The lone pairs of electrons on the iodine atoms can be delocalized into the π-system of the aromatic ring.[9] While this effect donates electron density, for halogens, the inductive effect is dominant in determining the reactivity at an attached functional group.

Therefore, the combined, strong -I effect of the three iodine atoms is predicted to make the carbonyl carbon of 3,4,5-Triiodobenzoyl chloride substantially more electrophilic than that of benzoyl chloride.

Steric Considerations

Steric hindrance refers to the physical obstruction caused by bulky substituents near a reaction center, which can impede the approach of a nucleophile.[11][12]

  • In 3,4,5-Triiodobenzoyl chloride, the iodine atoms are large. However, they occupy the meta (3, 5) and para (4) positions relative to the acyl chloride group. The more impactful positions for steric hindrance are the ortho positions (2, 6), which are unsubstituted.[13] While the iodine atoms at positions 3 and 5 are adjacent to the ortho positions, their direct steric impact on the carbonyl group is expected to be minimal.

The Mechanism: Nucleophilic Acyl Substitution

Both compounds react with nucleophiles via the canonical two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[14][15]

  • Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or water) attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate.[4]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group—in this case, the chloride ion (Cl⁻), which is an excellent leaving group.[1]

Caption: General mechanism of nucleophilic acyl substitution.

Quantitative Data Summary and Predictions

FeatureBenzoyl Chloride3,4,5-Triiodobenzoyl ChlorideJustification
Structure Phenyl-COCl(I)₃-Phenyl-COClDirect observation.
Key Electronic Effect Baseline inductive withdrawal by phenyl group.Strong, cumulative inductive withdrawal (-I) from three iodine atoms.[9]The -I effect of halogens increases the electrophilicity of the carbonyl carbon.
Steric Hindrance MinimalLow; iodine atoms are not in the sterically sensitive ortho positions.[13]The reaction center remains accessible to nucleophiles.
Predicted Reactivity High (Baseline)Very High The strong electronic withdrawing effect is expected to significantly outweigh minor steric factors.
Expected Experimental Outcome Slower reaction rate, lower product yield in competitive assays.Faster reaction rate, higher product yield in competitive assays.A more electrophilic carbonyl carbon reacts faster with nucleophiles.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity difference, the following self-validating experimental workflows are proposed. All experiments must be conducted under strictly anhydrous conditions, as both reagents react with moisture.[14][16]

Protocol 1: Competitive Aminolysis

This experiment directly compares the reactivity of the two acyl chlorides by allowing them to compete for a limited amount of a nucleophile. The product ratio serves as a direct readout of their relative reaction rates.

Caption: Workflow for the competitive aminolysis experiment.

Methodology:

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a 0.1 M solution containing equimolar amounts of benzoyl chloride (1.0 eq.) and 3,4,5-triiodobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C. In a separate flask, prepare a 0.1 M solution of a nucleophile, such as benzylamine (0.5 eq.), in anhydrous DCM. Add the benzylamine solution dropwise to the stirred acyl chloride mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for a fixed period (e.g., 1 hour).

  • Work-up: Quench the reaction by adding cold, dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting mixture of amides using High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the product ratio. A higher proportion of N-benzyl-3,4,5-triiodobenzamide would confirm the higher reactivity of its parent acyl chloride.

Protocol 2: Solvolysis Rate Determination by HPLC

This protocol measures the individual reaction rates of each acyl chloride with an alcohol, providing quantitative kinetic data.[5]

G cluster_setup Reaction Setup (Run in Parallel for each Acyl Chloride) cluster_kinetics Kinetic Run cluster_analysis Data Analysis S1 Prepare 0.05 M solution of Acyl Chloride in dry acetonitrile K1 Initiate reaction by injecting acyl chloride solution into the reaction medium (t=0) S1->K1 S2 Prepare reaction medium: 90:10 acetonitrile/ethanol containing a non-nucleophilic base (e.g., 2,6-lutidine) S3 Thermostat reaction medium to 25.0°C S2->S3 S3->K1 K2 Withdraw aliquots at fixed time intervals (e.g., 1, 2, 5, 10, 20, 30 min) K1->K2 K3 Immediately quench each aliquot in a vial containing dilute acid K2->K3 A1 Analyze quenched aliquots by HPLC to quantify the concentration of the formed ethyl ester K3->A1 A2 Plot [Ester] vs. Time for each acyl chloride A1->A2 A3 Determine initial reaction rate from the slope of the curve at t=0 A2->A3

Caption: Workflow for kinetic analysis via solvolysis.

Methodology:

  • Preparation: Prepare separate stock solutions (e.g., 0.1 M) of benzoyl chloride and 3,4,5-triiodobenzoyl chloride in a dry, aprotic solvent like anhydrous acetonitrile. Prepare a reaction solution of absolute ethanol (e.g., 2.0 M) containing a non-nucleophilic base like pyridine or 2,6-lutidine (1.2 eq. relative to the acyl chloride) in the same solvent.

  • Reaction Initiation: In a thermostated vessel at a constant temperature (e.g., 25°C), rapidly add a known volume of one of the acyl chloride stock solutions to the ethanol/base solution to initiate the reaction.

  • Monitoring: At regular, timed intervals (e.g., every 2 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a large volume of cold, dilute aqueous acid.

  • Analysis: Analyze the quenched aliquots by HPLC or Gas Chromatography (GC) to determine the concentration of the ester product.

  • Data Interpretation: Plot the concentration of the ester formed against time for each acyl chloride. The initial slope of this plot provides the initial reaction rate. A steeper slope for 3,4,5-triiodobenzoyl chloride would provide quantitative evidence of its higher reactivity.

Conclusion and Practical Implications

Based on a fundamental analysis of electronic and steric effects, 3,4,5-Triiodobenzoyl chloride is unequivocally predicted to be a more reactive acylating agent than benzoyl chloride. The potent, cumulative electron-withdrawing inductive effect of the three iodine substituents renders its carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation far outweighs the minimal steric hindrance imposed by the substituents' positions.

For researchers, scientists, and drug development professionals, this heightened reactivity has critical practical implications:

  • Reaction Conditions: Reactions involving 3,4,5-Triiodobenzoyl chloride may proceed much faster and can often be conducted at lower temperatures than those with benzoyl chloride, potentially improving selectivity and reducing byproduct formation.

  • Handling and Stability: Its increased reactivity implies greater sensitivity to moisture.[14][16] Therefore, more stringent anhydrous conditions are necessary during storage and handling to prevent hydrolysis back to the corresponding carboxylic acid.

  • Chemoselectivity: When working with substrates containing multiple nucleophilic sites, the higher reactivity of 3,4,5-Triiodobenzoyl chloride might lead to different selectivity profiles compared to benzoyl chloride. This can be exploited to achieve selective acylation at less reactive sites.

By understanding these intrinsic differences and employing robust experimental validation, chemists can harness the unique properties of each reagent to achieve their synthetic goals with greater precision and control.

References

  • The Chemical Blog. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Retrieved from [Link]

  • The Chemical Blog. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Pearson+. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for.... Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Retrieved from [Link]

  • PubMed. (2004, October 15). Comparative study of the reactivities of substituted 3-(benzoyl)benzyl carbanions in water and in DMSO. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Cason, J., & Kraus, K. W. (1961). Influence of Steric Hindrance on the Reaction of Acid Chlorides with Alcohols. The Journal of Organic Chemistry, 26(5), 1768–1772.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • ACS Publications. (2006, September 22). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Influence of Steric Hindrance on the Reaction of Acid Chlorides with Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Reddit. (2024, July 23). Acyl chloride formation in presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : RCOCl to other derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Triiodobenzoyl chloride. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Heavy Atom Derivatives for Protein Phasing

For researchers navigating the complexities of de novo protein structure determination, the phase problem in X-ray crystallography remains a significant hurdle. While methods like molecular replacement are powerful, they...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the complexities of de novo protein structure determination, the phase problem in X-ray crystallography remains a significant hurdle. While methods like molecular replacement are powerful, they depend on the availability of a homologous structure.[1][2][3][4] When no such model exists, experimental phasing techniques become indispensable. Among the oldest and most reliable of these is the use of heavy atom derivatives.[5][6] This guide provides an in-depth, objective comparison of commonly used heavy atom derivatives, supported by experimental data and field-proven insights to aid in the rational selection and application of these powerful phasing tools.

The Foundational Principles: Isomorphous Replacement and Anomalous Scattering

To effectively compare heavy atom derivatives, one must first grasp the two fundamental principles they exploit: isomorphous replacement and anomalous scattering.

  • Multiple Isomorphous Replacement (MIR): This classic method involves preparing two or more heavy atom derivatives of the protein crystal.[2][3] The core assumption is that the heavy atoms bind to specific sites within the crystal lattice without altering the protein structure or the crystal packing (i.e., the crystals remain isomorphous).[2][3][7] By comparing the diffraction patterns of the native and derivative crystals, the positions of the heavy atoms can be determined, which in turn provides initial phase information for the protein.[3][8]

  • Anomalous Scattering (SAD & MAD): When the wavelength of the incident X-ray beam is near the absorption edge of a heavy atom, the atom scatters X-rays anomalously.[9][10] This phenomenon violates Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l).[10] This anomalous signal can be exploited to locate the heavy atoms and solve the phase problem. Single-wavelength Anomalous Dispersion (SAD) uses data collected at a single wavelength, while Multi-wavelength Anomalous Dispersion (MAD) utilizes data from multiple wavelengths around the absorption edge for more robust phasing.[10][11][12]

Often, these methods are combined in techniques like Single Isomorphous Replacement with Anomalous Scattering (SIRAS) and Multiple Isomorphous Replacement with Anomalous Scattering (MIRAS) to enhance the phasing power.[2][11][13][14]

A Comparative Analysis of Common Heavy Atom Derivatives

The ideal heavy atom derivative should exhibit high electron density, bind to a few specific sites with high occupancy, and induce minimal non-isomorphism.[1] The choice of derivative is often dictated by the protein's amino acid composition, the crystallization conditions, and the available X-ray source.

These third-row transition metals have been the workhorses of protein crystallography for decades due to their high electron density and reactivity towards specific amino acid residues.[11][15]

  • Mercury (Hg):

    • Chemistry and Binding: Mercury compounds, such as HgCl2 and p-chloromercuribenzoic acid (PCMB), are well-known for their high affinity for the sulfhydryl groups of cysteine residues.[1][16][17][18] This specificity makes mercury an excellent first choice for proteins containing accessible cysteines.

    • Advantages: Strong scattering power (80 electrons) provides a robust signal.[1][19] The specificity for cysteine can be exploited by introducing cysteine mutations at strategic locations to facilitate phasing.[1][17]

    • Disadvantages: Mercury compounds can be highly reactive and may denature the protein or disrupt the crystal lattice, leading to non-isomorphism.[11] Their use is also complicated by their toxicity. The anomalous signal of mercury at commonly used wavelengths is relatively weak compared to its L-edges, which are at higher energies.[18]

  • Platinum (Pt):

    • Chemistry and Binding: Platinum compounds, like K2PtCl4 and K2Pt(CN)4, are less specific than mercury and tend to react with methionine and histidine residues.[1][17][18]

    • Advantages: Platinum is a very heavy atom (78 electrons) and often provides good phasing power. It is generally less harsh on crystals than mercury.

    • Disadvantages: The lower specificity can lead to binding at multiple, low-occupancy sites, which can complicate the determination of the heavy atom substructure.

  • Gold (Au):

    • Chemistry and Binding: Gold compounds, such as KAu(CN)2 and AuCl3, react with cysteine and histidine residues.[1][17]

    • Advantages: Gold is another excellent scatterer (79 electrons).

    • Disadvantages: Similar to platinum, gold can exhibit non-specific binding. Gold compounds can also be prone to reduction, leading to the formation of colloidal gold that can damage the crystal.

Iodine and bromine offer a convenient way to introduce anomalous scatterers into protein crystals.

  • Chemistry and Binding: Derivatization is typically achieved by soaking crystals in solutions containing iodide or bromide salts (e.g., NaI, KBr).[1] These ions can replace well-ordered water molecules or bind to positively charged patches on the protein surface.

  • Advantages: The soaking procedure is often straightforward. Iodine provides a significant anomalous signal at the copper Kα wavelength (1.54 Å) commonly available with in-house X-ray sources.[1] Bromine's K-edge at ~0.92 Å is accessible at most synchrotron beamlines, making it suitable for MAD experiments.[1]

  • Disadvantages: Halogen binding can be weak and non-specific, leading to low occupancy and a large number of potential sites. The relatively lower atomic numbers compared to heavy metals result in a weaker isomorphous signal.

Lanthanides have emerged as powerful phasing agents, particularly for SAD and MAD experiments, due to their strong anomalous signals at their LIII absorption edges.[20]

  • Chemistry and Binding: Lanthanide ions (e.g., Gd³⁺, Tb³⁺, Yb³⁺) are "hard" Lewis acids and preferentially bind to "hard" bases like the carboxylate groups of aspartate and glutamate residues.[18] They can also replace endogenous calcium ions.

  • Advantages: Lanthanides offer exceptionally strong anomalous signals.[20][21] The development of lanthanide-containing complexes, such as the "crystallophore" (Tb-Xo4) and other caged complexes, has improved their binding specificity and reduced their disruptive effects on crystal packing.[20][22][23] Some of these complexes can even act as nucleating agents, aiding in crystallization.

  • Disadvantages: The LIII absorption edges of many lanthanides are at longer wavelengths, which can lead to increased air scattering and absorption, potentially limiting the achievable resolution. However, recent developments with ytterbium (Yb) complexes are providing strong phasing power at shorter, more conventional wavelengths.[20][22]

Table 1: Comparative Summary of Common Heavy Atom Derivatives

Derivative ClassCommon CompoundsPrimary Binding SitesAtomic Number (Z)Key AdvantagesKey Disadvantages
Mercury HgCl₂, PCMBCysteine80High Z, specific for CysHigh reactivity, potential for non-isomorphism, toxicity
Platinum K₂PtCl₄, K₂Pt(CN)₄Methionine, Histidine78High Z, generally less harsh than HgLower specificity, can lead to multiple binding sites
Gold KAu(CN)₂, AuCl₃Cysteine, Histidine79High ZCan be non-specific, risk of reduction to colloidal gold
Halogens NaI, KBrPositively charged patches, replaces ordered waterI: 53, Br: 35Simple soaking procedure, good anomalous signal at specific wavelengthsWeak and non-specific binding, lower isomorphous signal
Lanthanides GdCl₃, Tb-Xo4, Yb-caged complexesAspartate, Glutamate57-71Exceptionally strong anomalous signal, can aid crystallizationL-edges at longer wavelengths for some, potential for non-isomorphism
Experimental Workflow: From Selection to Phasing

A rational approach to heavy atom derivatization can significantly increase the chances of success.[16][24]

The traditional trial-and-error approach to screening heavy atoms is time-consuming and crystal-intensive.[16][24] A more rational strategy involves:

  • Protein Sequence and Structure Analysis: Analyze the protein sequence for the presence and accessibility of potential binding residues (Cys, Met, His, Asp, Glu). If a low-resolution model is available, inspect the surface for potential binding pockets.

  • Crystallization Condition Compatibility: Consider the buffer components and pH of your crystallization condition. For example, phosphate and sulfate buffers can interfere with the binding of some heavy atoms.[1] High concentrations of salts can also be problematic.[1][10]

  • Mass Spectrometry Screening: A powerful modern technique is to screen for heavy atom binding in solution using mass spectrometry.[16][24] This method can rapidly identify promising candidates without the need for crystals.[16][24]

  • Crystal Soaking: This is the most common method, where pre-grown crystals are transferred to a solution containing the heavy atom compound.[1][5]

    • Step 1: Prepare Soaking Solution: Dissolve the heavy atom compound in a solution that is as close as possible to the mother liquor to avoid crystal cracking. Typical concentrations range from 0.1 to 10 mM.

    • Step 2: Soaking: Transfer the crystal to the soaking solution. Soaking times can vary from minutes to days.[1][25] It is advisable to monitor the crystal periodically for any signs of damage.[1]

    • Step 3: Back-Soaking (Optional but Recommended): Briefly transfer the crystal to a heavy-atom-free solution to remove non-specifically bound heavy atoms.

    • Step 4: Cryoprotection and Freezing: If data is to be collected at cryogenic temperatures, transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Co-crystallization: In this method, the heavy atom compound is added to the protein solution before setting up crystallization trials.[25] This can sometimes lead to better-ordered binding but may also alter the crystal form.[25]

Experimental_Workflow cluster_selection 1. Rational Selection & Screening cluster_derivatization 2. Derivatization cluster_validation 3. Validation & Data Collection cluster_phasing 4. Phasing & Structure Solution Seq_Analysis Protein Sequence/Structure Analysis Cond_Compat Crystallization Condition Compatibility Mass_Spec Mass Spectrometry Screening Soaking Crystal Soaking Mass_Spec->Soaking Select Promising Derivatives Co_Cryst Co-crystallization Mass_Spec->Co_Cryst Select Promising Derivatives XRF X-ray Fluorescence Scan Soaking->XRF Co_Cryst->XRF Diff_Test Diffraction Test XRF->Diff_Test Confirm Presence Data_Coll Data Collection (Native & Derivative) Diff_Test->Data_Coll Confirm Diffraction Quality Substructure Substructure Determination Data_Coll->Substructure Phasing Phase Calculation Substructure->Phasing Heavy Atom Positions Density_Mod Density Modification Phasing->Density_Mod Model_Build Model Building Density_Mod->Model_Build

Caption: A rational workflow for heavy atom phasing.

Before collecting a full dataset, it is crucial to validate the derivatization.

  • Visual Inspection: Check for any physical damage to the crystal, such as cracking or dissolution.[1]

  • Diffraction Test: Collect a few diffraction images to assess the impact of the heavy atom on diffraction quality. A significant loss of resolution or increase in mosaicity may indicate a poor derivative.[7]

  • X-ray Fluorescence (XRF) Scan: At a synchrotron beamline, an XRF scan can confirm the presence of the heavy atom in the crystal and identify its absorption edge for MAD/SAD experiments.[7][25]

  • Data Collection: Collect high-quality, high-redundancy diffraction data for both the native and derivative crystals. For anomalous methods, it is critical to measure the Bijvoet pairs accurately.[26]

The collected data are then used in software packages like PHENIX, CCP4, or SHARP to:[12][19][27][28]

  • Determine the Heavy Atom Substructure: This is typically done by analyzing Patterson maps or using direct methods.[8][9]

  • Calculate Initial Phases: The heavy atom positions are used to calculate initial, albeit noisy, phases for the protein.

  • Phase Improvement: Density modification techniques, such as solvent flattening and histogram matching, are applied to improve the quality of the initial electron density map.

  • Model Building and Refinement: An initial model of the protein is built into the improved electron density map and subsequently refined.

Phasing_Principles cluster_MIR Multiple Isomorphous Replacement (MIR) cluster_SAD Single-wavelength Anomalous Dispersion (SAD) F_Native F_Native Phase_Ambiguity Phase Ambiguity F_Native->Phase_Ambiguity F_Deriv1 F_Deriv1 F_Deriv1->Phase_Ambiguity F_Deriv2 F_Deriv2 Unique_Phase Unique Phase Solution F_Deriv2->Unique_Phase F_H1 F_H1 F_H1->Phase_Ambiguity F_H2 F_H2 F_H2->Unique_Phase Phase_Ambiguity->Unique_Phase F_plus F(hkl) Anomalous_Diff Anomalous Difference |F(hkl)| != |F(-h-k-l)| F_plus->Anomalous_Diff F_minus F(-h-k-l) F_minus->Anomalous_Diff F_H_anom F_H_anom Anomalous_Diff->F_H_anom SAD_Phase Phase Solution F_H_anom->SAD_Phase

Caption: Principles of MIR and SAD phasing methods.

Troubleshooting Common Issues
  • Non-Isomorphism: This is a major challenge where the heavy atom perturbs the crystal lattice.[7]

    • Solution: Try shorter soaking times, lower heavy atom concentrations, or use co-crystallization. "Quick-soaking" for a few minutes can sometimes yield isomorphous derivatives.[16][24]

  • No Binding: The heavy atom fails to bind to the protein.

    • Solution: Re-evaluate the choice of heavy atom based on the protein's surface chemistry and the crystallization buffer. Ensure that the buffer components are not competing with the protein for the heavy atom.[1][10] Mass spectrometry can pre-screen for binding in solution.[16][24]

  • Crystal Degradation: The crystal cracks or dissolves upon soaking.[1]

    • Solution: Ensure the soaking solution is well-matched to the mother liquor. Try a different heavy atom compound that may be less harsh.

  • Low Phasing Power: The signal from the heavy atom is too weak.

    • Solution: This can be due to low occupancy or a small number of binding sites. Try a heavier atom or a different derivative that might bind with higher occupancy. For anomalous methods, ensure data is collected at the optimal wavelength to maximize the anomalous signal.[13]

Conclusion

Heavy atom derivatization remains a powerful and relevant technique for de novo protein structure determination.[1][5] While classic derivatives like mercury and platinum are still valuable, modern approaches utilizing lanthanide complexes and rational screening methods have significantly streamlined the process and expanded the toolkit available to crystallographers. By understanding the chemical principles behind each derivative class, employing a rational experimental workflow, and being prepared to troubleshoot common issues, researchers can significantly enhance their chances of successfully navigating the phase problem and unlocking the secrets of their protein of interest.

References

  • Pike, A. C., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D, Structural Biology, 72(Pt 3), 303–318. [Link]

  • López-Mayorga, O., et al. (2021). First Lanthanide Complex for De Novo Phasing in Native Protein Crystallography at 1 Å Radiation. ACS Applied Bio Materials, 4(5), 4429-4436. [Link]

  • Srinivasan, R., & Ramachandran, G. N. (2013). Isomorphous replacement and anomalous scattering. International Tables for Crystallography. [Link]

  • Rice, A. G., et al. (2000). Isomorphous replacement with optimized anomalous scattering applied to protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1327-1332. [Link]

  • Gordon, E. J., et al. (2002). Thiol-reactive lanthanide chelates for phasing protein X-ray diffraction data. Protein Science, 11(7), 1742-1751. [Link]

  • Sun, P. D., et al. (2010). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D, Biological Crystallography, 66(Pt 4), 463–470. [Link]

  • Sun, P. D., et al. (2009). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(4), 463-470. [Link]

  • López-Mayorga, O., et al. (2021). First Lanthanide Complex for De Novo Phasing in Native Protein Crystallography at 1 Å Radiation. Journal of the American Chemical Society, 143(21), 8044-8050. [Link]

  • Engilberge, S., et al. (2017). Crystallophore: a versatile lanthanide complex for protein crystallography combining nucleating effects, phasing properties, and luminescence. Chemical Science, 8(8), 5709-5716. [Link]

  • Pike, A. C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D, Structural Biology, 72(3), 303-318. [Link]

  • Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly Reviews of Biophysics, 47(1), 49-93. [Link]

  • López-Mayorga, O., et al. (2021). First Lanthanide Complex for De Novo Phasing in Native Protein Crystallography at 1 Å Radiation. ACS Applied Bio Materials. [Link]

  • Heavy Atom Compound Choices. (n.d.). University of Cambridge. [Link]

  • X-Ray Crystallography - Direct methods. (n.d.). ETH Zurich. [Link]

  • Crystallization and Heavy Atom Screening. (n.d.). University of California, Berkeley. [Link]

  • Crystallography Software. (2023). RCSB PDB. [Link]

  • Garman, E. F. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1903-1913. [Link]

  • Isomorphous replacement. (n.d.). Wikipedia. [Link]

  • Phase Determination by the Heavy Atom Method. (n.d.). University of Vermont. [Link]

  • A Beginner's Guide to Protein Crystallography. (2025). Creative Biostructure. [Link]

  • Sun, P. D., & Radaev, S. (2002). A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 2), 1842–1847. [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. [Link]

  • Ueno, H., et al. (2012). Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1354–1358. [Link]

  • Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure (London, England: 1993), 8(7), R143–R149. [Link]

  • Garman, E. F. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1903-1913. [Link]

  • Macromolecular Crystallography Links. (n.d.). University of California, San Diego. [Link]

  • Garman, E. F. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1903-1913. [Link]

  • McCoy, A. J., et al. (2007). Phaser crystallographic software. Journal of Applied Crystallography, 40(Pt 4), 658–674. [Link]

  • Experimental Phasing. (n.d.). Phenix. [Link]

  • Pike, A. C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D, Structural Biology, 72(3), 303-318. [Link]

  • Molecular Replacement. (n.d.). Phenix. [Link]

  • Gruen, M., et al. (2013). Experimental Phasing: Rational Approaches to Heavy Atom Derivatives of Proteins. Jena Bioscience. [Link]

  • Tips and Tricks in Crystallography - Structure Solution. (n.d.). National Cancer Institute. [Link]

  • Principles of phasing. (n.d.). University of Oulu. [Link]

  • Introduction to phasing. (n.d.). CCP4. [Link]

  • Data collection and processing. (2013). Acta Crystallographica Section D, Biological Crystallography, 69(7), 1201–1202. [Link]

  • Wang, M., et al. (2024). Crystallographic Data Collection Using a Multilayer Monochromator on an Undulator Beamline at the Shanghai Synchrotron Radiation Facility. Crystals, 14(2), 177. [Link]

Sources

Comparative

Definitive Guide to Confirming Substitution in 3,4,5-Triiodobenzoyl Chloride Synthesis

Executive Summary The synthesis of 3,4,5-triiodobenzoyl chloride (TIBC) is a critical intermediate step in the production of auxin transport inhibitors and X-ray contrast agents. The biological efficacy of these compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,4,5-triiodobenzoyl chloride (TIBC) is a critical intermediate step in the production of auxin transport inhibitors and X-ray contrast agents. The biological efficacy of these compounds relies strictly on the specific substitution pattern of iodine atoms at the 3, 4, and 5 positions.

The Core Challenge: Direct iodination of benzoic acid derivatives often suffers from poor regioselectivity, leading to difficult-to-separate mixtures of 2,3,5- and 2,4,5-isomers. Confirming the 3,4,5-substitution pattern is not merely a purity check; it is a structural necessity.

This guide outlines a self-validating synthetic workflow that prioritizes the "PABA Route" (starting from 4-aminobenzoic acid) over direct iodination and provides a definitive analytical matrix to confirm regiochemistry before and after acid chloride formation.

Synthesis Strategy: Route Comparison

To ensure the 3,4,5-substitution, the choice of starting material dictates the success of the regiochemistry.

Comparative Analysis of Routes
FeatureRoute A: The PABA Route (Recommended) Route B: Direct Iodination of Benzoic Acid
Starting Material 4-Aminobenzoic Acid (PABA)Benzoic Acid
Regiocontrol High. Amino group directs electrophilic iodine to 3,5 positions. The 4-position is substituted via Sandmeyer reaction.Low. Carboxyl group is meta-directing, but steric hindrance and catalyst effects often lead to ortho-iodination (2,3,5-isomers).
Purity Profile High regiochemical purity (>98% 3,4,5-isomer).Complex mixtures of mono-, di-, and tri-iodinated species.
Scalability Excellent. Stepwise control minimizes side reactions.Poor. Requires extensive purification (recrystallization losses).
Validated Synthesis Workflow

The following diagram illustrates the high-fidelity route starting from PABA.

TIBC_Synthesis PABA 4-Aminobenzoic Acid (PABA) Step1 Electrophilic Iodination (ICl, HCl) PABA->Step1 Inter1 3,5-Diiodo-4-aminobenzoic Acid Step1->Inter1 Step1->Inter1 Regioselective (Ortho to Amine) Step2 Diazotization & Iodination (NaNO2, H2SO4, then KI) Inter1->Step2 TIBA 3,4,5-Triiodobenzoic Acid (TIBA) (Precursor) Step2->TIBA Step2->TIBA Sandmeyer Reaction Step3 Chlorination (SOCl2, DMF cat.) TIBA->Step3 TIBC 3,4,5-Triiodobenzoyl Chloride (TIBC) (Target) Step3->TIBC

Figure 1: Step-wise synthesis ensuring 3,4,5-regiocontrol via amine-directed halogenation followed by diazonium replacement.

The Confirmation Matrix: Analytical Verification

Because the acid chloride (TIBC) is moisture-sensitive and can hydrolyze back to the acid during analysis, regiochemistry must be confirmed at the Acid (TIBA) stage . The conversion to chloride is then verified via Functional Group transformation (IR).

Method A: 1H NMR (The "Symmetry Test")

This is the definitive method for distinguishing the 3,4,5-isomer from the 2,3,5-isomer.

  • 3,4,5-Triiodobenzoic Acid: Possesses a plane of symmetry through the C1-C4 axis. Protons at C2 and C6 are chemically equivalent.

  • 2,3,5-Triiodobenzoic Acid: Asymmetric. Protons at C4 and C6 are non-equivalent and will couple.

Table 1: NMR Chemical Shift Comparison (in DMSO-d6)

IsomerProton EnvironmentSignal MultiplicityChemical Shift (

)
3,4,5-Triiodobenzoic Acid H-2, H-6 (Equivalent)Singlet (s) 8.28 - 8.42 ppm
2,3,5-Triiodobenzoic Acid H-6 (Ortho to COOH)Doublet (d,

Hz)
~8.34 ppm
H-4 (Para to COOH)Doublet (d,

Hz)
~7.76 ppm

Critical Check: If you observe any splitting (doublets) or two distinct aromatic peaks, your product is contaminated with the 2,3,5-isomer. A pure 3,4,5-product must show a clean singlet .

Method B: IR Spectroscopy (Functional Group Check)

Once the regiochemistry is confirmed via NMR on the acid, use IR to confirm the conversion to the acid chloride.

  • Precursor (TIBA): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch at ~1680–1700 cm⁻¹ .

  • Product (TIBC): Disappearance of O-H stretch. Shift of C=O stretch to higher wavenumber ~1750–1780 cm⁻¹ (typical for acyl chlorides).

Decision Logic for Confirmation

Decision_Tree Start Analyze Precursor (TIBA) 1H NMR (DMSO-d6) Check1 Signal Pattern? Start->Check1 Result_Singlet Singlet (~8.3 ppm) Check1->Result_Singlet Result_Doublet Two Doublets (8.3 & 7.7 ppm) Check1->Result_Doublet Action_Proceed Confirm 3,4,5-Substitution. Proceed to Chlorination. Result_Singlet->Action_Proceed Action_Stop Isomer Contamination (2,3,5). Recrystallize or Discard. Result_Doublet->Action_Stop Step_IR Perform Chlorination. Analyze Product IR. Action_Proceed->Step_IR Check_IR C=O Shift > 1750 cm-1? Step_IR->Check_IR Final_Success SUCCESS: 3,4,5-Triiodobenzoyl Chloride Confirmed Check_IR->Final_Success Yes

Figure 2: Analytical decision tree for confirming substitution position and functional group conversion.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Triiodobenzoic Acid (TIBA)

This protocol utilizes the Sandmeyer reaction to install the final iodine at the 4-position.

  • Diazotization: Suspend 0.1 mol of 3,5-diiodo-4-aminobenzoic acid in 150 mL of water containing 25 mL of conc.

    
    . Cool to 0–5°C.
    
  • Add a solution of sodium nitrite (

    
    , 0.11 mol) in water dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
    
  • Iodination: Dissolve potassium iodide (

    
    , 0.15 mol) in 50 mL water. Add this solution slowly to the cold diazonium mixture.
    
  • Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 1 hour until nitrogen evolution ceases.

  • Workup: Cool the mixture. Filter the precipitated crude solid.[1][2]

  • Purification: Recrystallize from ethanol.

  • Validation: Check Melting Point (Lit: 292–293°C) and 1H NMR (Singlet at ~8.3 ppm).

Step 2: Conversion to 3,4,5-Triiodobenzoyl Chloride (TIBC)

Note: Perform in a fume hood under anhydrous conditions.

  • Setup: Place 10 g of dry 3,4,5-triiodobenzoic acid (TIBA) in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Reagent: Add 20 mL of Thionyl Chloride (

    
    ) and 2-3 drops of anhydrous Dimethylformamide (DMF) as a catalyst.
    
  • Reaction: Reflux the mixture at 75–80°C for 3–4 hours. The solid acid should dissolve, and gas evolution (

    
    , 
    
    
    
    ) will stop upon completion.
  • Isolation: Distill off excess thionyl chloride under reduced pressure.

  • Purification: Add anhydrous toluene (20 mL) and evaporate again to remove trace

    
     azeotropically.
    
  • Product: The residue is 3,4,5-triiodobenzoyl chloride, a yellow/tan solid. Store under nitrogen in a desiccator.

References

  • Synthesis of Precursors: Organic Syntheses, Coll. Vol. 2, p. 196 (1943); Vol. 11, p. 30 (1931). (Methodology for iodination of aminobenzoic acids).

  • NMR Characterization (3,4,5-TIBA): Journal of Chemical Crystallography, 2020. (Confirmed singlet shift at 8.425 ppm in MeOD).

  • NMR Characterization (2,3,5-TIBA): ChemicalBook Spectral Data, 2,3,5-Triiodobenzoic acid 1H NMR. (Confirmed doublets at 8.34 and 7.76 ppm).

  • Direct Iodination Issues: ACS Catalysis, 2017, 7, 12. (Discusses regioselectivity challenges in benzoic acid iodination).

  • Melting Point Verification: Carl Roth Safety Data Sheet, 3,4,5-Triiodobenzoic acid.[3] (MP 292°C).[4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4,5-Triiodobenzoyl chloride

Expert Safety Protocol: Handling 3,4,5-Triiodobenzoyl Chloride Part 1: Executive Safety Directives Compound Identity: 3,4,5-Triiodobenzoyl chloride CAS: 22205-68-1 Molecular Formula: C₇H₂ClI₃O Physical State: Solid (typi...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Safety Protocol: Handling 3,4,5-Triiodobenzoyl Chloride

Part 1: Executive Safety Directives

Compound Identity: 3,4,5-Triiodobenzoyl chloride CAS: 22205-68-1 Molecular Formula: C₇H₂ClI₃O Physical State: Solid (typically yellow/off-white powder or low-melting solid)[1]

The Core Hazard: Hydrolytic Violence The primary danger of 3,4,5-Triiodobenzoyl chloride is not just its corrosivity, but its reactivity with moisture . Upon contact with mucous membranes, skin moisture, or ambient humidity, the acyl chloride moiety hydrolyzes rapidly. This reaction is exothermic and generates Hydrochloric Acid (HCl) gas and 3,4,5-Triiodobenzoic acid directly on the tissue.

  • Mechanism:

    
    
    
  • Consequence: This results in simultaneous thermal and chemical burns. Standard particulate respirators (N95) are ineffective against the HCl gas generated; acid gas filtration is mandatory.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, providing specific material grades required to prevent permeation of the lipophilic organic carrier and the corrosive acid byproducts.[2]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory)Inner Layer: 4 mil Nitrile (tactility).Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) .Rationale: Acid chlorides can permeate thin nitrile. Laminate films offer broad chemical resistance against the organic iodide structure.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Note: N95 masks offer NO protection against HCl vapors.
Eye/Face Vapor-Tight Seal Chemical Splash Goggles (Indirect vented or non-vented).Rationale:[2] Face shields alone are insufficient due to potential gas envelopment. Goggles prevent HCl gas from bypassing the shield and dissolving in eye moisture.
Body Defense Chemical Resistant Lab Coat: 100% Cotton or Nomex (Fire resistant) - Synthetic blends can melt to skin if a reaction exotherms.Apron: Rubber or Neoprene apron required for handling quantities >50g.

Part 3: Operational Handling Protocol

Phase 1: Pre-Operational Setup
  • Moisture Control: Ensure all glassware is flame-dried or oven-dried. The presence of water will degrade the reagent and pressurize the vessel with HCl.

  • Trap Setup: If the reaction is run at scale (>1g), attach the reaction vessel vent to a scrubber trap (NaOH solution) or a drying tube to neutralize evolved HCl gas.

Phase 2: Weighing and Transfer
  • Solid Handling: 3,4,5-Triiodobenzoyl chloride is a solid.[3] Static electricity can cause the powder to disperse.

    • Step 1: Use an antistatic gun or ionizer if available.

    • Step 2: Weigh inside the fume hood. If the balance is external, tare a closed vial, move to the hood, add the solid, close the vial, and re-weigh. Never transport open containers across the lab.

  • Liquid Transfer (if melted/dissolved): Use glass syringes with Luer-lock needles. Avoid plastic syringes as the organic iodide may swell the plunger rubber, causing jamming and potential accidental discharge.

Phase 3: Reaction & Quenching
  • The Danger Zone: Quenching the reaction is the highest risk step.

  • Protocol: Do not add water directly.[4][5] Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or EtOAc) first. Cool to 0°C. Add saturated Sodium Bicarbonate (

    
    ) dropwise .
    
  • Observation: Expect vigorous effervescence (

    
     release). Wait for gas evolution to cease before adding more aqueous base.
    

Part 4: Emergency Response Logic

The following decision logic dictates immediate actions upon exposure. Speed is critical to minimize irreversible tissue damage.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Powder or Liquid) Type->Skin Eye EYE CONTACT (Vapor or Splash) Type->Eye Inhale INHALATION (HCl Gas/Powder) Type->Inhale ActionSkin1 1. Brush off dry powder (Do not wet yet) Skin->ActionSkin1 Dry Powder ActionSkin2 2. Flush with water (15+ Minutes) Skin->ActionSkin2 Liquid/Solution ActionEye1 1. Force eyelids open Eye->ActionEye1 ActionInhale1 1. Move to Fresh Air Inhale->ActionInhale1 ActionSkin1->ActionSkin2 ActionSkin3 3. Remove contaminated clothing while flushing ActionSkin2->ActionSkin3 Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) ActionSkin3->Medical ActionEye2 2. Flush with eyewash (15+ Minutes) ActionEye1->ActionEye2 ActionEye3 3. Do NOT neutralize ActionEye2->ActionEye3 ActionEye3->Medical ActionInhale2 2. Sit upright (45 deg) to reduce lung edema risk ActionInhale1->ActionInhale2 ActionInhale2->Medical

Figure 1: Critical Response Workflow for 3,4,5-Triiodobenzoyl Chloride Exposure. Note the specific instruction to brush off dry powder before wetting to prevent immediate hydrolysis on the skin.

Part 5: Disposal Strategy

Do not dispose of down the drain. The heavy iodine atoms make this compound and its derivatives toxic to aquatic life and persistent.

  • Quenching Waste:

    • Dissolve the waste material in a combustible solvent (e.g., acetone or ethanol).

    • Slowly treat with a 5% aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution to hydrolyze the chloride to the less reactive carboxylate salt.

    • Check pH to ensure neutrality (pH 6–8).

  • Segregation:

    • Place the neutralized mixture into a waste container labeled "Halogenated Organic Waste" .

    • Label clearly: "Contains Iodine and Benzoic Acid derivatives."

  • Professional Disposal:

    • Contact your institution's EHS department for incineration. High-temperature incineration is required to properly manage the iodine content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31067, 3,4,5-Triiodobenzoyl chloride. Retrieved from [Link]

  • University of California, Merced (2017). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

  • VelocityEHS (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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